4-Chloro-3-methylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84406. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBLNZUMJQLZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292651 | |
| Record name | 4-chloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63136-60-7 | |
| Record name | 63136-60-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Chloro-3-methylquinoline CAS number
An In-Depth Technical Guide to 4-Chloro-3-methylquinoline (CAS No. 63136-60-7)
Introduction
This compound, identified by the CAS number 63136-60-7, is a substituted quinoline derivative that serves as a pivotal heterocyclic building block in synthetic organic chemistry and drug discovery.[1][2][3] Its structure, featuring a reactive chlorine atom at the 4-position, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, found at the core of numerous therapeutic agents, including those with anti-malarial, anti-cancer, and anti-tuberculosis properties.[4] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, reactivity, analytical characterization, and applications, underpinned by established protocols and safety considerations.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is the first step in its effective application. The compound is typically an off-white to light yellow crystalline solid.[2][5] Its key identifiers and physicochemical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 63136-60-7 | [1][2][3] |
| Molecular Formula | C₁₀H₈ClN | [1][2][3] |
| Molecular Weight | 177.63 g/mol | [1][2][6] |
| Appearance | Off-white to light yellow solid | [2][5] |
| Melting Point | 60 °C | [2][5] |
| Boiling Point | 276.1 ± 20.0 °C (Predicted) | [2][5] |
| Density | 1.225 ± 0.06 g/cm³ (Predicted) | [2][5] |
| pKa | 3.74 ± 0.24 (Predicted) | [2][5] |
| XLogP3 | 3.2 | [3][6] |
| SMILES | CC1=C(C2=CC=CC=C2N=C1)Cl | [7] |
| InChIKey | PQBLNZUMJQLZAC-UHFFFAOYSA-N | [2] |
Synthesis and Chemical Reactivity
The synthesis of this compound is a critical process that enables its use as a versatile intermediate. Its reactivity is dominated by the susceptibility of the C4-chloro group to nucleophilic substitution, a feature extensively exploited in synthetic chemistry.
General Synthesis Pathway
A common and effective method for synthesizing this compound involves the chlorination of 3-methylquinolin-4-ol using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This reaction transforms the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 3-Methylquinolin-4-ol[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-methylquinolin-4-ol (1 equivalent) in phosphorus oxychloride (POCl₃, excess).
-
Heating: Heat the mixture to reflux and maintain for several hours (typically overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The causality here is that the elevated temperature is required to overcome the activation energy for the chlorination reaction.
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice and water. This step hydrolyzes the excess POCl₃ in a controlled manner.
-
Neutralization: Neutralize the acidic solution by the portion-wise addition of a base, such as sodium carbonate (Na₂CO₃), until the pH is neutral to slightly basic. This causes the product to precipitate out of the aqueous solution.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with copious amounts of water to remove inorganic salts and dry thoroughly. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Chemical Reactivity and Applications in Synthesis
The primary utility of this compound stems from the reactivity of the C4-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides, which is a cornerstone of building molecular diversity in drug discovery programs.
For instance, the reaction with an amine, such as N-(4-nitrophenethyl)isoquinolin-1-amine, demonstrates its role as an electrophile in forming new C-N bonds, a common strategy in the synthesis of bioactive molecules.[3] The chlorine atom acts as a leaving group, displaced by the nucleophilic amine. This reactivity is fundamental to its role as a precursor for more complex quinoline-based scaffolds.[8]
Role in Drug Discovery and Development
The quinoline ring system is a mainstay in medicinal chemistry. The introduction of chlorine-containing molecules has been a highly successful strategy in drug discovery, with over 250 FDA-approved chloro-containing drugs on the market.[9] Chlorine's unique electronic and steric properties can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.
While specific blockbuster drugs derived directly from this compound are not prominently documented, its value lies as a versatile intermediate. Its structural analogue, 4-Chloro-3-nitroquinoline, is a critical precursor in the synthesis of Imiquimod, an immune response modifier.[10][11] This highlights the importance of the 4-chloroquinoline scaffold in accessing high-value pharmaceutical agents. Researchers utilize this compound to synthesize novel compounds for screening against various diseases, leveraging the established biological activity of the quinoline core.[4]
Caption: Role of this compound in a typical drug discovery workflow.
Analytical Characterization
Robust analytical methods are essential for verifying the identity, purity, and quantity of this compound in research and quality control settings.[12] A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, typically in the range of 7.5-8.1 ppm.[3] A characteristic singlet for the methyl (CH₃) group protons would appear further upfield, likely around 2.5 ppm.[3]
-
¹³C NMR: The carbon spectrum would display signals for all 10 carbon atoms, with the aromatic carbons appearing in the 120-150 ppm region and the methyl carbon signal appearing significantly upfield.
-
-
Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 177 and a characteristic M+2 peak at m/z 179 with an intensity of about one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline ring system, typically in the 1500-1600 cm⁻¹ region.
Chromatographic Methods
The purity of this compound is often assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12]
Protocol: HPLC Analysis (Adapted Method) [12]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (pH 3.0) at a 60:40 (v/v) ratio. The choice of a buffered aqueous-organic mobile phase is standard for reverse-phase separation of moderately polar heterocyclic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 245 nm.
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration within the method's linear range.
Protocol: GC-MS Analysis (Adapted Method) [12]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for polar analytes (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Temperature Program: Isothermal at 155°C or a gradient program starting at a lower temperature and ramping up, to ensure good separation from any impurities.
-
Injection: 1 µL via splitless injection at 250°C.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-300. This self-validating system confirms identity by both retention time and the unique mass fragmentation pattern.
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its potential hazards.
Hazard Identification
The compound is classified with the following GHS hazard statements:[2][6]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]
-
Ventilation: Use only outdoors or in a well-ventilated area to avoid inhalation of dust or vapors.[14]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[2] For long-term stability, it is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[2][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]
Conclusion
This compound is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, the versatile reactivity of its C4-chloro group make it an invaluable tool for medicinal chemists. By providing a reactive handle on the privileged quinoline scaffold, it allows for the systematic exploration of chemical space, paving the way for the discovery of next-generation drugs. Adherence to rigorous analytical and safety protocols ensures its effective and safe application in the laboratory and beyond.
References
- 1. This compound - CAS:63136-60-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 63136-60-7 [m.chemicalbook.com]
- 6. This compound | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Core Physicochemical and Spectroscopic Profile
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-3-methylquinoline
Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in modern drug discovery and chemical synthesis. We will delve into its core physicochemical properties, established synthesis protocols, and characteristic reactivity, with a particular focus on the mechanistic principles that govern its utility. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work. We will explore the causality behind experimental choices and provide actionable protocols, grounded in authoritative references, to ensure scientific integrity and practical applicability.
This compound is a substituted quinoline, a class of compounds that forms the backbone of numerous pharmaceuticals.[1] Its utility stems from a unique combination of electronic and steric properties conferred by the chloro, methyl, and bicyclic aromatic quinoline core.
Structural and Physical Data
A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | [2] |
| Molecular Weight | 177.63 g/mol | [2] |
| CAS Number | 63136-60-7 | [3] |
| Appearance | Off-white to light yellow solid | [3][4] |
| Melting Point | 60 °C | [3][5] |
| Boiling Point (Predicted) | 276.1 ± 20.0 °C at 760 mmHg | [4][5] |
| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [4][5] |
| pKa (Predicted) | 3.74 ± 0.24 | [4] |
| XLogP3 | 3.2 | [2][5] |
Spectroscopic Signature
The structure of this compound can be unequivocally confirmed by standard spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 8.03-7.96 (m, 2H), 7.78-7.73 (m, 1H), 7.70-7.65 (m, 1H), 7.53 (ddt, J= 8.1, 7.0, 1.1 Hz, 1H), 2.54 (d, J= 1.0 Hz, 3H).[5] This spectrum is characteristic, showing the aromatic protons of the quinoline core and the distinct singlet for the methyl group at the 3-position.
-
Mass Spectrometry (MS): The monoisotopic mass is 177.0345270 Da.[2] Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern.
Synthesis Methodology: A Self-Validating Protocol
The synthesis of substituted quinolines can be achieved through various classic methods like the Skraup, Combes, or Friedlander syntheses, which typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or β-dicarbonyls.[6] However, for producing this compound specifically, a more direct and high-yielding approach starts from the corresponding quinolinol.
The most common laboratory-scale synthesis involves the chlorination of 3-methylquinolin-4-ol.[5] This precursor is readily accessible and the subsequent chlorination step is robust.
Experimental Protocol: Chlorination of 3-Methylquinolin-4-ol
This protocol describes a standard procedure for converting the hydroxyl group at the 4-position into a chloro group, a crucial transformation that activates the molecule for subsequent functionalization.
Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the tautomeric keto form of 4-hydroxyquinoline to form a phosphate ester intermediate, which is then displaced by a chloride ion to yield the 4-chloro derivative. The reaction is typically driven to completion by using POCl₃ as both the reagent and the solvent.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methylquinolin-4-ol (1.0 equivalent).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is often performed neat.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (typically overnight, monitoring by TLC is recommended).[5]
-
Work-up: After cooling the mixture to room temperature, pour it cautiously onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.
-
Neutralization: Slowly neutralize the acidic solution with a base, such as sodium carbonate (Na₂CO₃), until the solution is alkaline.[5]
-
Isolation: The product will precipitate as a solid. Collect the precipitate by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.[5]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a light yellow solid.[5]
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the chemistry of its chloro-substituted pyridine ring. The electron-withdrawing nature of the ring nitrogen makes the C4 position highly susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The cornerstone of this compound's utility is its participation in Nucleophilic Aromatic Substitution (SNAr) reactions.[7] The chlorine atom at the 4-position is an excellent leaving group, and this position is activated towards nucleophilic attack by the electron-withdrawing effect of the quinoline nitrogen.[7][8]
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks the electron-deficient carbon at the C4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized onto the electronegative nitrogen atom, which significantly stabilizes the intermediate and lowers the activation energy for this step.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
This pathway is central to the synthesis of a vast array of 4-substituted quinolines, which are prominent scaffolds in many biologically active compounds, including antimalarials and kinase inhibitors.[1][7]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C4.
Electrophilic Aromatic Substitution
In contrast to the pyridine ring, the benzene ring of the quinoline system is electron-rich and undergoes electrophilic aromatic substitution.[10] However, the pyridine ring as a whole exerts a deactivating effect. Electrophilic attack occurs preferentially at positions 5 and 8.[10][11] This regioselectivity is dictated by the stability of the resulting cationic intermediate (Wheland complex), where attack at C5 or C8 allows for resonance structures that do not disrupt the aromaticity of the pyridine ring.[10] Standard electrophilic reactions like nitration and halogenation will proceed at these positions, though often requiring harsher conditions than for benzene itself.[12]
Applications in Drug Development
The 4-chloroquinoline moiety is a "privileged scaffold" in medicinal chemistry.[7] Its true value is realized when the C4-chloro group is displaced by various nucleophiles (amines, thiols, alcohols) to generate libraries of new chemical entities for biological screening.
-
Antimalarial Agents: The 4-aminoquinoline core is famously found in drugs like chloroquine. The nitrogen side chain introduced at the C4 position is crucial for the drug's mechanism of action, which involves interfering with heme detoxification in the malaria parasite.[7]
-
Kinase Inhibitors: Many small-molecule kinase inhibitors developed for oncology feature a quinoline core. The C4 position is a common attachment point for side chains that interact with the hinge region of the ATP-binding pocket of various kinases.
-
Anticancer and Antibacterial Agents: The versatility of the C4 position allows for the introduction of diverse functional groups, leading to compounds with a wide range of biological activities.[13] For instance, 4-nitro-3-chloroquinoline derivatives have shown significant anti-tumor effects.[13]
Caption: Role of this compound in drug discovery.
Safety and Handling
As with any active chemical reagent, proper handling of this compound is essential.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[3][14]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14]
-
-
Storage: Store under an inert gas (nitrogen or argon) at 2-8°C in a well-ventilated place with the container tightly closed.[3][4]
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. This compound CAS#: 63136-60-7 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 11. reddit.com [reddit.com]
- 12. 182. Electrophilic substitution. Part IX. The anomalous nitrations of quinoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. Page loading... [wap.guidechem.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to 4-Chloro-3-methylquinoline: Synthesis, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 4-Chloro-3-methylquinoline, a key heterocyclic intermediate in synthetic organic chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore a validated synthetic pathway with a detailed experimental protocol, discuss its reactivity, and highlight its significance as a versatile building block for developing novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering expert insights into the practical handling, synthesis, and application of this important molecule.
Nomenclature and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its identity and physical characteristics. The compound in focus is unambiguously identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1]. This nomenclature precisely describes a quinoline core structure with a chlorine atom at position 4 and a methyl group at position 3.
Key identifiers and properties are summarized below, providing a snapshot of the compound's physical nature. These values are critical for designing experimental conditions, from reaction temperature to solvent selection and purification strategies.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 63136-60-7 | PubChem, ECHEMI[1][2] |
| Molecular Formula | C₁₀H₈ClN | PubChem[1][3] |
| Molecular Weight | 177.63 g/mol | PubChem, ECHEMI[1][2] |
| Appearance | Off-white to light yellow solid | ChemicalBook[4][5] |
| Melting Point | 60 °C | ChemicalBook[4][5] |
| Boiling Point (Predicted) | 276.1 ± 20.0 °C at 760 mmHg | ChemicalBook, ECHEMI[2][4] |
| Density (Predicted) | 1.225 ± 0.06 g/cm³ | ChemicalBook[4] |
| pKa (Predicted) | 3.74 ± 0.24 | ChemicalBook[4] |
Synthesis and Mechanism: The Transformation to a Key Intermediate
The synthesis of this compound is most commonly and efficiently achieved via the chlorination of its precursor, 3-methylquinolin-4-ol. This transformation is a cornerstone reaction, converting a hydroxyl group into a highly reactive chloro group, which serves as an excellent leaving group for subsequent nucleophilic substitution reactions.
The reagent of choice for this conversion is phosphorus oxychloride (POCl₃). The mechanism involves the activation of the hydroxyl group by POCl₃, followed by nucleophilic attack of the chloride ion to displace the activated oxygen, yielding the desired product. The use of reflux conditions ensures the reaction proceeds to completion.
Synthetic Workflow Diagram
The following diagram illustrates the straightforward, high-yield conversion process.
Caption: Synthesis of this compound via chlorination.
Detailed Experimental Protocol
This protocol is based on established methodologies for the chlorination of quinolinols[2]. It is designed to be self-validating through clear steps for reaction, workup, and purification.
Objective: To synthesize this compound from 3-methylquinolin-4-ol.
Materials:
-
3-methylquinolin-4-ol (1.25 mmol, 200 mg)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-methylquinolin-4-ol (200 mg, 1.25 mmol) in phosphorus oxychloride.
-
Chlorination: Heat the mixture to reflux and maintain for 12 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: The use of excess POCl₃ serves as both the reagent and the solvent, driving the reaction to completion. The overnight reflux ensures the full conversion of the starting material.
-
-
Reaction Quench: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice and water. This step hydrolyzes the excess POCl₃ in a controlled manner.
-
Trustworthiness: This quenching step is critical for safety and for precipitating the organic product from the aqueous medium.
-
-
Neutralization: Slowly add solid sodium carbonate (Na₂CO₃) to the aqueous mixture until the solution is neutralized (pH ~7-8). This step neutralizes the hydrochloric acid formed during the POCl₃ hydrolysis and precipitates the product.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the filtered solid thoroughly with water to remove any inorganic salts. Dry the product completely by pulling air through the filter cake. The product is obtained as a light yellow solid (yield ~64%)[2].
-
Characterization: Confirm the identity and purity of the product using ¹H NMR spectroscopy and mass spectrometry. The reported ¹H NMR spectrum in CDCl₃ shows characteristic peaks at δ 8.03-7.96 (m, 2H), 7.78-7.73 (m, 1H), 7.70-7.65 (m, 1H), 7.53 (m, 1H), and 2.54 (d, 3H)[2].
Reactivity and Applications in Drug Development
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs, particularly in the areas of antimalarial and anticancer research[6]. This compound is a valuable intermediate precisely because the 4-chloro substituent makes the molecule amenable to a wide range of functionalizations.
The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of various nitrogen, oxygen, and sulfur nucleophiles, creating a diverse library of substituted quinoline compounds. This reactivity is the cornerstone of its utility in drug discovery programs.
Role as a Versatile Chemical Building Block
The diagram below illustrates the central role of this compound as a precursor to more complex, biologically active molecules.
Caption: Nucleophilic substitution pathways for this compound.
This strategic functionalization is a key step in the synthesis of compounds with potential therapeutic effects. For instance, many potent kinase inhibitors and antimalarial drugs like chloroquine feature a 4-aminoquinoline core, which can be synthesized from a 4-chloroquinoline intermediate. The presence of the methyl group at the 3-position provides an additional point of steric and electronic modification, allowing for fine-tuning of a drug candidate's binding affinity and pharmacokinetic properties.
Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is essential. The compound is classified with specific hazards that necessitate appropriate personal protective equipment (PPE) and engineering controls.
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is more than just a chemical compound; it is a vital tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward and high-yield synthesis, and, most importantly, the reactive nature of its 4-chloro group make it an indispensable intermediate. By enabling the creation of diverse molecular architectures built upon the privileged quinoline scaffold, it continues to play a significant role in the pipeline for the discovery and development of new therapeutic agents. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this versatile building block in their scientific endeavors.
References
- 1. This compound | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]
- 4. This compound CAS#: 63136-60-7 [m.chemicalbook.com]
- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
4-Chloro-3-methylquinoline molecular weight
An In-Depth Technical Guide to 4-Chloro-3-methylquinoline: Properties, Synthesis, and Applications
Introduction
This compound is a substituted heterocyclic aromatic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its quinoline core is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds.[1][2] The strategic placement of a chlorine atom at the 4-position renders the molecule susceptible to nucleophilic substitution, making it an exceptionally versatile building block for creating diverse molecular libraries.[3] This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, provide detailed protocols for its synthesis and characterization, explore its applications as a precursor in drug discovery, and outline essential safety and handling procedures.
Section 1: Physicochemical Properties and Structural Elucidation
The precise characterization of this compound is foundational to its effective use in any synthetic workflow. Its identity and purity are confirmed through a combination of physical constant measurements and spectroscopic analysis. The molecular weight of this compound is 177.63 g/mol .[4][5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈ClN | [4][6] |
| Molecular Weight | 177.63 g/mol | [4][5] |
| CAS Number | 63136-60-7 | [5] |
| Appearance | Off-white to light yellow solid | [5][7] |
| Melting Point | 60 °C | [5][6][7] |
| Boiling Point | 276.1 ± 20.0 °C (Predicted) | [5][7] |
| Density | 1.225 ± 0.06 g/cm³ (Predicted) | [5][7] |
| SMILES | CC1=C(C2=CC=CC=C2N=C1)Cl | |
| InChIKey | PQBLNZUMJQLZAC-UHFFFAOYSA-N | [5] |
Spectroscopic methods are indispensable for unambiguous structural confirmation. While ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are the gold standards for characterization, the expected patterns can be inferred from established data on closely related chloroquinoline analogues.[8][9][10]
Section 2: Synthesis and Purification
Principle of Synthesis
The most direct and common synthesis of this compound involves the chlorination of its corresponding quinolinone precursor, 3-methylquinolin-4-ol.[6] This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). The underlying mechanism involves the activation of the hydroxyl group by POCl₃, converting it into a good leaving group, which is subsequently displaced by a chloride ion. This method is a robust and well-established procedure for converting 4-hydroxyquinolines to their 4-chloro counterparts.[3]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 4-chloroquinolines.[6]
-
Reagents & Setup:
-
3-methylquinolin-4-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq, used as both reagent and solvent)
-
Round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Heating mantle and magnetic stirrer.
-
Ice bath, beakers, Buchner funnel, and filtration apparatus.
-
-
Reaction Procedure:
-
In a fume hood, carefully add 3-methylquinolin-4-ol (e.g., 1.25 mmol) to an excess of phosphorus oxychloride (e.g., 5 mL).
-
Stir the mixture and gently heat it to reflux. Maintain reflux overnight (approximately 12-16 hours) to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
After cooling the reaction mixture to room temperature, slowly and carefully pour it into a beaker containing a large amount of crushed ice and water. Caution: This quenching step is highly exothermic and releases HCl gas; perform it slowly in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow, portion-wise addition of a base such as sodium carbonate (Na₂CO₃) until the effervescence ceases and the pH is neutral to slightly basic.
-
A solid precipitate of the crude product, this compound, will form.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
-
Purification and Validation:
-
Wash the filtered solid thoroughly with cold water to remove any inorganic salts.
-
Dry the crude product completely. A common method is to pull air through the filter cake for an extended period.[6]
-
For higher purity, the crude solid can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified by column chromatography on silica gel.
-
The success of the synthesis is validated by characterizing the final product using the methods described in Section 3 (e.g., melting point determination, NMR, and MS analysis) to confirm its identity and purity.
-
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Section 3: Analytical Characterization Workflow
A robust analytical workflow is crucial to validate the identity, purity, and stability of synthesized this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
Protocols for Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment: [10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve a small amount of the compound in the mobile phase.
-
Analysis: Inject the sample. The purity is determined by the relative area of the main peak.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation: [10]
-
Instrumentation: GC coupled to a Mass Spectrometer.
-
Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis: The retention time provides chromatographic information, while the mass spectrum provides the molecular ion peak and a characteristic fragmentation pattern, confirming the molecular weight and structure.
-
Table 2: Expected Analytical Characterization Data
| Technique | Parameter | Expected Result |
| Melting Point | Range | 60 °C (A sharp range indicates high purity) |
| HPLC | Purity | >98% (by peak area) |
| GC-MS | Molecular Ion (M⁺) | m/z = 177/179 (in ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)[11] |
| ¹H NMR | Chemical Shifts (CDCl₃) | Aromatic protons (δ 7.5-8.2 ppm), methyl group singlet (δ ~2.5 ppm)[6] |
| ¹³C NMR | Key Signals | Distinct signals for 10 carbons, including the methyl carbon and carbons of the quinoline ring. |
Comprehensive Analytical Workflow Diagram
Caption: Integrated workflow for the analytical characterization of this compound.
Section 4: Applications in Research and Drug Development
The utility of this compound in drug discovery stems from the reactivity of the C4-chloro substituent. This position is electron-deficient and highly activated towards nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of various functional groups, particularly nitrogen and oxygen nucleophiles.[2][3]
This reactivity is the cornerstone of its role as a molecular scaffold. By reacting this compound with a diverse range of amines, alcohols, or thiols, chemists can rapidly generate libraries of novel quinoline derivatives. Many of these derivatives have been investigated for a wide range of therapeutic applications, including:
-
Antimalarial Agents: The 4-aminoquinoline core is famous for its presence in antimalarial drugs like chloroquine.[1][12]
-
Anticancer Agents: Many quinoline-based compounds have been developed as kinase inhibitors for cancer therapy.[2]
-
Antibacterial and Antifungal Agents: The quinoline scaffold is a component of several antimicrobial drugs.[1]
The chlorine atom acts as a versatile chemical handle, enabling the strategic modification of the quinoline core to optimize biological activity, selectivity, and pharmacokinetic properties.
Logical Relationship Diagram: Role as a Synthetic Precursor
Caption: Role of this compound as a precursor in SₙAr reactions.
Section 5: Safety and Handling
Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification (GHS Classification): [5][6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Safe Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Handling: Avoid all personal contact.[14] Use spatulas and weighing paper for transfers. Avoid creating dust. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[5][7]
-
Spill Management: In case of a spill, evacuate the area. Use a dry clean-up procedure and avoid generating dust. Collect the spilled material into a suitable, labeled container for hazardous waste disposal.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Adherence to these safety protocols is a non-negotiable aspect of working with this compound, ensuring the well-being of researchers and the integrity of the experimental environment.
Conclusion
This compound is more than a simple chemical; it is a potent and versatile tool for chemical innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the strategic reactivity of its C4-chloro group make it an invaluable precursor in the synthesis of complex molecules. For researchers in medicinal chemistry and drug development, a thorough understanding of this compound provides a gateway to exploring new chemical space and developing novel therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound - CAS:63136-60-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound CAS#: 63136-60-7 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]
- 12. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate [mdpi.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
4-Chloro-3-methylquinoline synthesis starting materials
An In-depth Technical Guide on the Core Synthesis of 4-Chloro-3-methylquinoline
Executive Summary
This compound is a pivotal building block in medicinal chemistry and drug development, serving as a key precursor for a range of pharmacologically active compounds. This guide provides an in-depth technical overview of its most reliable and efficient synthesis. We will deconstruct the synthetic strategy, focusing on a robust two-step pathway: the initial construction of the quinolin-4-one core via a thermally induced cyclization, followed by a direct chlorination to yield the final product. This document explains the causal mechanisms behind experimental choices, provides detailed, field-proven protocols, and emphasizes the safety and handling considerations crucial for a successful and secure synthesis.
Strategic Retrosynthetic Analysis
A logical analysis of the this compound structure points to a strategic disconnection at the C4-Cl bond. This suggests that the final step is the conversion of a hydroxyl group at the C4 position into a chloride. The precursor, therefore, is the key intermediate: 4-hydroxy-3-methylquinoline (more accurately represented by its stable tautomer, 3-methylquinolin-4(1H)-one ).
The synthesis is thus approached as a two-stage process:
-
Quinolin-4-one Ring Formation: Construction of the heterocyclic core from acyclic starting materials.
-
Aromatic Chlorination: Conversion of the C4-hydroxyl/keto group to the target chloro-substituent.
This strategic approach allows for the use of readily available and cost-effective starting materials, making it a preferred route in both research and industrial settings.
Caption: Overall retrosynthetic strategy for this compound.
Stage 1: Synthesis of 4-Hydroxy-3-methylquinoline via Conrad-Limpach Cyclization
The construction of the quinolin-4-one core is most effectively achieved through a variation of the Conrad-Limpach synthesis. This classic reaction involves the condensation of an aniline with a β-dicarbonyl compound, followed by a high-temperature cyclization.
Core Starting Materials
-
Aniline: Serves as the source of the benzene ring and the nitrogen atom for the quinoline core.
-
Diethyl Methylmalonate: This β-diester is the crucial three-carbon component that forms the pyridine ring. The methyl group on the central carbon of this malonate ester becomes the C3-methyl group in the final product.
Mechanistic Rationale
The reaction proceeds in two distinct, mechanistically important steps:
-
Initial Condensation: Aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl methylmalonate. This is followed by the elimination of ethanol to form a stable β-enamino ester intermediate, diethyl 2-((phenylamino)methylene)malonate. This step is typically performed at moderate temperatures.
-
Thermal Cyclization: The critical ring-closing step requires significant thermal energy (~250 °C). The reaction proceeds via an intramolecular nucleophilic attack from a carbon atom of the aniline ring onto the ester carbonyl. This is a 6-electron cyclization process that, after elimination of a second molecule of ethanol and tautomerization, yields the highly stable, conjugated 3-methylquinolin-4(1H)-one system.[1] The high temperature is necessary to overcome the activation energy for this intramolecular electrophilic substitution on the aniline ring.
Caption: Mechanism of the Conrad-Limpach synthesis for the quinolin-4-one core.
Experimental Protocol: Synthesis of 4-Hydroxy-3-methylquinoline
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine aniline (1.0 eq) and diethyl methylmalonate (1.1 eq).
-
Heat the mixture to 120-140 °C and maintain for 2-3 hours, collecting the ethanol byproduct in the Dean-Stark trap. The reaction progress can be monitored by TLC.
-
Once the theoretical amount of ethanol is collected, cool the mixture slightly and remove any remaining volatile components under reduced pressure. The crude enamino ester can be used directly in the next step.
-
Cyclization: Add the crude intermediate to a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250 °C with vigorous stirring.
-
Maintain this temperature for 30-60 minutes. The product will often precipitate from the hot solution.
-
Cool the reaction mixture to room temperature, then dilute with hexane to fully precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane or ethyl acetate to remove the diphenyl ether, and dry under vacuum.
Quantitative Data Summary (Stage 1)
| Compound | Molecular Formula | MW ( g/mol ) | Molar Eq. | Typical Yield (%) | Melting Point (°C) |
| Aniline | C₆H₇N | 93.13 | 1.0 | - | -6 |
| Diethyl Methylmalonate | C₈H₁₄O₄ | 174.19 | 1.1 | - | - |
| 4-Hydroxy-3-methylquinoline | C₁₀H₉NO | 159.18 | - | 75-85 | >240 |
Stage 2: Chlorination with Phosphorus Oxychloride
The conversion of the 4-hydroxy group to a 4-chloro group is a standard and highly efficient transformation. The keto-enol tautomerism of the quinolin-4-one allows the oxygen to act as a nucleophile, initiating the reaction with the chlorinating agent.
Core Reagent
-
Phosphorus Oxychloride (POCl₃): A powerful and widely used chlorinating and dehydrating agent. It reliably converts the C4-hydroxyl/keto group into the desired chloro functionality.
Mechanistic Rationale
The reaction proceeds via the formation of a phosphate ester intermediate, which is an excellent leaving group.
-
Activation: The oxygen atom of the quinolin-4-one attacks the electrophilic phosphorus atom of POCl₃.
-
Substitution: A chloride ion is eliminated from the phosphorus center and subsequently attacks the now highly electrophilic C4 position of the quinoline ring in an addition-elimination (SₙAr-type) mechanism. The driving force is the formation of a stable phosphate byproduct and the aromatic quinoline ring.
Caption: Simplified mechanism for the chlorination of the quinolin-4-one intermediate.
Experimental Protocol: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), place 4-hydroxy-3-methylquinoline (1.0 eq).
-
Reaction: Carefully add phosphorus oxychloride (3.0-5.0 eq) to the flask in a well-ventilated fume hood . The addition may be exothermic.
-
Heat the resulting mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until all starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly and cautiously , pour the reaction mixture onto crushed ice with stirring. This is a highly exothermic and vigorous reaction that releases HCl gas. Perform this step in a large beaker within a fume hood.
-
Once the quenching is complete, neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH) until the pH is ~8-9, keeping the mixture cool in an ice bath.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Safety Directive: Handling Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[2][3]
-
Hazards: Causes severe skin and eye burns, is fatal if inhaled, and releases toxic HCl gas upon contact with moisture.[2][4]
-
Handling: Always handle POCl₃ in a certified chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[2]
-
Quenching: All reactions and glassware must be quenched carefully. Add the reagent slowly to a stirred, ice-cold quenching solution. Never add water to POCl₃.[5]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area away from incompatible materials like water, alcohols, and bases.[4][5]
Quantitative Data Summary (Stage 2)
| Compound | Molecular Formula | MW ( g/mol ) | Molar Eq. | Typical Yield (%) | Melting Point (°C) |
| 4-Hydroxy-3-methylquinoline | C₁₀H₉NO | 159.18 | 1.0 | - | - |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 3.0-5.0 | - | - |
| This compound | C₁₀H₈ClN | 177.63 | - | 85-95 | 73-75 |
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: Will show characteristic signals for the aromatic protons on both rings and a distinct singlet for the C3-methyl group.
-
¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment.
-
Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of the product (m/z ≈ 177.03), including the characteristic isotopic pattern for a chlorine-containing compound.[6]
-
Melting Point: A sharp melting point in the expected range (73-75 °C) is a strong indicator of purity.
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process beginning with the Conrad-Limpach cyclization of aniline and diethyl methylmalonate to form the 4-hydroxy-3-methylquinoline intermediate. This key intermediate is then efficiently converted to the final product via chlorination with phosphorus oxychloride. This guide outlines a robust, high-yielding, and scalable pathway. Adherence to the detailed protocols and a rigorous commitment to the safety procedures, particularly when handling phosphorus oxychloride, are paramount for the successful and safe execution of this synthesis.
References
Spectroscopic Unveiling of 4-Chloro-3-methylquinoline: A Technical Guide for Researchers
Introduction
In the landscape of heterocyclic chemistry, quinoline scaffolds are of paramount importance, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among its diverse derivatives, 4-chloro-3-methylquinoline stands as a valuable intermediate in synthetic organic chemistry and drug discovery. Its reactivity, governed by the electronic interplay of the chloro and methyl substituents on the quinoline framework, makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its structural and electronic properties is crucial for its effective utilization. This technical guide provides an in-depth analysis of the spectral data of this compound, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The ensuing discussion is tailored for researchers, scientists, and professionals in drug development, offering not just data, but a causal understanding of the spectroscopic signatures based on the molecule's inherent structural features.
Molecular Structure and Identification
Chemical Structure:
Caption: Molecular Structure of this compound.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 63136-60-7[1] |
| Molecular Formula | C₁₀H₈ClN[1] |
| Molecular Weight | 177.63 g/mol [1] |
| Monoisotopic Mass | 177.0345270 Da[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation and understanding electronic effects.
Theoretical Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei.[2] The principle lies in the alignment of these nuclear spins in an external magnetic field and the absorption of electromagnetic radiation at a specific frequency to induce transitions between spin states. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift. This sensitivity allows for the differentiation of chemically non-equivalent nuclei within a molecule.
In ¹H NMR, the chemical shift, integration (relative number of protons), and spin-spin coupling (interaction between neighboring protons) provide detailed information about the connectivity and spatial arrangement of hydrogen atoms. In ¹³C NMR, the chemical shifts of carbon atoms are observed, revealing the carbon skeleton of the molecule. Due to the electron-withdrawing nature of the chlorine atom and the nitrogen in the quinoline ring, significant deshielding effects are anticipated for adjacent protons and carbons, resulting in downfield chemical shifts (higher ppm values). Conversely, the electron-donating methyl group will have a shielding effect on nearby nuclei.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines a standardized procedure for obtaining high-quality NMR spectra of this compound.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.
-
For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard like tetramethylsilane (TMS) can be added.
-
Transfer the solution to a 5 mm NMR tube, ensuring the final volume is sufficient to cover the detection coils of the spectrometer.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom and to enhance sensitivity through the Nuclear Overhauser Effect (NOE). A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak integration and appearance.
-
Calibrate the chemical shift axis by referencing the residual solvent peak or the TMS signal (0 ppm).
-
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound provides a wealth of information about the proton environment. The aromatic region will display a complex pattern of signals corresponding to the protons on the quinoline ring system, while the aliphatic region will show a singlet for the methyl group protons.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | s | 1H | H-2 |
| ~8.1 | d | 1H | H-5 |
| ~7.8 | d | 1H | H-8 |
| ~7.7 | t | 1H | H-7 |
| ~7.6 | t | 1H | H-6 |
| ~2.6 | s | 3H | -CH₃ |
Note: These are predicted values based on known substituent effects on the quinoline ring. Actual experimental values may vary slightly.
Interpretation:
-
H-2 (singlet, ~8.7 ppm): The proton at the 2-position is expected to be the most downfield aromatic proton. This is due to the strong deshielding effect of the adjacent nitrogen atom and the absence of ortho-coupling partners.
-
H-5 and H-8 (doublets, ~8.1 and ~7.8 ppm): These protons are part of the benzene ring of the quinoline system. Their downfield shifts are characteristic of aromatic protons. They will appear as doublets due to coupling with their respective ortho-protons.
-
H-6 and H-7 (triplets, ~7.6 and ~7.7 ppm): These protons are also on the benzene portion of the ring and will appear as triplets (or more complex multiplets) due to coupling with their two neighboring protons.
-
-CH₃ (singlet, ~2.6 ppm): The three protons of the methyl group are chemically equivalent and will therefore appear as a singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in this compound. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 |
| ~148 | C-8a |
| ~145 | C-4 |
| ~130 | C-7 |
| ~129 | C-5 |
| ~128 | C-4a |
| ~127 | C-6 |
| ~125 | C-3 |
| ~122 | C-8 |
| ~17 | -CH₃ |
Note: These are predicted values based on analogous substituted quinolines. Experimental verification is recommended.
Interpretation:
-
C-2, C-8a, and C-4 (~150, ~148, and ~145 ppm): These quaternary carbons are expected to be the most downfield due to their proximity to the nitrogen atom and, for C-4, the chlorine atom. The carbon directly bonded to the electronegative chlorine (C-4) will be significantly deshielded.
-
Aromatic CH Carbons (~122-130 ppm): The carbons bearing hydrogen atoms in the benzene ring (C-5, C-6, C-7, C-8) will resonate in the typical aromatic region.
-
C-3 and C-4a (~125 and ~128 ppm): These are the other quaternary carbons in the ring system.
-
-CH₃ (~17 ppm): The methyl carbon will appear in the aliphatic region at a characteristic upfield chemical shift.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Molecular Vibrations
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Framework
Molecules are not static entities; their atoms are in constant motion. This motion can be resolved into different vibrational modes, such as stretching and bending of chemical bonds. Each of these vibrational modes has a characteristic frequency, which corresponds to the energy required to excite it. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its vibrational modes. An FTIR spectrometer measures this absorption as a function of frequency (or wavenumber, typically in cm⁻¹), producing a unique spectral fingerprint for the molecule. For this compound, we expect to observe characteristic absorption bands for C-H stretching and bending in the aromatic and methyl groups, C=C and C=N stretching in the quinoline ring, and the C-Cl stretching vibration.
Experimental Protocol: Acquiring an FTIR Spectrum
The following is a general procedure for obtaining an FTIR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
Caption: Workflow for FTIR analysis using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has had adequate time to warm up and stabilize.
-
Thoroughly clean the surface of the ATR crystal with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument itself, and will be automatically subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small amount of powdered this compound onto the center of the ATR crystal.
-
Lower the pressure arm to bring the anvil into contact with the sample, ensuring good contact between the sample and the crystal.
-
Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the major absorption bands and correlate them to the expected vibrational modes of the functional groups in the molecule.
-
FTIR Spectral Data Analysis
The FTIR spectrum of this compound will exhibit several characteristic absorption bands.
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2950-2850 | Medium-Weak | Methyl C-H Stretch |
| 1620-1580 | Strong-Medium | C=C and C=N Ring Stretching |
| 1500-1400 | Strong-Medium | C=C Ring Stretching |
| 850-750 | Strong | Aromatic C-H Out-of-Plane Bending |
| 800-600 | Medium-Strong | C-Cl Stretch |
Interpretation:
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The presence of bands in this region confirms the aromatic nature of the quinoline ring.
-
Methyl C-H Stretching (2950-2850 cm⁻¹): These absorptions are characteristic of the methyl group.
-
C=C and C=N Ring Stretching (1620-1400 cm⁻¹): The quinoline ring system will give rise to a series of strong to medium intensity bands in this region, which are characteristic of aromatic and heteroaromatic ring systems.
-
Aromatic C-H Out-of-Plane Bending (850-750 cm⁻¹): The pattern of these strong bands can sometimes provide information about the substitution pattern of the aromatic ring.
-
C-Cl Stretching (800-600 cm⁻¹): A medium to strong absorption band in this region is expected for the carbon-chlorine bond.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
Theoretical Framework
In a typical mass spectrometer, a sample is first vaporized and then ionized. The most common ionization method for small organic molecules is Electron Ionization (EI), where the sample is bombarded with high-energy electrons. This process typically removes an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The m/z of the molecular ion gives the molecular weight of the compound. The energy of the ionization process is often sufficient to cause the molecular ion to fragment into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to deduce its connectivity.
Experimental Protocol: Acquiring a Mass Spectrum
The following is a generalized protocol for obtaining an electron ionization mass spectrum of this compound, often coupled with Gas Chromatography (GC) for sample introduction.
Caption: General workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetone, or dichloromethane).
-
-
Instrument Setup and Analysis:
-
The sample is typically introduced into the mass spectrometer via a Gas Chromatograph (GC), which separates the components of a mixture before they enter the ion source.
-
In the ion source, the sample molecules are bombarded with electrons (typically at 70 eV) to generate ions.
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
An ion detector records the abundance of each ion at a specific m/z value.
-
-
Data Interpretation:
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak (M⁺•). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio), the molecular ion will appear as a pair of peaks (M and M+2) with a characteristic intensity ratio.
-
Analyze the major fragment ions to deduce the fragmentation pathways.
-
Mass Spectrum Analysis
The mass spectrum of this compound will provide its molecular weight and clues to its structure through fragmentation.
Predicted Mass Spectral Data:
| m/z | Possible Assignment | Notes |
| 177/179 | [M]⁺• | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.[1] |
| 142 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 115 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |
Fragmentation Pathway:
The primary fragmentation of this compound under electron ionization is expected to involve the loss of the chlorine atom, followed by the characteristic fragmentation of the quinoline ring.
Caption: Proposed primary fragmentation pathway for this compound.
Interpretation:
-
Molecular Ion ([M]⁺•, m/z 177/179): The presence of a pair of peaks at m/z 177 and 179 in an approximate 3:1 ratio is a definitive indicator of a molecule containing one chlorine atom. This confirms the molecular formula and weight.
-
Loss of Chlorine ([M - Cl]⁺, m/z 142): The cleavage of the C-Cl bond is a common fragmentation pathway, leading to a prominent peak at m/z 142.
-
Loss of HCN ([M - Cl - HCN]⁺, m/z 115): The subsequent loss of a molecule of hydrogen cyanide (HCN) from the heterocyclic ring is a characteristic fragmentation of quinoline and its derivatives, resulting in a stable aromatic fragment.
Summary of Spectral Data
The following table provides a consolidated summary of the key spectral data for this compound.
| Spectroscopic Technique | Key Observations and Interpretations |
| ¹H NMR | Aromatic protons observed in the range of 7.6-8.7 ppm, with the H-2 proton being the most deshielded. A singlet for the methyl group is expected around 2.6 ppm. |
| ¹³C NMR | Ten distinct carbon signals are predicted, with the carbons attached to nitrogen and chlorine (C-2, C-4, C-8a) being the most downfield. The methyl carbon is expected around 17 ppm. |
| FTIR | Characteristic absorptions for aromatic C-H, methyl C-H, C=C/C=N ring stretching, and C-Cl stretching are expected, confirming the presence of these functional groups. |
| Mass Spec | A molecular ion peak at m/z 177/179 (3:1 ratio) confirms the molecular formula. Key fragments at m/z 142 (loss of Cl) and 115 (loss of Cl and HCN) provide structural information. |
Applications in Research and Drug Development
This compound serves as a key starting material for the synthesis of a variety of compounds with potential therapeutic applications. The chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. This makes it a valuable precursor for the development of novel antimalarial, anticancer, and anti-inflammatory agents. The detailed spectroscopic characterization provided in this guide is essential for confirming the identity and purity of this intermediate, as well as for the structural elucidation of its downstream products, thereby ensuring the integrity and reproducibility of research and development efforts.
References
The Gould-Jacobs Synthesis of 4-Hydroxyquinolines: A Technical Guide for Drug Development Professionals
Abstract
The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antibacterial to anticancer and antimalarial treatments.[1][2] The Gould-Jacobs reaction, a robust and versatile synthetic method first reported in 1939, remains a pivotal strategy for the construction of this privileged heterocyclic system.[3][4] This technical guide provides an in-depth exploration of the Gould-Jacobs synthesis, offering practical insights into its mechanism, experimental execution, and strategic applications in modern drug discovery and development. We will dissect the causality behind experimental choices, present detailed protocols, and discuss the scope and limitations of this venerable reaction, equipping researchers with the knowledge to effectively leverage it in their synthetic endeavors.
Introduction: The Enduring Significance of the 4-Hydroxyquinoline Core
The quinoline ring system is a recurring motif in a vast number of natural products and synthetic pharmaceuticals.[5][6] The introduction of a hydroxyl group at the C-4 position, creating the 4-hydroxyquinoline (or 4-quinolone) tautomer, imparts unique physicochemical properties and biological activities. These compounds are not merely synthetic curiosities; they are essential building blocks in the creation of novel therapeutics.[7][8] For instance, the quinolone core is central to the mechanism of action of fluoroquinolone antibiotics, which target bacterial DNA gyrase.[9][10] Furthermore, derivatives of 4-hydroxyquinoline have demonstrated potent antimalarial, anticancer, and neuroprotective activities, underscoring the therapeutic potential of this scaffold.[1][11]
The Gould-Jacobs reaction provides a reliable and adaptable route to this critical molecular framework, starting from readily available anilines and malonic acid derivatives.[3][12] Its continued relevance in both academic and industrial laboratories is a testament to its utility and resilience.
Dissecting the Gould-Jacobs Reaction: A Mechanistic Perspective
The Gould-Jacobs synthesis is a multi-step process that sequentially builds the 4-hydroxyquinoline ring system.[12][13] Understanding the underlying mechanism of each step is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges.
The overall transformation can be broken down into four key stages:
-
Condensation: Formation of an anilidomethylenemalonate intermediate.
-
Thermal Cyclization: An intramolecular electrocyclization to form the quinoline ring.
-
Saponification: Hydrolysis of the ester group.
-
Decarboxylation: Removal of the carboxyl group to yield the final 4-hydroxyquinoline.
Step 1: Condensation
The synthesis commences with the nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of an alkoxymethylenemalonate ester, typically diethyl (ethoxymethylene)malonate (DEEM).[4][14] This is followed by the elimination of an alcohol molecule (e.g., ethanol) to furnish a stable anilidomethylenemalonate intermediate.[1][12]
-
Causality of Experimental Choice: The selection of DEEM is strategic. The ethoxy group acts as a good leaving group, facilitating the initial condensation, while the two ester functionalities activate the double bond for nucleophilic attack and are essential for the subsequent cyclization and functionalization.[9][15] This initial condensation is typically performed at moderately elevated temperatures (100-130 °C) to drive the reaction to completion and facilitate the removal of the ethanol byproduct.[4]
Step 2: Thermal Cyclization
This is the most critical and often most challenging step of the Gould-Jacobs synthesis. It requires significant thermal energy (typically temperatures exceeding 250 °C) to induce a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[4][16] The reaction proceeds through a ketene intermediate in some cases.[16]
-
Causality of Experimental Choice: The high temperature is necessary to overcome the significant activation energy barrier for this intramolecular reaction.[17] To achieve these temperatures, high-boiling, inert solvents such as diphenyl ether or Dowtherm A are traditionally employed.[1][16] The use of such solvents not only facilitates reaching the required temperature but also helps to maintain a homogeneous reaction mixture, which can lead to improved yields, often up to 95%.[16] However, the use of these solvents presents challenges in terms of cost and removal from the final product.[16]
Step 3 & 4: Saponification and Decarboxylation
Following the successful cyclization, the resulting ethyl 4-hydroxyquinoline-3-carboxylate is typically not the final target. The ester group is hydrolyzed to a carboxylic acid via saponification, usually with a strong base like sodium hydroxide.[12] Subsequent heating of the resulting carboxylic acid leads to decarboxylation, yielding the desired 4-hydroxyquinoline.[12][18]
-
Causality of Experimental Choice: Saponification is a standard ester hydrolysis method. The subsequent decarboxylation is a thermally driven process that occurs readily due to the stability of the resulting aromatic quinoline ring system. The temperature required for decarboxylation is typically above the melting point of the quinoline-3-carboxylic acid, often in the range of 200-250 °C.[4]
The entire reaction pathway can be visualized as follows:
Caption: The Gould-Jacobs reaction pathway.
Experimental Protocols: From Classical to Modern Approaches
The execution of the Gould-Jacobs synthesis can be adapted to the available equipment and desired scale. Here, we present both a classical thermal protocol and a modern microwave-assisted method.
Classical Thermal Protocol
This method relies on conventional heating using a high-boiling solvent.
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 equivalent) and diethyl (ethoxymethylene)malonate (1.0-1.2 equivalents).
-
Heat the mixture to 100-130 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.
Step 2: Thermal Cyclization
-
Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.
-
Add a non-polar solvent like cyclohexane or hexane to aid in precipitation.
-
Collect the solid product by filtration and wash with a cold, non-polar solvent.
Step 3 & 4: Saponification and Decarboxylation
-
Suspend the purified 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Place the dried carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol or water.
Microwave-Assisted Protocol
Microwave irradiation offers a significant improvement in reaction times and often leads to higher yields by enabling rapid and efficient heating to the high temperatures required for cyclization.[4][19][20]
Step 1 & 2: One-Pot Condensation and Cyclization
-
In a 2.5 mL microwave vial, add the aniline (e.g., 0.16 mL, 2.0 mmol) and an excess of diethyl (ethoxymethylene)malonate (e.g., 1.21 mL, 6.0 mmol), which serves as both reactant and solvent.[4][17]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the desired temperature and hold for the specified time as detailed in the table below.
-
After the reaction is complete, cool the vial to room temperature, which should induce precipitation of the product.
-
Filter the solid product and wash with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum.
Data Presentation: Microwave-Assisted Gould-Jacobs Reaction of Aniline and DEEM [17]
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 250 | 5 | 1 |
| 2 | 300 | 20 | 37 |
| 3 | 250 | 20 | 1 |
| 4 | 300 | 60 | 28 |
| 5 | 300 | 5 | 47 |
Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization step.[17] At 250 °C, the yield remains negligible even after 20 minutes. Increasing the temperature to 300 °C significantly boosts the yield. However, prolonged reaction times at this high temperature can lead to product degradation, as seen by the decreased yield after 60 minutes. A short reaction time of 5 minutes at 300 °C provided the optimal yield in this study.[17]
Scope, Limitations, and Strategic Considerations
While the Gould-Jacobs reaction is highly effective, it is not without its limitations. A thorough understanding of these factors is crucial for successful application.
-
Aniline Substituents: The reaction is most effective for anilines bearing electron-donating groups at the meta-position.[1][12] Electron-withdrawing groups can deactivate the aniline, hindering the initial condensation step and making the subsequent cyclization more difficult.
-
Regioselectivity: When using asymmetrically substituted anilines, the cyclization can occur at either of the two ortho positions, potentially leading to a mixture of regioisomers.[16] The regioselectivity is influenced by both steric and electronic factors, and careful consideration of the aniline substitution pattern is necessary to predict and control the outcome.[16][21]
-
Harsh Conditions: The high temperatures required for the thermal cyclization can lead to decomposition of sensitive substrates and the formation of undesirable side products.[16] While microwave-assisted synthesis can mitigate some of these issues by reducing reaction times, thermal stability of the reactants and products remains a key consideration.
Applications in Drug Discovery and Development
The 4-hydroxyquinoline scaffold synthesized via the Gould-Jacobs reaction is a versatile starting point for the development of a wide range of therapeutic agents.
-
Antibacterial Agents: The synthesis of nalidixic acid, a foundational quinolone antibiotic, and its more potent fluoroquinolone successors like norfloxacin, relies on the Gould-Jacobs methodology.[9][16]
-
Antimalarial Drugs: The 4-hydroxyquinoline core is a key component of many antimalarial drugs, including chloroquine. The Gould-Jacobs reaction provides a straightforward entry into the synthesis of these vital medicines.[11][22]
-
Anticancer Agents: Numerous 4-hydroxyquinoline derivatives have been investigated for their anticancer properties, with some showing promising activity.[11][23]
-
Other Therapeutic Areas: The versatility of the 4-hydroxyquinoline scaffold has led to its exploration in various other therapeutic areas, including as anti-inflammatory agents (e.g., glafenine) and neuroprotective agents.[1][11]
The overall workflow from synthesis to application can be depicted as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09905K [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]
- 10. CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents [patents.google.com]
- 11. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. wikiwand.com [wikiwand.com]
- 14. lookchem.com [lookchem.com]
- 15. CAS 87-13-8: Diethyl (ethoxymethylene)malonate [cymitquimica.com]
- 16. mdpi.com [mdpi.com]
- 17. ablelab.eu [ablelab.eu]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. asianpubs.org [asianpubs.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-3-methylquinoline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylquinoline is a halogenated quinoline derivative that serves as a valuable building block in synthetic organic and medicinal chemistry. The quinoline scaffold itself is a privileged structure, found in a wide array of natural products and synthetic compounds with significant biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The presence of a chlorine atom at the 4-position of the quinoline ring imparts a high reactivity towards nucleophilic substitution, making this compound a key intermediate for the synthesis of a diverse range of functionalized molecules. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an exploration of its potential applications in the field of drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 63136-60-7 | [3][4] |
| Molecular Formula | C₁₀H₈ClN | [3][5] |
| Molecular Weight | 177.63 g/mol | [3][6] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 60 °C | [6] |
| Boiling Point | 276.1 ± 20.0 °C (Predicted) | [6] |
| Density | 1.225 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Generally soluble in polar organic solvents like ethanol and methanol.[7] Solubility in water is expected to be low.[8] The solubility can be influenced by pH due to the basic nitrogen atom in the quinoline ring.[9] | |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [4] |
Spectroscopic Characterization
Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.
¹H NMR Spectroscopy
A reported ¹H NMR spectrum of this compound in CDCl₃ (400 MHz) shows the following key signals:
-
δ 8.03-7.96 (m, 2H): Aromatic protons
-
δ 7.78-7.73 (m, 1H): Aromatic proton
-
δ 7.70-7.65 (m, 1H): Aromatic proton
-
δ 7.53 (ddt, J = 8.1, 7.0, 1.1 Hz, 1H): Aromatic proton
-
δ 2.54 (d, J = 1.0 Hz, 3H): Methyl group protons[6]
¹³C NMR, Mass Spectrometry, and IR Spectroscopy
-
¹³C NMR: The spectrum is expected to show 10 distinct carbon signals, with the carbons attached to the chlorine and nitrogen atoms appearing at characteristic chemical shifts.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 177, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak). Fragmentation would likely involve the loss of the chlorine atom and cleavage of the quinoline ring.[10]
-
IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and the C-Cl stretching vibration.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the susceptibility of the C4-position to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the quinoline nitrogen atom makes the carbon atom attached to the chlorine electrophilic and prone to attack by a wide range of nucleophiles.
This reactivity is the cornerstone of its utility in synthetic chemistry, allowing for the introduction of various functional groups at the 4-position. Common nucleophiles that can displace the chloro group include amines, alcohols, thiols, and carbanions.
Synthesis of this compound
A reliable and efficient synthesis of this compound is crucial for its availability to the research community. A common and effective method involves the chlorination of 3-methylquinolin-4-ol using phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis from 3-methylquinolin-4-ol
This protocol is based on a reported procedure with a yield of 64%.[6]
Materials:
-
3-methylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium carbonate (Na₂CO₃)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 3-methylquinolin-4-ol.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and generates HCl gas.
-
Neutralize the acidic solution by the portion-wise addition of solid sodium carbonate until the solution is basic (pH > 7).
-
The product will precipitate out of the solution as a solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Dry the product, for example, by pulling air through the filter cake, to obtain this compound as a light yellow solid.
Mechanism Insight: The reaction proceeds through the formation of a phosphate ester intermediate. The hydroxyl group of 3-methylquinolin-4-ol attacks the phosphorus atom of POCl₃. Subsequent attack by a chloride ion at the C4 position of the quinoline ring, with the departure of the phosphate group, yields the final product.
Applications in Drug Discovery
The versatility of the 4-chloroquinoline scaffold makes this compound a highly attractive starting material for the development of novel therapeutic agents. The ability to introduce a wide variety of substituents at the 4-position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.
Kinase Inhibitors
A significant area of application for quinoline derivatives is in the development of kinase inhibitors for the treatment of cancer.[1][11] By synthesizing libraries of 4-amino-3-methylquinoline derivatives through the reaction of this compound with various amines, researchers can target the ATP-binding site of specific kinases. The 3-methyl group can provide beneficial steric interactions within the kinase active site, potentially enhancing potency and selectivity. For instance, derivatives of 4-aminoquinoline have been investigated as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling and inflammation.[12][13]
Antimalarial and Antiparasitic Agents
The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine. This has inspired the synthesis of numerous analogues to combat drug-resistant strains of Plasmodium falciparum. This compound can serve as a precursor for novel 4-aminoquinoline derivatives with potential antimalarial activity.[14]
Other Therapeutic Areas
The biological activities of quinoline derivatives are diverse. By modifying the substituent at the 4-position, it is possible to develop compounds with antibacterial, antiviral, and anti-inflammatory properties. The exploration of derivatives of this compound in these therapeutic areas remains a promising avenue for drug discovery.[14]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][5]
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.[4]
-
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the reactivity of the 4-chloro substituent make it an ideal starting material for creating diverse libraries of novel compounds. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound opens up numerous possibilities for the design and synthesis of the next generation of therapeutic agents.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloroquinoline [webbook.nist.gov]
- 3. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. This compound | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iosrjournals.org [iosrjournals.org]
Methodological & Application
Harnessing the Reactivity of 4-Chloro-3-methylquinoline as a Versatile Synthetic Intermediate
An Application Guide for Researchers
Abstract
4-Chloro-3-methylquinoline is a pivotal heterocyclic building block in the synthesis of complex molecular architectures, particularly within medicinal chemistry and materials science. Its strategic substitution pattern—a reactive chlorine at the 4-position activated by the quinoline nitrogen, and a methyl group at the 3-position—provides a versatile scaffold for constructing a diverse array of functionalized derivatives. Quinoline-based compounds are integral to numerous FDA-approved drugs, particularly as kinase inhibitors in oncology, highlighting the scaffold's importance.[1][2] This guide provides an in-depth exploration of this compound's synthetic utility, focusing on key transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer practical insights for researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Importance of this compound
The quinoline core is a "privileged scaffold" in drug discovery, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer and antimalarial properties.[3][4] The reactivity of the this compound intermediate is dominated by the chlorine atom at the C4 position. This position is electron-deficient due to the powerful electron-withdrawing effect of the ring nitrogen, making it highly susceptible to nucleophilic attack.[5] This inherent reactivity is the cornerstone of its utility, allowing for the facile introduction of nitrogen, oxygen, sulfur, and carbon-based substituents.
This document serves as a practical guide to leveraging this reactivity through two major classes of transformations:
-
Nucleophilic Aromatic Substitution (SNAr): A direct and efficient method for forming C-N, C-O, and C-S bonds.
-
Palladium-Catalyzed Cross-Coupling: Advanced methods like Suzuki-Miyaura and Buchwald-Hartwig amination that enable the formation of C-C and C-N bonds with high precision and functional group tolerance.
Physicochemical Properties & Safety
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | [6] |
| Molecular Weight | 177.63 g/mol | [6] |
| CAS Number | 63136-60-7 | [6][7] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 60 °C | [7] |
| Boiling Point | 276.1 °C at 760 mmHg | [7] |
Critical Safety & Handling Precautions
This compound is an irritant and must be handled with appropriate personal protective equipment (PPE).[6]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]
-
Handling: Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Avoid creating dust.[10]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental transformation for 4-chloroquinolines. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11] The presence of the electron-withdrawing quinoline nitrogen is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.[5][11]
Mechanistic Rationale
The choice of solvent and base is critical. Polar aprotic solvents (e.g., DMF, DMSO) are preferred as they solvate the cation of the nucleophile's salt but do not strongly solvate the anion, thus enhancing its nucleophilicity. A base is often required to deprotonate the nucleophile (e.g., an amine or thiol) or to neutralize the HCl generated during the reaction.
Caption: Generalized workflow for the SNAr mechanism.
Protocol 1: Synthesis of a 4-Amino-3-methylquinoline Derivative
This protocol details the reaction of this compound with a primary amine, a key step in synthesizing scaffolds for kinase inhibitors and other biologically active molecules.[12][13]
Materials:
-
This compound (1 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.63 mmol), K₂CO₃ (1.56 g, 11.26 mmol), and DMF (20 mL).
-
Addition of Nucleophile: Add benzylamine (0.74 mL, 6.76 mmol) to the suspension.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Causality: Heating provides the necessary activation energy for the nucleophilic attack. K₂CO₃ acts as a base to neutralize the HCl formed, driving the reaction to completion. DMF is an ideal polar aprotic solvent for this transformation.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into 100 mL of cold water. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality: The water wash removes the DMF, and the brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield the pure 4-(benzylamino)-3-methylquinoline.
Advanced Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful for creating C-C and C-N bonds, respectively.[14][15]
Suzuki-Miyaura Coupling: Forging C-C Bonds
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.[18]
Materials:
-
This compound (1 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Argon or Nitrogen gas (inert atmosphere)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 g, 5.63 mmol), phenylboronic acid (0.82 g, 6.76 mmol), Pd(dppf)Cl₂ (0.123 g, 0.17 mmol), and Na₂CO₃ (1.19 g, 11.26 mmol).
-
Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality: The Pd(0) species in the catalytic cycle is oxygen-sensitive. Removing oxygen is critical for preventing catalyst deactivation and achieving high yields.
-
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane/water (25 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction & Washing: Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield 3-methyl-4-phenylquinoline.
Buchwald-Hartwig Amination: A Modern Approach to C-N Bonds
For more challenging or sterically hindered amines, the Buchwald-Hartwig amination is often superior to traditional SNAr methods.[15] It employs a palladium catalyst with specialized phosphine ligands to couple amines with aryl halides under milder conditions.[19][20]
Table 2: Comparison of Amination Methodologies
| Feature | SNAr Amination | Buchwald-Hartwig Amination |
| Mechanism | Addition-Elimination | Pd-catalyzed cross-coupling |
| Conditions | Often high temperatures (>100 °C) | Milder temperatures (RT to 100 °C) |
| Substrate Scope | Good for activated halides; limited by sterics | Very broad; tolerates steric hindrance |
| Base | Stoichiometric (e.g., K₂CO₃, Et₃N) | Strong, non-nucleophilic (e.g., NaOt-Bu, Cs₂CO₃) |
| Key Reagents | Nucleophile, Base, Solvent | Aryl Halide, Amine, Pd Catalyst, Ligand, Base |
This protocol provides a method for coupling a secondary cyclic amine, a common fragment in drug molecules.
Materials:
-
This compound (1 eq)
-
Morpholine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.1 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or Schlenk tube, combine Pd₂(dba)₃ (0.09 g, 0.11 mmol), Xantphos (0.13 g, 0.22 mmol), and Cs₂CO₃ (3.85 g, 11.8 mmol).
-
Reagent Addition: Add this compound (1.0 g, 5.63 mmol) and anhydrous toluene (25 mL).
-
Nucleophile Addition: Add morpholine (0.74 mL, 8.45 mmol) via syringe.
-
Degassing: If not using a glovebox, seal the vessel and perform three evacuate/backfill cycles with argon.
-
Reaction Execution: Heat the mixture to 100 °C and stir for 12-24 hours.
-
Causality: The combination of a palladium precursor (Pd₂(dba)₃) and a specialized bulky ligand (Xantphos) is essential for generating the active Pd(0) catalyst and facilitating the reductive elimination step.[21] Cs₂CO₃ is a strong base effective in this catalytic cycle.
-
-
Work-up & Purification: Follow the work-up, extraction, and purification steps as described in Protocol 2 to isolate the product, 4-(3-methylquinolin-4-yl)morpholine.
Summary and Outlook
This compound stands out as a highly valuable and reactive intermediate. Its utility is rooted in the predictable reactivity of the C4-chloro substituent, which can be readily displaced or coupled to introduce a vast range of chemical functionalities. The protocols outlined in this guide for SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions provide robust and reproducible methods for synthesizing diverse libraries of quinoline derivatives. These derivatives are of immense interest in the pursuit of new therapeutic agents, particularly in the development of targeted kinase inhibitors for cancer therapy.[13][22] As synthetic methodologies continue to advance, the applications for this versatile scaffold will undoubtedly expand, further cementing its role in modern chemical synthesis.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 22. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
Application Notes & Protocols: Strategic Functionalization of 4-Chloro-3-methylquinoline via Nucleophilic Substitution
Introduction: The Strategic Importance of the 4-Substituted Quinoline Scaffold
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[2][3] Within this class, the functionalization of the C4-position is a cornerstone of drug design, profoundly influencing target binding, potency, and pharmacokinetic profiles.
4-Chloro-3-methylquinoline emerges as a particularly valuable and versatile building block. The chlorine atom at the C4-position serves as an excellent leaving group, readily displaced by a wide array of nucleophiles. This reactivity is significantly enhanced by the electron-withdrawing effect of the ring nitrogen, which stabilizes the key intermediate of the substitution reaction.[4] The presence of the C3-methyl group provides steric and electronic influence, allowing for fine-tuning of molecular conformation and interaction with biological targets.
This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound. We will dissect the underlying reaction mechanism, present field-proven protocols for the synthesis of key derivatives, and discuss the causality behind critical experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful synthetic intermediate.
Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The facile displacement of the C4-chloride on the quinoline ring proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.[5] Unlike SN1 or SN2 reactions, which are unfavorable on sp²-hybridized carbons of an aromatic ring, the SNAr pathway involves a two-step addition-elimination sequence.[5][6]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C4-carbon, which bears the chloride leaving group. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]
-
Stabilization and Aromatization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and is particularly well-stabilized by the electronegative quinoline nitrogen atom.[7] This stabilization is the driving force that makes the C2 and C4 positions on the quinoline ring highly susceptible to nucleophilic attack.[7][8]
-
Elimination of Leaving Group: The aromaticity of the quinoline ring is restored through the expulsion of the chloride leaving group, yielding the final 4-substituted product.
The overall workflow for these reactions, from reactant selection to final product characterization, follows a logical and systematic progression.
Caption: General workflow for nucleophilic substitution on this compound.
Synthesis of the Starting Material: this compound
A reliable and scalable synthesis of the starting material is paramount. This compound is most commonly prepared from 3-methylquinolin-4-ol via a chlorination reaction, typically using phosphorus oxychloride (POCl₃).[9]
Protocol 1: Synthesis of this compound
Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that efficiently converts the hydroxyl group of the quinolin-4-ol tautomer into a chloro group. The reaction is typically run neat or with a high-boiling inert solvent. The workup procedure is critical to safely quench the excess POCl₃ and neutralize the resulting acidic solution.
Materials:
-
3-Methylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylquinolin-4-ol (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 eq) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting material.
-
After completion, cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
CAUTION: Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic reaction that will generate HCl gas. Ensure adequate ventilation in a fume hood.
-
Once the quench is complete, slowly add solid sodium carbonate or a saturated solution of sodium bicarbonate to neutralize the mixture until the pH is ~8-9.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel or by recrystallization to afford this compound as a solid.[9]
Protocols for Nucleophilic Substitution Reactions
The following protocols detail the reaction of this compound with representative nitrogen, sulfur, and oxygen nucleophiles. These reactions showcase its versatility as a synthetic intermediate.
Caption: Versatility of this compound as a synthetic intermediate.
Protocol 2: Synthesis of 4-Amino-3-methylquinoline Derivatives (N-Arylation)
Rationale: The synthesis of 4-aminoquinolines is fundamental to the development of antimalarial drugs like Chloroquine and Hydroxychloroquine.[2] The reaction of this compound with primary or secondary amines is generally straightforward. It can be performed thermally, often in a high-boiling polar solvent to ensure solubility and sufficient reaction rates. An excess of the amine can serve as both the nucleophile and the base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be used.[9]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 3.0 eq)
-
Diisopropylethylamine (DIPEA) (optional, 2.0-3.0 eq)
-
Solvent: Sulfolane, N-Methyl-2-pyrrolidone (NMP), or isopropanol
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a reaction vial or flask, add this compound (1.0 eq), the desired amine (1.1 eq), and DIPEA (2.8 eq).[9]
-
Add the solvent (e.g., sulfolane) to achieve a concentration of approximately 0.2 M.[9]
-
Seal the vessel and heat the reaction mixture to 100-160 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, using a gradient of hexanes/ethyl acetate or DCM/methanol) to yield the pure 4-amino-3-methylquinoline derivative.
Protocol 3: Synthesis of 4-(Alkyl/Aryl)thio-3-methylquinoline Derivatives (S-Arylation)
Rationale: Thiol nucleophiles are generally more potent than their alcohol counterparts. The reaction often requires a base to deprotonate the thiol to the more nucleophilic thiolate anion. Sodium ethoxide or sodium hydride are effective for this purpose. The reaction is typically run in an alcoholic solvent like ethanol.[10]
Materials:
-
This compound
-
Alkyl or aryl thiol (1.5 eq)
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH) (2.0-2.5 eq)
-
Absolute ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the thiol (1.5 eq) in absolute ethanol.
-
Carefully add sodium ethoxide (2.5 eq) or sodium hydride (as a 60% dispersion in mineral oil) to the solution and stir for 15-20 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in ethanol to the thiolate mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
The resulting precipitate is the crude product. Collect it by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
If necessary, recrystallize the solid from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to obtain the pure thioether product.
Advanced Methodologies: Palladium-Catalyzed Cross-Coupling
While SNAr is highly effective, modern drug discovery often employs palladium-catalyzed cross-coupling reactions to form C-C or C-heteroatom bonds with exceptional control and functional group tolerance.[11] Reactions like the Suzuki (with boronic acids), Buchwald-Hartwig (with amines), and Stille (with organostannanes) couplings can be applied to this compound.
Conceptual Framework: These reactions follow a general catalytic cycle:
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the coupling partner (e.g., boronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new bond and regenerating the Pd(0) catalyst.[12]
These methods are particularly useful for coupling partners that are poor nucleophiles under SNAr conditions, such as arylboronic acids or certain amides.
Summary of Reaction Conditions
The choice of reaction conditions is critical for achieving high yields and purity. The following table summarizes typical parameters for the protocols described.
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Nitrogen | Primary/Secondary Amine | DIPEA or excess amine | Sulfolane, NMP | 100 - 160 | 12 - 24 |
| Sulfur | Thiophenol, Ethanethiol | Sodium Ethoxide | Ethanol | 78 (Reflux) | 4 - 6 |
| Oxygen | Phenol, Ethanol | Sodium Hydride | THF, DMF | 65 - 100 | 8 - 18 |
Conclusion
This compound is a robust and highly adaptable intermediate for the synthesis of diverse 4-substituted quinoline derivatives. A thorough understanding of the SNAr mechanism provides the basis for rational protocol design, enabling chemists to predictably functionalize this key scaffold. The protocols provided herein offer reliable starting points for the synthesis of libraries of compounds for screening in drug discovery and materials science. Furthermore, the potential to engage this substrate in advanced palladium-catalyzed cross-coupling reactions significantly broadens its synthetic utility, cementing its role as a critical tool in modern organic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 8. quora.com [quora.com]
- 9. echemi.com [echemi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Introduction: The Strategic Importance of 4-Aryl-3-methylquinolines
An In-Depth Guide to Suzuki-Miyaura Coupling Protocols for 4-Chloro-3-methylquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] The strategic introduction of a methyl group at the C3-position—often referred to as a "magic methyl"[3]—can profoundly influence a molecule's metabolic stability and binding affinity, making 3-methylquinoline a highly prized starting material. The subsequent functionalization at the C4-position via carbon-carbon bond formation opens a gateway to vast chemical diversity, enabling extensive structure-activity relationship (SAR) studies crucial for drug discovery.[1]
Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4][5] This guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura coupling of this compound, a challenging yet rewarding transformation for synthesizing novel 4-aryl-3-methylquinoline derivatives. We will delve into the mechanistic underpinnings, explore the critical reaction parameters, and offer robust, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Core: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount for rational troubleshooting and optimization.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and is heavily influenced by the choice of ligand.[7][8][9]
-
Transmetalation: The organic group from the activated organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[4][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond in the desired 4-aryl-3-methylquinoline product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Navigating the Challenges of a Heteroaryl Chloride Substrate
While powerful, the Suzuki coupling of this compound presents specific challenges:
-
Aryl Chloride Inertness: The C-Cl bond is stronger and less polar than C-Br or C-I bonds, making the oxidative addition step kinetically less favorable.[9] This necessitates more reactive catalysts.
-
Catalyst Poisoning: The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium center, forming catalytically inactive off-cycle complexes.[11][12] This is a primary pathway for catalyst deactivation.
-
Steric Hindrance: The methyl group at the C3-position can introduce steric hindrance around the reaction center, potentially slowing down the coupling reaction.
Overcoming these hurdles requires careful selection of the catalyst system and reaction conditions.
Key Experimental Parameters: A Scientist's Guide to Component Selection
The success of the coupling hinges on the synergistic interplay of several components. The rationale behind each choice is critical.
| Component | Recommended Choice(s) | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | These are air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species.[13][14] Using a precatalyst often provides more consistent results than using air-sensitive Pd(0) sources like Pd(PPh₃)₄ directly. |
| Ligand | Bulky, Electron-Rich Phosphines: - XPhos- SPhos- RuPhos- P(t-Bu)₃ | This is the most critical parameter. These ligands are essential for coupling unreactive aryl chlorides.[9][15] Their large steric bulk facilitates reductive elimination, while their strong electron-donating ability increases the electron density on the palladium, promoting the difficult oxidative addition step.[16][17] They also help prevent catalyst deactivation.[11] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A base is required to form the reactive boronate species for transmetalation.[10] K₃PO₄ is an excellent general-purpose base. Cs₂CO₃ is stronger and can be effective in difficult couplings. Ensure the base is finely powdered and anhydrous for optimal performance. |
| Organoboron Reagent | Arylboronic Acids, Arylboronic acid pinacol esters (Ar-Bpin) | Boronic acids are common, but can be prone to decomposition (protodeboronation).[6] Pinacol esters offer greater stability and are often used for sluggish or sensitive substrates. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF | A polar aprotic solvent is typically used. The addition of water is often necessary to dissolve the inorganic base.[14] Crucially, all solvents must be rigorously deoxygenated to prevent the oxidation and deactivation of the Pd(0) catalyst.[11] |
| Temperature | 80-110 °C (Conventional), 100-150 °C (Microwave) | Higher temperatures are generally required to overcome the activation energy for the oxidative addition of the C-Cl bond. Microwave irradiation is highly effective at accelerating these reactions, often reducing times from hours to minutes.[18][19] |
Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic and should be handled with care.
Protocol 1: General Procedure using Conventional Heating
This protocol is a robust starting point for coupling this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Pd(OAc)₂ (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv., finely powdered)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Caption: Step-by-step workflow for the Suzuki coupling reaction.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (3 mol%), XPhos (6 mol%), and finely powdered K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 v/v ratio) via syringe to achieve a final substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Work-up: Once complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-3-methylquinoline product.
Protocol 2: Microwave-Assisted Synthesis
This method significantly accelerates the reaction, making it ideal for rapid library synthesis and optimization.
Materials:
-
Same as Protocol 1, but use a dedicated microwave reaction vial with a stir bar.
Procedure:
-
Reaction Setup: To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), PdCl₂(dppf) (5 mol%), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add degassed DMF or a 1,4-Dioxane/Water (4:1) mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140-150 °C for 15-30 minutes.[19][20]
-
Work-up and Purification: After cooling to room temperature, perform the work-up and purification as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst Deactivation: Insufficiently inert atmosphere (O₂ presence) or catalyst poisoning by the quinoline nitrogen.[11] 2. Ineffective Ligand: The chosen ligand is not electron-rich or bulky enough to promote oxidative addition.[14] 3. Poor Base Quality: The base is not anhydrous or finely powdered, leading to poor activation of the boronic acid. | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique. Increase ligand loading (e.g., L:Pd ratio of 2:1 to 4:1). 2. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos).[11] 3. Use a fresh, anhydrous, finely ground base. Consider switching to a stronger base like Cs₂CO₃. |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) species has aggregated and precipitated out of solution. This is often caused by high temperatures or an insufficient ligand-to-palladium ratio.[11] | Use a more robust ligand to stabilize the catalyst. Ensure an adequate ligand-to-palladium ratio (at least 2:1). Attempt the reaction at a slightly lower temperature for a longer duration. |
| Protodeboronation of Boronic Acid | Decomposition of Boronic Acid: The boronic acid is unstable under the reaction conditions, leading to the formation of an Ar-H byproduct instead of the coupled product. | Use the more stable boronic acid pinacol ester (Ar-Bpin) instead of the boronic acid. Use K₃PO₄ as the base, which is often milder. Avoid unnecessarily long reaction times. |
| Homocoupling of Boronic Acid | Oxidative Conditions: Presence of oxygen can lead to the formation of Ar'-Ar' byproduct.[6] | Improve the degassing procedure for all solvents and ensure the reaction is maintained under a strictly inert atmosphere. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. theses.enscm.fr [theses.enscm.fr]
- 17. scite.ai [scite.ai]
- 18. ijsrp.org [ijsrp.org]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Leveraging 4-Chloro-3-methylquinoline in the Synthesis of Novel Antimalarial Compounds
Abstract: The persistent challenge of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the continuous development of novel antimalarial agents. Quinoline-based compounds, a cornerstone of antimalarial chemotherapy for decades, remain a fertile ground for drug discovery.[1][2] This guide provides a comprehensive overview and detailed protocols for utilizing 4-chloro-3-methylquinoline as a key intermediate in the synthesis of new 4-aminoquinoline derivatives. By introducing a methyl group at the C-3 position, researchers can explore novel structure-activity relationships (SAR) to potentially overcome existing resistance mechanisms and enhance therapeutic efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in antimalarial drug discovery.
Introduction: The Quinoline Scaffold in Antimalarial Therapy
The 4-aminoquinoline scaffold is the pharmacophore of several critical antimalarial drugs, including the historic chloroquine (CQ).[3][4] These drugs are thought to exert their primary antimalarial effect by accumulating in the parasite's acidic digestive vacuole.[5] Inside this organelle, they interfere with the detoxification of heme, a toxic byproduct of the parasite's hemoglobin digestion. By inhibiting the polymerization of heme into inert hemozoin crystals, the buildup of free heme leads to oxidative stress and parasite death.[5][6][7]
The emergence and spread of chloroquine-resistant P. falciparum strains have diminished the clinical utility of this once-potent drug.[2] Resistance is primarily associated with mutations in the parasite's chloroquine resistance transporter (PfCRT), which expels the drug from the digestive vacuole.[2] This has spurred extensive research into modifying the basic quinoline structure to evade these resistance mechanisms. Structural modifications often focus on the N-alkyl side chain, but alterations to the quinoline ring itself are also a key strategy for developing new, potent analogs.[1][4][8]
Rationale for this compound as a Precursor
This compound serves as a strategic starting material for novel antimalarial agents. The chlorine atom at the C-4 position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various amine-containing side chains, which are crucial for the compound's ability to accumulate in the parasite's digestive vacuole.
The introduction of a methyl group at the C-3 position offers several potential advantages:
-
Steric Influence: The methyl group can introduce steric hindrance that may alter the compound's interaction with resistance-conferring proteins like PfCRT, potentially restoring activity against resistant strains.
-
Electronic Effects: The electron-donating nature of the methyl group can modulate the basicity (pKa) of the quinoline ring nitrogen, influencing the drug's accumulation and target engagement.
-
Metabolic Stability: The methyl group may block a potential site of metabolism, potentially improving the pharmacokinetic profile of the resulting compound.
The following diagram illustrates the core structure of the target compounds and the key synthetic disconnection.
Caption: Key synthetic strategy for novel antimalarials.
Synthetic Strategy: Nucleophilic Aromatic Substitution
The primary method for coupling the this compound core with a desired side chain is a nucleophilic aromatic substitution (SNAr) reaction. This reaction is analogous to the final step in the industrial synthesis of chloroquine, where 4,7-dichloroquinoline is condensed with an appropriate diamine side chain.[3][9][10]
General Reaction Scheme
The reaction involves the displacement of the C-4 chlorine atom by the primary amine of the side chain. The reaction is typically carried out at elevated temperatures, often in the presence of a catalyst or a high-boiling point solvent.
Caption: General SNAr reaction for synthesis.
Detailed Experimental Protocols
The following protocols are generalized from established procedures for the synthesis of 4-aminoquinoline antimalarials and should be adapted and optimized for specific substrates and scales.[10][11][12]
Protocol 1: Synthesis of N'-(3-methylquinolin-4-yl)-N,N-diethylpentane-1,4-diamine
This protocol details the synthesis of a novel chloroquine analog using this compound and 2-amino-5-diethylaminopentane (also known as novaldiamine).
Materials and Reagents:
-
This compound (1.0 eq)
-
2-Amino-5-diethylaminopentane (2.0 - 2.5 eq)
-
Phenol (optional, as solvent/catalyst)[10] or a high-boiling inert solvent (e.g., diphenyl ether)
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Sodium chloride (NaCl) solution (brine)
-
Organic solvent for extraction (e.g., Dichloromethane (DCM) or Ethyl Acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate/Triethylamine mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and phenol (if used, ~1.0 eq). Heat the mixture to 70-80 °C until the solids melt and form a uniform solution.[10]
-
Causality Note: Phenol acts as both a solvent and a weak acid catalyst, protonating the quinoline nitrogen to activate the ring towards nucleophilic attack. Using an excess of the amine side chain also serves to drive the reaction forward and act as a base to neutralize the HCl byproduct.
-
-
Amine Addition: Slowly add 2-amino-5-diethylaminopentane (2.0 - 2.5 eq) to the heated mixture.
-
Reaction: Increase the temperature to 130-160 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting this compound spot is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Add 10% aqueous NaOH solution to neutralize the phenol and any HCl salts, bringing the pH to >11. c. Extract the aqueous layer three times with an organic solvent like DCM.
-
Trustworthiness Check: The basic wash is critical to deprotonate the product, ensuring it partitions into the organic layer for efficient extraction. d. Combine the organic extracts and wash with brine to remove residual water and base. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil/solid by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes with a small percentage (e.g., 1-2%) of triethylamine.
-
Causality Note: Triethylamine is added to the eluent to prevent the basic amine product from streaking on the acidic silica gel, ensuring better separation and yield.
-
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Structure-Activity Relationship (SAR) Insights
Modifications to the quinoline core and the side chain have profound effects on antimalarial activity. The table below summarizes key SAR findings from the literature that provide a rationale for exploring 3-methylquinoline analogs.
| Position/Moiety | Modification | Impact on Activity | Reference |
| Quinoline C-7 | Chloro group | Generally considered essential for high potency against sensitive strains.[4] | [4] |
| Quinoline C-3 | Alkyl/Aryl groups | Less explored, but offers a vector for steric and electronic modulation. | General Medicinal Chemistry |
| Side Chain Length | Shortening or lengthening from CQ's diaminoalkane chain | Can restore activity against CQ-resistant strains.[11] | [11] |
| Terminal Amine | Increasing steric bulk (e.g., replacing ethyl with larger groups) | Can improve activity against CQ-resistant strains.[11] | [11] |
Workflow & Characterization
The overall process from synthesis to biological evaluation follows a standardized path in medicinal chemistry.
Caption: Standard workflow for synthesis and evaluation.
Conclusion
This compound represents a valuable and underexplored building block for the synthesis of novel antimalarial compounds. The synthetic protocols provided, based on well-established SNAr chemistry, offer a reliable pathway to generate libraries of new 4-amino-3-methylquinoline derivatives. By systematically modifying the side chain and evaluating these new compounds against both drug-sensitive and drug-resistant strains of P. falciparum, researchers can probe new areas of chemical space. This exploration is vital for the discovery of next-generation antimalarials that can effectively combat the global health threat of malaria.
References
- 1. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chloroquine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. pnas.org [pnas.org]
- 8. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 9. Medicinal Chemistry Antimalarial drugs 3.pptx [slideshare.net]
- 10. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]
- 11. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-Chloro-3-methylquinoline for the Synthesis of Advanced Kinase Inhibitors
Introduction: The Quinoline Scaffold as a Cornerstone in Kinase Inhibitor Design
In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents with applications ranging from anticancer to antimalarial.[1][2] Its rigid, bicyclic aromatic system is particularly adept at mimicking the purine ring of ATP, making it an ideal foundation for developing ATP-competitive kinase inhibitors.[3] Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in diseases like cancer, positioning them as high-value therapeutic targets.[3][4]
This guide focuses on a specific, highly versatile building block: 4-Chloro-3-methylquinoline . The electron-withdrawing effect of the quinoline nitrogen atom activates the chlorine atom at the C4 position for nucleophilic substitution, making it a reactive handle for introducing diverse functionalities. The adjacent methyl group at the C3 position provides a subtle yet crucial steric and electronic influence that can be exploited to fine-tune binding affinity and selectivity.
These notes provide researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies, detailed experimental protocols, and biological evaluation methods for creating novel kinase inhibitors derived from this compound.
Part 1: Synthetic Pathways from a Versatile Scaffold
The primary advantage of this compound lies in the reactivity of its C4-chloro group. This allows for the straightforward implementation of several robust, high-yield chemical transformations that are cornerstones of modern drug discovery. We will explore the three most critical pathways: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Suzuki-Miyaura Coupling.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
This is the most direct method for introducing amine functionalities at the C4 position, a common feature in many potent kinase inhibitors, particularly those targeting the EGFR family.[5][6] The reaction proceeds by heating the 4-chloroquinoline derivative with a primary or secondary amine, often in a protic solvent with or without an acid catalyst.
This protocol describes the synthesis of a 4-anilino-3-methylquinoline derivative, a core structure for many kinase inhibitors.
-
Materials:
-
This compound (1.0 equiv.)
-
Substituted Aniline (1.1 equiv.)
-
Isopropanol or Ethanol
-
Concentrated HCl (catalytic amount, optional)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.) and the desired substituted aniline (1.1 equiv.).
-
Add isopropanol to create a suspension (approx. 0.2 M concentration).
-
Add a single drop of concentrated HCl as a catalyst (optional, but can accelerate the reaction).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85-90 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Once complete, cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt may form.
-
Dilute the mixture with water and neutralize by slowly adding saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with Ethyl Acetate (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-anilino-3-methylquinoline derivative.
-
Caption: General workflow for SNAr synthesis.
Pathway B: Palladium-Catalyzed Cross-Coupling Reactions
For amines that are poor nucleophiles or for the formation of C-C bonds, palladium-catalyzed cross-coupling reactions offer superior scope and efficiency.
This reaction is a powerful and versatile method for forming C-N bonds.[7][8] It utilizes a palladium catalyst with a specialized phosphine ligand to couple aryl halides with a wide range of amines under basic conditions.[9] The choice of ligand is critical and must be optimized to balance catalyst activity and stability.[10]
-
Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary) (1.2 equiv.)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos, RuPhos, 3.0 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 2.0 equiv.)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
-
Procedure:
-
Inert Atmosphere: This reaction is air and moisture-sensitive. Perform all steps in a glovebox or using Schlenk line techniques.
-
To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine coupling partner.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Simplified Buchwald-Hartwig catalytic cycle.
The Suzuki coupling is the premier method for forming C-C bonds by coupling an organohalide with an organoboron compound.[11] This allows for the introduction of various aryl or heteroaryl groups at the C4 position, significantly expanding the structural diversity of the synthesized inhibitors.[12][13]
-
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid or Ester (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄), 2.0 equiv.)
-
Solvent System (e.g., 4:1 1,4-Dioxane/Water, degassed)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst, and the base.[12]
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat three times.
-
Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.[12]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Once complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Biological Applications and Structure-Activity Relationships (SAR)
Derivatives of 4-substituted-3-methylquinoline have shown potent activity against several key kinase families implicated in cancer and inflammatory diseases.
Key Kinase Targets and SAR Insights
The quinoline core is a proven "hinge-binder." The N1 nitrogen of the quinoline ring typically forms a critical hydrogen bond with an amino acid residue in the hinge region of the kinase ATP-binding pocket, anchoring the inhibitor.[14]
-
EGFR (Epidermal Growth Factor Receptor): Many EGFR inhibitors feature a 4-anilinoquinazoline or 4-anilinoquinoline core.[5][15] The anilino group, installed via SNAr or Buchwald-Hartwig, projects into the hydrophobic pocket of the ATP binding site. Substituents on this aniline ring are crucial for determining potency and selectivity against different EGFR mutants.[5]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key regulator of angiogenesis, VEGFR-2 is another important oncology target. Quinoline-based inhibitors have demonstrated potent anti-VEGFR-2 activity.[16]
-
RIP2 (Receptor-Interacting Protein Kinase 2): A key mediator in the NOD2 signaling pathway, RIP2 is a target for inflammatory diseases. 4-aminoquinoline-based inhibitors have been developed with high affinity for the ATP pocket of RIP2.[14]
The 3-methyl group, while seemingly simple, can play a significant role by introducing steric constraints that orient the C4 substituent for optimal binding or by preventing binding to off-target kinases, thereby improving selectivity.
Caption: Quinoline inhibitor forming a key H-bond.
Data Presentation: Representative Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of selected quinoline and quinazoline-based kinase inhibitors to illustrate key SAR trends.
| Compound ID | Core Scaffold | R1 (Position 4) | Target Kinase | IC₅₀ (nM) | Reference |
| Gefitinib | Quinazoline | 3-chloro-4-fluoroaniline | EGFR | 17.1 | [1] |
| Erlotinib | Quinazoline | 3-ethynylaniline | EGFR | 33.25 | [1] |
| GSK583 | Quinoline | 4-amino derivative | RIP2 | 1 (IC₅₀) | [14] |
| Compound 27 | Quinazoline | 4-anilino derivative | VEGFR-2 | 16 | [16] |
Part 3: Experimental Validation Workflow
Once synthesized and purified, novel compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo models.
Protocol 4: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for determining the IC₅₀ value of a compound against a target kinase using a luminescent ADP-detection assay (e.g., ADP-Glo™).
-
Principle: Kinase activity is measured by quantifying the amount of ADP produced from ATP. Inhibitors will reduce the amount of ADP produced.
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate peptide, and ATP to initiate the reaction.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 5: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the evaluation of a compound's cytotoxic or cytostatic effects.
-
Principle: The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., A549 for an EGFR inhibitor) in a 96-well plate and allow them to adhere overnight.[5]
-
Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Caption: A typical drug discovery workflow.
Conclusion and Future Directions
This compound is a readily accessible and highly adaptable starting material for the synthesis of novel kinase inhibitors. The straightforward application of robust synthetic methodologies such as SNAr, Buchwald-Hartwig amination, and Suzuki coupling allows for the creation of diverse chemical libraries targeting critical kinases in oncology and immunology. By understanding the core principles of kinase binding and employing a systematic approach to synthesis and biological evaluation, researchers can effectively leverage this scaffold to develop next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Note: A Guide to the Synthesis and Anticancer Screening of 4-Chloro-3-methylquinoline Derivatives
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, and, notably, anticancer properties.[1][2][3] The structural versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse chemical space for the development of novel therapeutic agents.[2] Several quinoline-based compounds are currently in clinical trials for various cancers, targeting mechanisms such as tyrosine kinase inhibition, apoptosis induction, and disruption of cell migration.[4] This application note provides a detailed guide to the synthesis of 4-chloro-3-methylquinoline derivatives, a class of compounds with significant potential for anticancer drug discovery, and outlines robust protocols for their preliminary in vitro anticancer screening.
Synthetic Strategies for the Quinoline Core
The construction of the quinoline scaffold can be achieved through several classic named reactions. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Two of the most versatile and widely employed methods are the Combes synthesis and the Gould-Jacobs reaction.
The Combes Quinoline Synthesis
The Combes synthesis is a powerful method for preparing 2,4-disubstituted quinolines.[1][5] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][6][7] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to yield the quinoline product.[5] A mixture of polyphosphoric acid (PPA) and an alcohol can be used to create a more effective polyphosphoric ester (PPE) catalyst for this reaction.[1]
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a highly effective method for synthesizing 4-hydroxyquinoline derivatives.[5][8][9][10] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[9] This is followed by a high-temperature intramolecular cyclization to form the quinoline ring.[9][11] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core, which can then be converted to the 4-chloro derivative.[8][9] While traditionally requiring high temperatures, modern adaptations using microwave irradiation have significantly improved reaction times and yields.[9]
Experimental Protocols: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of the target compound, this compound, commencing from readily available starting materials.
Synthesis of 4-hydroxy-3-methylquinoline via the Gould-Jacobs Reaction
Rationale: The Gould-Jacobs reaction is selected here for its reliability in producing the 4-hydroxyquinoline precursor, which is essential for the subsequent chlorination step.
Step-by-Step Protocol:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl methylmalonate (1.1 eq). Heat the mixture at 130-140°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250-260°C for 30 minutes to facilitate the intramolecular cyclization.
-
Hydrolysis: After cooling, the solidified product is suspended in a 10% aqueous solution of sodium hydroxide and refluxed for 1 hour to hydrolyze the ester.
-
Acidification and Decarboxylation: The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the 3-carboxy-4-hydroxyquinoline. The precipitate is filtered, washed with water, and dried. The dried solid is then heated at its melting point until carbon dioxide evolution ceases, yielding 4-hydroxy-3-methylquinoline.
Chlorination of 4-hydroxy-3-methylquinoline
Rationale: The conversion of the 4-hydroxy group to a chloro group is a crucial step to introduce a reactive handle for further derivatization and to enhance the biological activity of the quinoline scaffold.
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, carefully add 4-hydroxy-3-methylquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the mixture to reflux for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: The acidic solution is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is then extracted with dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound. The product can be further purified by column chromatography on silica gel.
Synthesis of this compound Derivatives
The 4-chloro position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to generate a library of derivatives for anticancer screening.[12][13]
General Protocol for Nucleophilic Substitution:
-
A mixture of this compound (1.0 eq) and the desired amine or thiol nucleophile (1.2 eq) is heated in a suitable solvent (e.g., ethanol, DMF) at a temperature ranging from 80°C to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow from the selection of the synthetic route to the generation of a library of this compound derivatives.
Caption: Synthetic and screening workflow for this compound derivatives.
Anticancer Screening Protocols
Once a library of this compound derivatives has been synthesized and characterized, the next critical step is to evaluate their anticancer activity. In vitro cytotoxicity assays are the primary method for this initial screening. The Sulforhodamine B (SRB) and MTT assays are two widely used colorimetric methods for determining cell viability.[14][15][16][17]
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins.[15][16][17] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized quinoline derivatives for a specified incubation period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: Solubilize the bound dye with a Tris base solution and measure the absorbance at a suitable wavelength (typically around 515 nm).
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) for each compound.[18]
MTT Assay
Principle: The MTT assay is a metabolic activity-based assay. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product.[16] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the SRB assay.
-
MTT Incubation: After the compound treatment period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of viable cells and determine the IC50 (concentration causing 50% inhibition of cell viability) for each compound.[19]
Data Presentation and Interpretation
The results of the anticancer screening should be summarized in a clear and concise manner to facilitate comparison and the identification of lead compounds.
Table 1: Representative Anticancer Activity Data for this compound Derivatives
| Compound ID | R-Group at C4 | Cell Line | GI50 (µM) |
| CQM-1 | -NH(CH₂)₂OH | MCF-7 | 8.5 |
| CQM-2 | -NH-Ph-4-OCH₃ | A549 | 3.2 |
| CQM-3 | -S-CH₂Ph | HeLa | 12.1 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.1 |
Interpretation: The GI50 values provide a quantitative measure of the cytotoxic potency of each compound. A lower GI50 value indicates higher potency.[18] The data can be used to establish a preliminary structure-activity relationship (SAR), which can guide the design of more potent analogs.[3] For instance, the presence of an electron-donating group like a methoxy group on an appended phenyl ring may enhance activity.[3]
Potential Mechanism of Action
Quinoline derivatives can exert their anticancer effects through various mechanisms.[2] A hypothetical signaling pathway that could be targeted by these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
Conclusion
The synthesis and screening of this compound derivatives represent a promising avenue for the discovery of novel anticancer agents. The synthetic protocols outlined in this application note provide a robust framework for generating a diverse library of compounds. The subsequent in vitro screening assays are reliable methods for identifying lead candidates for further preclinical development. A systematic approach to SAR studies will be crucial in optimizing the potency and selectivity of these promising molecules.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. iipseries.org [iipseries.org]
- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 7. Combes Quinoline Synthesis [drugfuture.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Gould-Jacobs Reaction [drugfuture.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Chloro-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Power of Palladium Catalysis
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties. The biological efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Consequently, the development of efficient and versatile synthetic methodologies for the regioselective functionalization of the quinoline core is of paramount importance in drug discovery and development.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable efficiency and functional group tolerance. For drug development professionals, these reactions offer a streamlined approach to lead optimization, allowing for the rapid generation of diverse analogues from a common intermediate. This application note provides a detailed guide to the palladium-catalyzed cross-coupling of 4-chloro-3-methylquinoline, a versatile building block for the synthesis of novel 3,4-disubstituted quinoline derivatives. We will explore three of the most impactful transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron reagent (typically a boronic acid) and an organic halide. In the context of this compound, this reaction provides a direct route to 4-aryl-3-methylquinolines, a class of compounds with significant biological potential.
Expertise & Experience: Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling, particularly with a potentially challenging substrate like this compound. The presence of the methyl group at the 3-position can introduce steric hindrance around the reactive C4-Cl bond, potentially slowing down the oxidative addition step. Furthermore, the quinoline nitrogen can coordinate to the palladium center, influencing its catalytic activity.
-
Catalyst and Ligand Selection: While Pd(PPh₃)₄ can be effective for some aryl chlorides, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often provide superior results for hindered substrates. These ligands promote the formation of the active monoligated Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield. The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is crucial for dissolving both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the substrate is typically in the range of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-methyl-4-phenylquinoline.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Efficient for sterically hindered aryl chlorides. |
| Base | K₃PO₄ | Effective base for activating the boronic acid. |
| Solvent | Dioxane/Water | Good solubility for both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides sufficient energy to overcome the activation barrier. |
Visualization: Suzuki-Miyaura Catalytic Cycle
Application Notes & Protocols: Strategic Amination of 4-Chloro-3-methylquinoline for Pharmaceutical Scaffolds
Introduction: The Strategic Value of the 4-Aminoquinoline Core
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of therapeutic agents.[1][2] Functionalization at the C4-position is particularly critical for conferring biological activity, and the 4-aminoquinoline scaffold is the backbone of numerous approved drugs, including antimalarials like chloroquine, anticancer agents, and kinase inhibitors.[1][3][4] The reaction of 4-chloro-3-methylquinoline with various amines is a fundamental and highly versatile transformation for accessing these valuable 4-aminoquinoline derivatives.
The presence of the electron-withdrawing nitrogen atom within the quinoline ring system activates the C4-position for nucleophilic attack, making the displacement of the chloro substituent a facile and efficient process.[1][5] This guide provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and strategic considerations for the synthesis of 4-amino-3-methylquinoline derivatives, empowering researchers to leverage this powerful reaction in drug discovery and development programs.
Pillar 1: The Underlying Mechanism – Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for the reaction between this compound and amines is a Nucleophilic Aromatic Substitution (SNAr). This is a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated when the amine (nucleophile) attacks the electron-deficient C4 carbon of the quinoline ring. This step is typically the rate-determining step. The attack forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[5][6]
-
Elimination & Aromatization: In the second step, the chloride ion is expelled as a leaving group, and the aromaticity of the quinoline ring is restored, yielding the final 4-amino-3-methylquinoline product.[5]
The overall reactivity is significantly enhanced by the quinoline nitrogen, which helps to stabilize the negative charge of the Meisenheimer intermediate through resonance.
Caption: Figure 1: The Addition-Elimination pathway for S-N-Ar.
While SNAr is the most common method, for less reactive amines or challenging substrates, alternative palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed.[7][8] These methods offer a broader substrate scope but require the use of expensive catalysts and ligands.[9]
Pillar 2: Experimental Protocols & Workflow
A successful synthesis requires careful consideration of reaction parameters. The general workflow involves preparation, reaction, work-up, and purification.
Caption: Figure 2: A generalized workflow for synthesis.
Protocol 1: Conventional Synthesis via Thermal Heating
This robust method is suitable for a wide range of primary and secondary amines and is easily scalable. The use of a high-boiling polar aprotic solvent like sulfolane or DMF can facilitate the reaction with less nucleophilic amines.
Materials:
-
This compound (1.0 eq)[10]
-
Amine of choice (e.g., 2-(4-nitrophenyl)ethan-1-amine hydrochloride) (1.0 eq)
-
Diisopropylethylamine (DIPEA) (5.0 eq)
-
Sulfolane (or DMF, NMP)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Step-by-Step Procedure:
-
Preparation: To a solution of this compound (100.0 mg, 0.56 mmol, 1.0 eq) in sulfolane (2.8 mL), add the desired amine hydrochloride (114.0 mg, 0.56 mmol, 1.0 eq).[11]
-
Base Addition: Add DIPEA (492.0 µL, 2.81 mmol, 5.0 eq) to the mixture. The base is crucial for neutralizing the HCl generated during the reaction and deprotonating the amine hydrochloride salt.
-
Reaction: Heat the reaction mixture to 160 °C and stir for 18 hours.[11] Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water to the mixture and extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel or via reversed-phase chromatography to yield the pure 4-amino-3-methylquinoline derivative.[11]
Protocol 2: Accelerated Synthesis via Microwave Irradiation
Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[3][4]
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., butylamine) (2.0 eq)
-
Ethanol or Isopropanol
-
Microwave synthesis vial with a magnetic stir bar
Step-by-Step Procedure:
-
Preparation: In a microwave synthesis vial, combine this compound (1.0 eq) and the desired amine (2.0 eq). An excess of the amine can serve as both the nucleophile and the base.
-
Solvent Addition: Add a suitable microwave-compatible solvent such as ethanol or isopropanol. In some cases, the reaction can be run neat (without solvent).[12]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-45 minutes. The optimal time and temperature should be determined empirically for each substrate.
-
Work-up: After the reaction, cool the vial to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.[1]
Pillar 3: Data Summary & Strategic Considerations
The choice of reaction conditions depends heavily on the nucleophilicity of the amine and the overall substitution pattern of the quinoline ring.
| Parameter | Aliphatic Amines (Primary & Secondary) | Aromatic Amines (Anilines) | Causality & Field Insights |
| Reactivity | High | Moderate to Low | Aliphatic amines are stronger nucleophiles than anilines due to the localization of the lone pair on the nitrogen. |
| Typical Temp. | 80 - 130 °C | 120 - 180 °C | Less nucleophilic anilines require more thermal energy to overcome the activation barrier for the initial attack.[12] |
| Solvent | Alcohols (EtOH, n-BuOH), neat | High-boiling aprotics (DMF, NMP, Sulfolane) | Alcohols are often sufficient for reactive amines. Aprotic polar solvents help to solvate the intermediate and facilitate reaction with weaker nucleophiles. |
| Base | Often not required (excess amine) | Often required (e.g., DIPEA, K₂CO₃) | An external base is needed to neutralize the generated HCl, as anilines are weaker bases and cannot efficiently serve this dual role. |
| Methodology | Conventional heating or Microwave | Microwave or high-temp conventional heating | Microwave irradiation is particularly effective for driving the reaction with less reactive aromatic amines.[3] |
Self-Validating System: Every protocol should be monitored. The disappearance of the this compound spot and the appearance of a new, typically more polar, product spot on a TLC plate provides a quick validation of reaction progress. Final characterization by NMR and Mass Spectrometry is required to confirm the structure and purity of the final compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. This compound | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Chloro-3-methylquinoline as a Versatile Building Block for Advanced Heterocyclic Synthesis
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline core, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is recognized in medicinal chemistry as a "privileged structure."[1] This designation stems from its recurring presence in a multitude of pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The synthetic versatility of the quinoline scaffold allows for precise functionalization, enabling chemists to fine-tune molecular properties and generate diverse libraries of potential drug candidates.[1]
Within this important class of compounds, 4-Chloro-3-methylquinoline stands out as a particularly strategic and versatile building block. Its structure offers two primary, orthogonally reactive sites for chemical modification:
-
The C4-Chloro Group: The chlorine atom at the 4-position is activated by the electron-withdrawing effect of the ring nitrogen, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a prime substrate for transition-metal-catalyzed cross-coupling reactions.[3]
-
The C3-Methyl Group: While traditionally considered less reactive, the C3-methyl group's C(sp³)–H bonds can be selectively functionalized through modern transition-metal-catalyzed C–H activation strategies, where the quinoline nitrogen atom acts as an endogenous directing group.[4][5][6][7]
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key synthetic transformations utilizing this compound. We will delve into the mechanistic principles, provide field-proven, step-by-step protocols, and explain the causality behind experimental choices to empower the synthesis of novel and complex heterocyclic compounds.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The displacement of the C4-chloro group via nucleophilic aromatic substitution is one of the most fundamental and widely used transformations for functionalizing the quinoline core. The reaction proceeds through a two-step addition-elimination mechanism, facilitated by the stabilization of the negatively charged Meisenheimer intermediate by the quinoline ring system.
General Workflow for SNAr Reactions
The typical experimental process for SNAr on this compound is straightforward, involving the reaction of the substrate with a suitable nucleophile, often with heating in a polar solvent.
Caption: General workflow for SNAr on this compound.
Protocol 1.1: Synthesis of 4-Amino-3-methylquinolines via Amination
This protocol describes the direct coupling of this compound with a primary or secondary amine. The resulting 4-aminoquinoline scaffold is a core component of numerous antimalarial drugs.
Methodology:
-
Reactant Preparation: In a sealed reaction vessel, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.5-2.0 equiv.), and a high-boiling polar solvent such as ethanol, n-butanol, or N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expert Insight: Heating is crucial to provide the necessary activation energy to form the high-energy Meisenheimer intermediate. The choice of solvent depends on the boiling point of the amine; for volatile amines, a sealed vessel is essential to maintain concentration.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude residue is dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The final product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[3][8]
Protocol 1.2: Synthesis of 4-(1H-1,2,4-triazol-1-yl)-3-methylquinoline
The introduction of nitrogen-based heterocycles at the C4 position can lead to compounds with unique biological activities. This protocol details the substitution with 1,2,4-triazole.
Methodology:
-
Reactant Preparation: To a solution of this compound (1.0 equiv.) in DMF, add 1,2,4-triazole (1.2 equiv.) and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Expert Insight: K₂CO₃ acts as a base to deprotonate the 1,2,4-triazole, generating the triazolide anion, which is a more potent nucleophile than the neutral heterocycle. This base-catalyzed approach often leads to higher yields and faster reaction times.[9]
-
-
Reaction Execution: Heat the mixture to 100 °C and stir until the starting material is consumed, as indicated by TLC analysis.
-
Work-up: Cool the reaction to room temperature and pour it into ice-cold water. A precipitate will form.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.[9]
Data Summary: SNAr Reactions
| Nucleophile | Reagents/Conditions | Typical Yield | Reference |
| Aniline | Ethanol, 100 °C, 12h | 85-95% | [3] |
| Piperidine | Neat, 100 °C, 8h | >90% | [9] |
| Sodium Azide | DMF, 80 °C, 6h | 80-90% | [10][11] |
| Thiophenol | K₂CO₃, DMF, 60 °C, 4h | >90% | [10] |
| 1,2,4-Triazole | K₂CO₃, DMF, 100 °C, 10h | 85-95% | [9] |
Section 2: Palladium-Catalyzed Cross-Coupling at the C4-Position
For nucleophiles that are less reactive or when milder conditions are required, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative to SNAr. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are pillars of modern organic synthesis for forming C-C and C-N bonds, respectively.
Protocol 2.1: Suzuki-Miyaura Coupling for C4-Arylation
The Suzuki-Miyaura reaction enables the formation of a C-C bond between this compound and an organoboron reagent, typically an arylboronic acid. This method is exceptionally robust and tolerant of a wide variety of functional groups.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), and a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).[12]
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture, commonly 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Expert Insight: The base is critical. It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is essential for the transmetalation step—the transfer of the organic group from boron to palladium.[13] The presence of water often accelerates this step.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up and Purification: Cool the mixture, dilute it with ethyl acetate, and filter it through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate it under reduced pressure. Purify the crude product via column chromatography on silica gel.[14][15]
Protocol 2.2: Buchwald-Hartwig Amination
As a powerful alternative to direct SNAr, the Buchwald-Hartwig amination allows for C-N bond formation under generally milder conditions and with an exceptionally broad substrate scope, including less nucleophilic amines.[16]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Methodology:
-
Inert Atmosphere Setup: In a glovebox or under a flow of argon, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.).[17][18]
-
Expert Insight: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are used to promote the rate-limiting reductive elimination step and prevent catalyst decomposition. The strong, sterically hindered base is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate without competing as a nucleophile.[19][20]
-
-
Reactant and Solvent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the tube. Add an anhydrous, degassed aprotic solvent, such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to the required temperature (typically 80-110 °C). Monitor the reaction by GC-MS or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction by adding water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by silica gel chromatography.
Data Summary: Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Typical Yield | Reference |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80-95% | [12] |
| Suzuki | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 75-85% | [14][15] |
| Buchwald | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | >90% | [18][20] |
| Buchwald | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | 85-95% | [19] |
Section 3: C(sp³)–H Functionalization of the C3-Methyl Group
One of the most exciting frontiers in modern synthesis is the selective functionalization of typically inert C-H bonds. The nitrogen atom of the quinoline ring can act as a directing group to facilitate the activation of C(sp³)–H bonds in the adjacent methyl group by a transition metal catalyst. This strategy provides an atom-economical pathway to elaborate the C3-substituent without pre-functionalization.
Mechanism of N-Directed C-H Activation
The process generally involves the coordination of the quinoline nitrogen to a metal center, followed by the formation of a five-membered cyclometalated intermediate through C-H bond cleavage. This intermediate can then react with a coupling partner to form a new C-C or C-heteroatom bond.
References
- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 2. 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Chloro-3-methylquinoline synthesis
Welcome to the technical support guide for the synthesis of 4-Chloro-3-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific quinoline synthesis. This document provides in-depth, experience-driven answers to common challenges, particularly focusing on troubleshooting and optimizing reaction yields.
Overview of the Primary Synthetic Route
The synthesis of this compound is most commonly achieved via a two-step process starting from 3-methylquinolin-4-ol. The initial cyclization to form the quinolinol precursor can be accomplished through methods like the Gould-Jacobs reaction, followed by a chlorination step. The critical chlorination is typically performed using phosphoryl chloride (POCl₃), often refluxed overnight to drive the reaction to completion.[1]
A typical procedure involves refluxing 3-methylquinolin-4-ol in excess phosphoryl chloride. After the reaction, the mixture is cooled and carefully poured into ice water. Neutralization with a base, such as sodium carbonate (Na₂CO₃), precipitates the crude product, which is then filtered, washed, and dried.[1] Reported yields for this chlorination step are in the moderate to good range, often around 64%, but can be highly variable.[1]
Reaction Pathway
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis, with a focus on the critical chlorination step.
Q1: My yield of this compound is significantly lower than expected (<40%). What are the most common causes?
A1: Persistently low yields in this chlorination reaction typically stem from one of three areas: incomplete reaction, product degradation during workup, or mechanical loss.
-
Incomplete Reaction: The conversion of the hydroxyl group at the 4-position of the quinoline to a chloride is an SNAr-type reaction that can be sluggish.
-
Cause: Insufficient reflux time or temperature. While many procedures call for "overnight" reflux, the exact duration can be substrate-dependent.
-
Expert Insight: The 4-hydroxyquinoline tautomer exists in equilibrium with its quinolinone form. The chlorination proceeds on the hydroxy tautomer. Incomplete conversion often means unreacted starting material remains. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.
-
Solution: Ensure vigorous reflux (the temperature of boiling POCl₃ is ~105 °C) and extend the reaction time to 24 hours if necessary. Using a slight excess of POCl₃ can also help drive the equilibrium forward.
-
-
Product Degradation during Workup: The workup is a critical step where significant yield can be lost.
-
Cause: Hydrolysis of the product back to the starting material. When the reaction mixture is quenched with water, the excess POCl₃ reacts violently to produce phosphoric acid and HCl. This highly acidic aqueous environment can promote the hydrolysis of the 4-chloro group, especially if the mixture warms up significantly.[2]
-
Expert Insight: The C-Cl bond at the 4-position is activated towards nucleophilic substitution. Pouring the reaction mixture onto ice is crucial to dissipate the heat from the exothermic quenching of POCl₃.[1][2] A slow, controlled quench is paramount.
-
Solution: Always pour the cooled reaction mixture slowly into a vigorously stirred slurry of crushed ice and water. Do not add water to the reaction flask. After quenching, proceed immediately to neutralization and filtration to minimize the product's contact time with the acidic aqueous phase.
-
-
Purity of Starting Material: The purity of the 3-methylquinolin-4-ol is critical.
-
Cause: Impurities from the initial cyclization reaction can interfere with the chlorination step.
-
Solution: Ensure the 3-methylquinolin-4-ol is thoroughly purified before use, typically by recrystallization, and that it is completely dry. The presence of water will consume the POCl₃ reagent.
-
Q2: The reaction mixture turned dark brown or black during reflux. Is this normal?
A2: While some color change is expected, the formation of a dark, tarry mixture often indicates decomposition, which is a common issue in high-temperature quinoline syntheses.[3]
-
Cause: High reflux temperatures can lead to polymerization or decomposition of the quinoline core, especially if impurities are present.
-
Expert Insight: Phosphoryl chloride is a powerful dehydrating agent in addition to being a chlorinating agent. At high temperatures, it can promote side reactions. The reaction should ideally be a light amber to brown solution.
-
Solution:
-
Temperature Control: Ensure the heating mantle is set to maintain a steady reflux, not excessive, violent boiling.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate oxidative side reactions that contribute to tar formation.
-
Reagent Quality: Use high-purity, colorless phosphoryl chloride. Old or discolored POCl₃ may contain decomposition products (like HCl or P₂O₅) that can catalyze side reactions.
-
Q3: During the aqueous workup, my product oiled out instead of precipitating as a solid. How should I proceed?
A3: "Oiling out" is common for organic products that have a melting point near room temperature or when impurities are present that depress the melting point. The melting point of pure this compound is approximately 60 °C.[1]
-
Cause: The presence of impurities or incomplete solidification upon neutralization.
-
Expert Insight: An oily product is difficult to filter and wash effectively, leading to lower purity and yield. The goal is to induce crystallization.
-
Solution:
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil-water interface. This can provide a nucleation site for crystallization.
-
Seeding: If you have a small amount of solid product from a previous batch, add a seed crystal to the mixture.
-
Extraction: If crystallization cannot be induced, treat the situation as a standard liquid-liquid extraction. Extract the entire aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil can then be purified by column chromatography or vacuum distillation.
-
Q4: My final product is a light yellow solid, and the NMR shows some impurities. What is the best purification method?
A4: The choice of purification depends on the nature of the impurities. The most common impurity is residual starting material (3-methylquinolin-4-ol).
-
Recrystallization: This is the most effective method for removing small amounts of impurities if you have a solid product.
-
Solvent Choice: A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal. Hexanes, ethanol/water, or toluene are good starting points for substituted quinolines.
-
-
Column Chromatography: If recrystallization fails or if you have multiple impurities, column chromatography is the preferred method.[4]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar gradient system, such as Hexane/Ethyl Acetate, is typically effective. Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute your product. The starting material, being a polar quinolinol, will have a much lower Rf value and will elute much later or remain on the baseline in low-polarity eluents.
-
Key Experimental Protocols
Protocol 1: Chlorination of 3-Methylquinolin-4-ol
This protocol details the conversion of the quinolinol to the target chloro-quinoline.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 3-methylquinolin-4-ol (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add phosphoryl chloride (POCl₃, 5-10 eq) to the flask.
-
Reaction: Heat the mixture to a gentle reflux (approx. 105 °C) and maintain for 12-16 hours. Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol) until the starting material is consumed.
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully, pour the reaction mixture onto the ice slurry.
-
Workup - Neutralization: Once all the POCl₃ is quenched, slowly add a saturated solution of sodium carbonate (Na₂CO₃) or a 10% NaOH solution until the mixture is neutral to basic (pH > 8).
-
Isolation: The product should precipitate as a solid. Stir the mixture for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold water to remove inorganic salts. Allow the solid to air-dry or dry in a vacuum oven at low heat (<40 °C).
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in the synthesis.
Summary of Reaction Parameters
For successful synthesis, careful control over key parameters is essential. The following table summarizes critical variables and their typical ranges based on literature and practical experience.
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Reagents | 3-Methylquinolin-4-ol (dry, >98% purity), POCl₃ (colorless, >99%) | Impurities can cause side reactions and tar formation. Water will quench the POCl₃. |
| POCl₃ Stoichiometry | 5 - 10 equivalents | Acts as both reagent and solvent. Less may lead to an incomplete reaction. |
| Reaction Temperature | ~105 °C (Gentle Reflux) | Ensures sufficient activation energy. Excessive heat can cause decomposition.[3] |
| Reaction Time | 12 - 24 hours | Reaction can be slow; monitor by TLC for completion to avoid low conversion. |
| Workup Quench | Slow addition to crushed ice | Rapidly dissipates heat from exothermic POCl₃ hydrolysis, preventing product degradation.[2] |
| Workup pH | Neutral to Basic (pH > 8) | Ensures the product, a weak base, is in its free-base form and precipitates fully. |
| Purification | Recrystallization (Hexanes, EtOH/H₂O) or Silica Gel Chromatography | Removes unreacted starting material and any side products formed. |
References
Optimizing reaction conditions for 4-Chloro-3-methylquinoline synthesis
Welcome to the Technical Support Center for the synthesis of 4-Chloro-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Introduction: The Synthetic Strategy
The synthesis of this compound is robustly achieved through a two-step process. This strategy is predicated on well-established named reactions, ensuring reliability and scalability.
-
Step 1: Conrad-Limpach Cyclization. This initial step involves the condensation of aniline with ethyl acetoacetate to form the crucial intermediate, 3-methylquinolin-4-ol. This reaction is thermally driven and requires high temperatures to facilitate the intramolecular cyclization.
-
Step 2: Deoxychlorination. The hydroxyl group of 3-methylquinolin-4-ol is then converted to the target chloro functionality using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).
This guide is structured to address each of these stages, providing detailed protocols and troubleshooting advice to navigate the common challenges associated with each step.
Reaction Pathway Overview
Caption: Overall synthetic route to this compound.
Part 1: Conrad-Limpach Synthesis of 3-Methylquinolin-4-ol
The Conrad-Limpach synthesis is a powerful method for constructing the quinolin-4-one core. It proceeds via two key thermal stages: an initial condensation to form an enamine intermediate, followed by a high-temperature cyclization[1][2].
Experimental Protocol
Materials:
-
Aniline
-
Ethyl acetoacetate
-
High-boiling inert solvent (e.g., diphenyl ether, mineral oil)
-
Ethanol
-
Hexanes or other hydrocarbon solvent for washing
Procedure:
-
Condensation: In a round-bottom flask, combine aniline (1.0 eq.) and ethyl acetoacetate (1.1 eq.). Heat the mixture to approximately 140-150°C for 1-2 hours. This step is often performed neat (without solvent) and drives off water and ethanol to form the ethyl 3-anilinocrotonate intermediate. The progress can be monitored by observing the cessation of distillate.
-
Cyclization: Allow the reaction mixture to cool slightly. Add a high-boiling inert solvent such as diphenyl ether (approx. 3-4 mL per gram of aniline). Equip the flask with a reflux condenser suitable for high temperatures. Heat the mixture to a vigorous reflux (typically 250-260°C) for 30-60 minutes[1].
-
Work-up and Isolation: Cool the reaction mixture to below 100°C. While still warm, carefully pour the mixture into a beaker containing a large volume of hexanes or a similar hydrocarbon solvent. This will cause the product to precipitate while the diphenyl ether remains in solution.
-
Purification: Stir the suspension, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes to remove any residual high-boiling solvent. The crude 3-methylquinolin-4-ol can be further purified by recrystallization from a suitable solvent like ethanol.
Troubleshooting and FAQs: Conrad-Limpach Synthesis
Q1: My yield of 3-methylquinolin-4-ol is very low. What are the common causes?
A1: Low yields in the Conrad-Limpach synthesis are a frequent issue and can be attributed to several factors:
-
Incomplete Cyclization: The cyclization step is the most critical and requires very high temperatures (often >250°C)[1][2]. If your heating setup cannot achieve and maintain this temperature, the reaction will be incomplete. Using a high-boiling, inert solvent like diphenyl ether or mineral oil is crucial for effective heat transfer and to maintain a homogeneous reaction mixture[1][3].
-
Competing Knorr Synthesis: The reaction between aniline and a β-ketoester is temperature-dependent. At lower temperatures (around room temperature to 100°C), the kinetic product, an enamine (leading to the 4-hydroxyquinoline via Conrad-Limpach), is favored. At higher initial condensation temperatures, the thermodynamic product, a β-keto anilide, can form, which upon cyclization yields the isomeric 2-hydroxyquinoline (the Knorr product)[1]. Ensure the initial condensation is not excessively heated.
-
Sub-optimal Solvent Choice: The choice of solvent for the high-temperature cyclization is critical. The yield of 4-hydroxyquinolines generally improves with higher-boiling solvents[3]. Solvents like 1,2,4-trichlorobenzene or various alkyl benzoates can also be effective alternatives[3].
Q2: I'm observing the formation of a significant amount of dark, tarry side products.
A2: Tar formation is common at the high temperatures required for this reaction. To mitigate this:
-
Ensure all reagents are of good quality.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Avoid excessively long reaction times at high temperatures. Monitor the reaction by TLC (if a suitable solvent system can be found) to determine the point of completion.
Q3: How do I effectively remove the high-boiling solvent (e.g., diphenyl ether) after the reaction?
A3: The high boiling point of solvents like diphenyl ether makes them difficult to remove by distillation. The most effective method is precipitation. After cooling the reaction, diluting the mixture with a non-polar solvent in which the product is insoluble (like hexanes, heptane, or cyclohexane) will cause the desired quinolinone to precipitate. Thoroughly washing the filtered product with this solvent is key to removing residual high-boiling solvent.
Part 2: Chlorination of 3-Methylquinolin-4-ol
The conversion of the 4-hydroxy group to a 4-chloro group is a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both the chlorinating agent and often as the solvent[4][5].
Mechanism Insight
The chlorination mechanism is believed to involve the initial formation of a phosphate ester intermediate. The hydroxyl group of the quinolinone acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by a nucleophilic attack from a chloride ion, which displaces the phosphate group to yield the 4-chloroquinoline product[4][6][7].
Experimental Protocol
Materials:
-
3-Methylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) solution for neutralization
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place 3-methylquinolin-4-ol (1.0 eq.). In a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq., it can also serve as the solvent).
-
Chlorination: Heat the reaction mixture to reflux (approx. 110°C) for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, allow the mixture to cool to room temperature. It is crucial to remove the excess POCl₃ under reduced pressure. This step minimizes the exothermic and often violent quenching process.
-
Quenching: In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the cooled reaction residue onto the ice-water mixture with vigorous stirring. This is a highly exothermic process that releases HCl gas. Perform this step in an efficient fume hood.
-
Neutralization and Isolation: Continue stirring until all the ice has melted. Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or a dilute ammonium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash it with cold water, and dry it thoroughly. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Troubleshooting and FAQs: Chlorination
Q1: After the work-up, my TLC shows that the product has reverted to the starting material (3-methylquinolin-4-ol). What happened?
A1: This is a very common and critical issue. 4-Chloroquinolines can be susceptible to hydrolysis, especially under acidic or basic conditions during work-up[8]. The product you successfully formed is likely hydrolyzing back to the starting material.
-
The Cause: The work-up procedure, which involves water and neutralization, can facilitate the nucleophilic substitution of the chloro group by hydroxide.
-
The Solution:
-
Minimize Water Contact Time: Perform the quenching and neutralization steps as quickly and coldly as possible.
-
Extraction over Precipitation: Instead of precipitating the product by neutralization, consider quenching the reaction mixture in ice and then immediately extracting the product into an organic solvent like dichloromethane or ethyl acetate before extensive neutralization. The organic extracts can then be washed with a mild base (e.g., saturated sodium bicarbonate solution), dried, and concentrated.
-
Anhydrous Work-up: For very sensitive substrates, an entirely anhydrous work-up might be necessary, though this is more complex.
-
Q2: The chlorination reaction is not going to completion, and I have a low conversion rate.
A2: Incomplete conversion is often due to reagent quality or insufficient reaction time/temperature.
-
Moisture Sensitivity: POCl₃ is extremely sensitive to moisture. Use a fresh bottle or freshly distilled POCl₃. Ensure all glassware is oven-dried before use and run the reaction under an inert atmosphere (e.g., nitrogen)[4][9]. Moisture will consume the POCl₃, rendering it ineffective.
-
Reaction Conditions: Ensure the reaction is maintained at a steady reflux. For less reactive substrates, longer reaction times may be necessary. Monitor the reaction by TLC to confirm completion. A slight excess of POCl₃ is generally recommended to drive the reaction forward[6].
Q3: The reaction mixture turned very dark, and I obtained a low yield of impure product.
A3: Darkening of the reaction mixture suggests decomposition, which can be caused by excessively high temperatures or prolonged reaction times[4].
-
Temperature Control: While reflux is necessary, avoid superheating the reaction mixture. Use a heating mantle with a temperature controller.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as determined by TLC).
Troubleshooting Workflow
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Chloro-3-methylquinoline
Welcome to the technical support center for the synthesis of 4-Chloro-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and high-purity yield of your target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.
Question 1: After the high-temperature cyclization to form 3-methylquinolin-4-ol, my crude product is a dark, tarry, or polymeric material with very low yield of the desired precursor. What's going wrong?
Answer: Tar formation is a common side reaction in quinoline syntheses that involve high temperatures and acidic conditions, such as the Gould-Jacobs reaction, which is a common route to the 3-methylquinolin-4-ol precursor.[1]
-
Probable Causes:
-
Excessive Temperature: The thermal cyclization of the anilidomethylenemalonate intermediate is sensitive. Temperatures significantly above the optimal range (typically ~250 °C in a high-boiling solvent like Dowtherm A) can lead to decomposition and polymerization of starting materials and intermediates.[2]
-
Prolonged Reaction Time: Heating for too long, even at the correct temperature, can degrade the product.[3]
-
Oxidation: The presence of air (oxygen) at high temperatures can lead to oxidative side reactions, contributing to the formation of colored, tarry impurities.
-
-
Recommended Solutions:
-
Strict Temperature Control: Use a high-boiling, inert solvent and a reliable heating mantle with a thermocouple to maintain a consistent temperature. Monitor the reaction progress by TLC to avoid unnecessarily long heating times.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
-
Microwave Synthesis: Consider using microwave-assisted synthesis. This technique can dramatically shorten reaction times and improve yields by providing rapid and uniform heating, often minimizing byproduct formation.[3]
-
Question 2: My final product after chlorination with phosphorus oxychloride (POCl₃) shows a persistent impurity with a mass of 159 m/z in the mass spectrum. My target product mass is 177.6 m/z. What is this impurity?
Answer: This impurity is almost certainly the starting material for the chlorination step, 3-methylquinolin-4-ol (MW: 159.18 g/mol ). Its presence indicates an incomplete reaction.
-
Probable Causes:
-
Insufficient POCl₃: Phosphorus oxychloride acts as both the reagent and often the solvent. An insufficient molar equivalent will lead to an incomplete conversion. A minimum of one molar equivalent is required mechanistically, but an excess is typically used.[4][5]
-
Low Reaction Temperature or Insufficient Time: The chlorination of a hydroxyquinoline requires heat to proceed efficiently. Refluxing in POCl₃ (b.p. ~106 °C) is common. If the temperature is too low or the reaction time too short, the conversion will be incomplete.[6]
-
Presence of Water: POCl₃ reacts violently with water to form phosphoric acid and HCl.[7] Any moisture in the starting material or glassware will consume the reagent, rendering it ineffective for the desired chlorination.
-
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry your starting material (3-methylquinolin-4-ol) in a vacuum oven before use. All glassware should be oven-dried, and the reaction should be protected from atmospheric moisture with a drying tube.
-
Optimize Stoichiometry and Conditions: Use a significant excess of POCl₃ (it can often serve as the solvent). Ensure the reaction is heated to reflux for a sufficient period (monitor by TLC until the starting material spot disappears). A typical procedure involves refluxing overnight.[6]
-
Purification: Unreacted 3-methylquinolin-4-ol is significantly more polar than the chlorinated product. It can usually be removed effectively via column chromatography on silica gel.
-
Question 3: I've isolated my this compound, but the ¹H NMR shows an additional aromatic singlet and the mass spectrum has a peak at M+34 (around 211.5 m/z). What could this side product be?
Answer: This impurity is likely a dichloro-3-methylquinoline isomer . The exact position of the second chlorine atom can vary, but it indicates over-chlorination.
-
Probable Cause & Mechanism:
-
Under harsh conditions (prolonged heating, high temperatures, or presence of certain catalysts), electrophilic chlorination can occur on the electron-rich benzene ring of the quinoline system, in addition to the desired substitution at the 4-position.[8] The most likely positions for this second chlorination are C5 and C8.[8] Phosphorus oxychloride can generate electrophilic chlorine species, especially at high temperatures.
-
-
Recommended Solutions:
-
Moderate Reaction Conditions: Avoid unnecessarily long reaction times or excessive temperatures. Once TLC indicates the full consumption of the starting material, proceed with the work-up.
-
Purification Strategy: Dichloro- derivatives will be less polar than the desired mono-chloro product. Careful flash column chromatography with a shallow gradient of a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) should allow for separation. Monitor fractions carefully by TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: A widely adopted two-step synthesis is generally the most reliable.
-
Step 1 (Cyclization): Synthesis of the precursor, 3-methylquinolin-4-ol . This is often achieved via the Gould-Jacobs reaction or a similar thermal cyclization method.[9][10][11]
-
Step 2 (Chlorination): Conversion of the 4-hydroxyl group to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃) .[6][12]
Q2: How should I properly quench the excess POCl₃ after the chlorination reaction?
A2: Excess POCl₃ must be quenched carefully as it reacts exothermically with protic solvents. The standard and safest procedure is to cool the reaction mixture to room temperature and then pour it slowly, with vigorous stirring, onto a large amount of crushed ice.[6][13] This hydrolyzes the POCl₃ to phosphoric acid and HCl. The acidic aqueous solution can then be slowly neutralized with a base (e.g., Na₂CO₃ or NaOH solution) to precipitate the crude product.[6] Always perform this in a well-ventilated fume hood.
Q3: What are the typical analytical techniques to assess the purity of my final product?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and assessing crude purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying impurities. The disappearance of the broad -OH proton signal and characteristic shifts in the aromatic region confirm the conversion of the precursor.[14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any impurities.
Data & Protocols
Table 1: Common Side Products and Their Identification
| Impurity Name | Common Origin | Molecular Weight ( g/mol ) | Key Analytical Signature | Recommended Purification Method |
| 3-methylquinolin-4-ol | Incomplete Chlorination | 159.18 | MS: M+ at 159 m/z. ¹H NMR: Broad singlet for -OH proton (>10 ppm). | Column Chromatography (more polar than product). |
| Dichloro-3-methylquinoline | Over-chlorination | 212.07 | MS: M+ isotopic cluster for two chlorines at 211/213/215 m/z. | Column Chromatography (less polar than product). |
| Phosphorylated Intermediates | Incomplete Chlorination | Variable | ³¹P NMR signal. Can be unstable during work-up. | Ensure complete reaction; hydrolysis during work-up. |
| Polymeric Tar | Cyclization Step | High/Variable | Insoluble, dark material. Broad, unresolved NMR signals. | Filtration; optimize cyclization reaction conditions. |
Protocol 1: Chlorination of 3-methylquinolin-4-ol
Warning: This procedure involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. It must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Setup: Equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Reagents: To the flask, add 3-methylquinolin-4-ol (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 5-10 eq, can be used as solvent) via a syringe or dropping funnel.[6]
-
Reaction: Heat the mixture to reflux (approx. 106 °C) with stirring. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane), checking for the disappearance of the starting material spot. The reaction is often run for several hours or overnight.[6]
-
Work-up: a. Cool the reaction mixture to room temperature. b. In a separate large beaker, prepare a substantial amount of crushed ice. c. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. d. Once the hydrolysis is complete, slowly neutralize the acidic solution with a saturated solution of sodium carbonate (Na₂CO₃) or another suitable base until the product precipitates. e. Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude solid can be further purified by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel (e.g., using a Hexane/Ethyl Acetate gradient).
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: A flowchart for diagnosing and solving common synthesis issues.
Mechanism of POCl₃ Chlorination
References
- 1. benchchem.com [benchchem.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ablelab.eu [ablelab.eu]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 8. pjsir.org [pjsir.org]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. Gould-Jacobs Reaction [drugfuture.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Nucleophilic Substitution of 4-Chloro-3-methylquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for navigating the challenges associated with the nucleophilic aromatic substitution (SNAr) of 4-Chloro-3-methylquinoline.
Introduction: Understanding the Substrate
This compound is a valuable heterocyclic building block. The quinoline ring system, with its electron-withdrawing nitrogen atom, activates the C4 position for nucleophilic attack.[1][2] The reaction typically proceeds through a classic SNAr addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group.[3][4]
However, the presence of the methyl group at the C3 position introduces specific electronic and steric challenges that can lead to sluggish reactions, low yields, or unexpected side products. This guide is designed to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is very slow or incomplete. Why is this happening?
A1: Several factors, primarily stemming from the 3-methyl group, can contribute to reduced reactivity:
-
Electronic Effects: The methyl group is weakly electron-donating. This effect slightly increases the electron density at the C4 position, making it less electrophilic and therefore less susceptible to nucleophilic attack compared to its unsubstituted counterpart, 4-chloroquinoline.
-
Steric Hindrance: The methyl group at the C3 position sterically hinders the incoming nucleophile's approach to the C4 reaction center. This effect is more pronounced with bulky nucleophiles.[5]
-
Nucleophile Strength: The reaction rate is highly dependent on the nucleophilicity of your chosen reagent. Weak nucleophiles (e.g., water, alcohols) will require more forcing conditions, such as high heat, which can also promote side reactions.[3]
Q2: I am observing the formation of 3-methylquinolin-4-one as a major byproduct. What is the cause and how can I prevent it?
A2: The formation of 3-methylquinolin-4-one is due to the hydrolysis of the starting material. This occurs when water, acting as a nucleophile, attacks the C4 position. This is a common issue under the following conditions:
-
Use of protic solvents (e.g., water, ethanol) that are not rigorously dried.
-
Presence of moisture in the reagents or reaction atmosphere.
-
Use of bases like NaOH or KOH in aqueous solutions.[6]
Prevention Strategy:
-
Ensure all glassware is flame-dried or oven-dried before use.
-
Use anhydrous solvents. Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they are typically available in anhydrous grades and can accelerate SNAr reactions.[7]
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Use non-aqueous bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium tert-butoxide (NaOtBu).[8]
Q3: Can I use a palladium catalyst for this substitution, and when is it necessary?
A3: Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful alternatives to traditional SNAr.[8] This approach is particularly useful when:
-
The nucleophile is weak or has low reactivity (e.g., certain anilines or secondary amines).
-
The SNAr reaction fails to proceed even at high temperatures.
-
Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
These catalyzed reactions proceed through a different mechanism (oxidative addition/reductive elimination cycle) and are less sensitive to the electronic effects of the methyl group that hinder the SNAr pathway.
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and solving common experimental problems.
Logical Workflow for Troubleshooting
Caption: A troubleshooting workflow for SNAr reactions.
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Insufficient temperature. 2. Weak nucleophile. 3. Steric hindrance from the 3-methyl group and/or a bulky nucleophile. | 1. Gradually increase the reaction temperature. Consider switching to a higher-boiling solvent (e.g., from THF to DMF or NMP).[9] 2. Use a microwave reactor to achieve higher temperatures and accelerate the reaction.[1] 3. If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base (e.g., K₂CO₃, DBU) to deprotonate it in situ, increasing its nucleophilicity. 4. For challenging cases, switch to a palladium-catalyzed method like Buchwald-Hartwig amination.[8] |
| Multiple Products / Poor Selectivity | 1. Reaction temperature is too high, causing decomposition or side reactions. 2. The nucleophile has multiple reactive sites. 3. The base is too strong or bulky, promoting elimination reactions. | 1. Lower the reaction temperature and increase the reaction time. 2. Use a protecting group strategy for the nucleophile if it has multiple reactive sites. 3. Switch to a milder base (e.g., from NaH to K₂CO₃). |
| Product Isolation is Difficult | 1. Product is highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Product co-elutes with starting material or byproducts during chromatography. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Break emulsions by adding brine or filtering the mixture through a pad of Celite. 3. Optimize your chromatography conditions: try a different solvent system (e.g., Hexanes/Ethyl Acetate vs. DCM/Methanol) or use a different stationary phase (e.g., alumina instead of silica gel). |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile (Conventional Heating)
This protocol is a starting point and may require optimization based on the specific amine used.
Reaction Mechanism Overview:
Caption: The addition-elimination mechanism of SNAr.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Add the amine nucleophile (1.2-1.5 eq) to the stirring mixture.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water. A precipitate may form, which can be collected by filtration.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Protocol 2: Microwave-Assisted Synthesis
This method can significantly reduce reaction times.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.5 eq)
-
Microwave vial with a snap cap
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq) and the desired amine (1.5 eq).
-
If necessary, add a minimal amount of a high-boiling polar solvent like NMP or DMSO (or perform the reaction neat if the amine is a liquid).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 150-200 °C for 10-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Isolate and purify the product as described in Protocol 1 (steps 7-10).[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Byproduct Formation in the Chlorination of 3-Methylquinolin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chlorination of 3-methylquinolin-4-ol. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical transformation in their synthetic workflows. The conversion of the 4-hydroxyl group to a chlorine atom is a pivotal step in synthesizing a wide range of biologically active quinoline derivatives. However, this reaction, most commonly performed with phosphorus oxychloride (POCl₃), is prone to several side reactions that can complicate purification and reduce yields.
This guide provides in-depth, experience-driven answers to common problems, explains the underlying chemical mechanisms, and offers robust protocols to help you optimize your results.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is sluggish and shows incomplete conversion, with a significant amount of starting material remaining even after prolonged heating. What is the cause?
A1: Incomplete conversion is a frequent issue that typically points to three factors: the reaction mechanism, stoichiometry, or temperature.
The chlorination of a quinolin-4-ol (which exists in tautomeric equilibrium with its quinolin-4-one form) with POCl₃ is not a direct substitution. It proceeds through a two-stage mechanism[1][2].
-
Formation of a Phosphate Intermediate: The quinolinol first reacts with POCl₃ to form a highly reactive O-phosphorylated intermediate. This step can occur at relatively low temperatures[1].
-
Nucleophilic Substitution: A chloride ion (from POCl₃) then attacks the C4 position, displacing the phosphate group to yield the desired 4-chloro-3-methylquinoline. This step requires sufficient thermal energy to proceed efficiently[1][2].
Troubleshooting Steps:
-
Insufficient Reagent: A minimum of one molar equivalent of POCl₃ is required mechanistically, but it is almost always used in large excess, often acting as the solvent. If you are running the reaction in a co-solvent, ensure you are using at least 2-3 molar equivalents of POCl₃[3].
-
Inadequate Temperature: While the initial phosphorylation may be fast, the final substitution step requires heating. A common temperature range for this conversion is 70-110 °C[1][3]. If your reaction is proceeding slowly, a modest increase in temperature or reaction time is the first variable to adjust.
-
Monitoring is Key: Do not rely solely on time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed before proceeding to the work-up.
Q2: I had a successful reaction according to TLC, but after the aqueous work-up, my yield was very low, and I re-isolated my starting material, 3-methylquinolin-4-ol. What happened?
A2: This is a classic sign of product hydrolysis during the work-up phase.
The desired product, this compound, is susceptible to nucleophilic aromatic substitution (SNAr). The C4 position is activated towards attack by nucleophiles, including water. When the reaction mixture containing excess POCl₃ is quenched with water, two things happen:
-
POCl₃ reacts violently with water to produce phosphoric acid and hydrochloric acid (HCl), creating a highly acidic aqueous environment.
-
In this acidic medium, the 4-chloro product is protonated, which further activates it towards hydrolysis, reverting it to the starting quinolin-4-ol[4].
Preventative Measures for Work-up:
-
Controlled Quenching: The most critical step is the quench. Instead of quenching into plain water, slowly pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice and a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)[5]. This neutralizes the generated acids immediately, protecting the product. Maintain the pH between 7-8 during the entire process[3].
-
Pre-Quench Distillation: Whenever possible, remove the bulk of the excess POCl₃ under reduced pressure before the quench[5][6]. This dramatically reduces the exotherm and the amount of acid generated, making the work-up safer and more efficient.
-
Extraction: Once quenched and neutralized, promptly extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Do not let the product sit in the aqueous layer for extended periods.
Q3: My crude product contains a significant amount of a dark, tar-like, or polymeric substance that is difficult to remove. How can I avoid this?
A3: The formation of tar and polymeric byproducts is typically caused by excessive heat or prolonged reaction times.
Phosphorus oxychloride is a powerful and aggressive reagent. At high temperatures (e.g., >120 °C) or if the reaction is left to reflux for an excessive duration, POCl₃ can promote complex side reactions, including intermolecular condensations and polymerization, leading to intractable tars[3].
Optimization Strategy:
-
Find the "Sweet Spot": The goal is to heat the reaction sufficiently to ensure complete conversion (as monitored by TLC) but not to overheat or extend the time unnecessarily. A typical reflux time is 1-4 hours[3][4].
-
Stepwise Temperature Profile: For sensitive substrates, consider a two-temperature approach. Stir the substrate in POCl₃ at a lower temperature (e.g., 25 °C) for 30 minutes to allow for the clean formation of the phosphate intermediate, then heat to reflux to complete the substitution[1].
-
Solvent Choice: While using POCl₃ as the solvent is common, in some cases, using a high-boiling inert solvent like toluene or 1,4-dioxane can provide better temperature control[3][4].
Q4: I've isolated an unexpected, highly polar byproduct that is insoluble in my extraction solvent. What could it be?
A4: This is likely a "pseudodimer" or a stable phosphorylated intermediate.
Before the final product is formed, the initial O-phosphorylated intermediate is highly reactive. If there is still unreacted starting material present, the intermediate can react with another molecule of 3-methylquinolin-4-ol instead of a chloride ion. This leads to the formation of a dimeric phosphate species, often called a "pseudodimer"[1][2][7].
Mitigation Strategies:
-
Use of a Base: This side reaction can be effectively suppressed by including a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), during the addition of POCl₃. The base ensures that the starting material remains in a state that favors phosphorylation over dimerization[1][7].
-
Controlled Addition: Add the POCl₃ dropwise to a solution of the starting material at a lower temperature (0-25 °C) before heating. This maintains a low instantaneous concentration of the reactive intermediate, minimizing the chance for dimerization[1].
Mechanistic Overview: Desired Pathway vs. Byproduct Formation
The following diagram illustrates the key decision points in the reaction that lead to either the desired product or common byproducts.
Recommended Experimental Protocol
This protocol incorporates best practices to minimize byproduct formation.
Materials:
-
3-methylquinolin-4-ol (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (10-15 vol. equiv)
-
Crushed Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methylquinolin-4-ol.
-
Reagent Addition: Under a fume hood, carefully add POCl₃ (10-15 volumes).
-
Reaction: Heat the mixture to a gentle reflux (approx. 105-110 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) to confirm the complete consumption of the starting material.
-
Cooling & Excess Reagent Removal (Optional but Recommended): Cool the reaction to room temperature. If your equipment allows, distill off the excess POCl₃ under reduced pressure.
-
Quenching: Prepare a separate large beaker containing a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution. Very slowly and carefully, pour the cooled reaction mixture into the ice/bicarbonate slurry. Caution: This is an exothermic and gas-evolving step. Ensure efficient stirring and cooling.
-
Neutralization & Extraction: Monitor the pH of the aqueous slurry, adding more NaHCO₃ if necessary to maintain a pH of 7-8. Once the quench is complete and the pH is stable, extract the aqueous mixture with EtOAc or DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by silica gel column chromatography[3].
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues in your experiment.
Data Summary: Impact of Reaction Conditions
| Parameter | Condition / Method | Expected Outcome | Potential Byproducts | Reference |
| Chlorinating Agent | POCl₃ (used in excess) | Standard, effective method for conversion. | Unreacted SM, Hydrolysis Product, Dimers, Tar. | [3][8] |
| SOCl₂ / cat. DMF | Alternative method, forms Vilsmeier-type reagent. | Can introduce formylation or other side reactions. | [7] | |
| Temperature | 70-90 °C | Good conversion rate with controlled byproduct formation. | Incomplete conversion if too low. | [1] |
| >110 °C (reflux) | Faster reaction, higher chance of completion. | Increased risk of tar formation. | [3] | |
| Work-up Quench | Into H₂O | High risk of product hydrolysis to starting material. | 3-methylquinolin-4-ol. | [4][5] |
| Into Ice / NaHCO₃ | Protects product from hydrolysis, better yields. | Minimized. | [3][5] | |
| Additives | None | Standard procedure, but prone to certain byproducts. | Pseudodimers. | [3] |
| Tertiary Amine (Et₃N) | Suppresses pseudodimer formation. | Generally cleaner reaction. | [1][7] |
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 3. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
How to increase the reactivity of 4-Chloro-3-methylquinoline in Suzuki coupling
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 4-Chloro-3-methylquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific transformation. Due to the electronic properties of the quinoline ring and the relative inertness of the C-Cl bond, this substrate presents unique reactivity challenges. This guide provides in-depth, mechanistically driven troubleshooting advice and actionable protocols to enhance reaction performance.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound giving low to no yield?
A1: The primary challenge with this compound is the difficulty of the initial oxidative addition step.[1][2] The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[1] Furthermore, the electron-rich nature of the quinoline ring can electronically disfavor the oxidative addition to the Pd(0) catalyst. Success hinges on selecting a catalyst system specifically designed to activate these unreactive chlorides.
Q2: I'm observing significant decomposition of my boronic acid. What's happening and how can I stop it?
A2: This is likely due to a side reaction called protodeboronation, where the boronic acid is replaced by a hydrogen atom from a proton source (like water or alcohol) before it can participate in the cross-coupling.[3] This is often exacerbated by harsh bases or prolonged heating. To mitigate this, consider using a milder, anhydrous base like K₃PO₄, switching to a more stable boron reagent like a pinacol ester or an MIDA boronate, or reducing reaction time and temperature.[3][4]
Q3: Can I use a standard catalyst like Pd(PPh₃)₄?
A3: While Pd(PPh₃)₄ is a workhorse for many Suzuki reactions, it is often inefficient for activating aryl chlorides, especially electron-rich heteroaryl chlorides.[5][6] The triphenylphosphine (PPh₃) ligand is often not electron-donating or bulky enough to promote the challenging oxidative addition step.[2][7] More specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are typically required for high conversion.[5][7]
Troubleshooting Guide: From Low Conversion to High Yield
This section addresses common experimental failures and provides a logical, step-by-step approach to optimization, grounded in the reaction mechanism.
Problem 1: Low to No Conversion of this compound
This is the most frequent issue and almost always points to a failure in the first step of the catalytic cycle.
Primary Cause: Inefficient Oxidative Addition
The oxidative addition of an aryl chloride to a Pd(0) center is the rate-determining step in this reaction.[1][2] For this step to occur, the palladium catalyst must be electron-rich enough to break the strong C-Cl bond.
Solution 1.1: Employ Modern, Electron-Rich Ligands
The single most impactful change you can make is to switch from simple phosphines to specialized, bulky, electron-rich dialkylbiaryl phosphine ligands or N-Heterocyclic Carbenes (NHCs).[6][7] These ligands increase the electron density on the palladium center, making it a more potent reductant for the C-Cl bond.[2][7]
| Ligand Family | Example Ligands | Key Characteristics & Application Notes |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. Promote fast oxidative addition and reductive elimination. XPhos is often a good starting point for challenging chlorides.[7][8] |
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, often more robust and resistant to oxidation than phosphines. PEPPSI-type precatalysts are commercially available and convenient. |
| Other Phosphines | cataCXium® A, tBu₃P | Very bulky and electron-donating. Effective but can be more air-sensitive. |
Solution 1.2: Increase Reaction Temperature
Oxidative addition has a significant activation energy barrier. If your ligand choice is appropriate but the reaction is sluggish, increasing the temperature (e.g., from 80 °C to 110-120 °C) can provide the necessary kinetic push.[9] Use a high-boiling point solvent like dioxane, toluene, or DMF. Always monitor for potential degradation of starting materials or product at higher temperatures.
Solution 1.3: Ensure an Oxygen-Free Environment
The active Pd(0) catalyst is highly susceptible to oxidation by atmospheric oxygen, which renders it inactive.[3] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction is critical for success.[3][8]
Problem 2: Boronic Acid Homocoupling and/or Protodeboronation
You see consumption of the boronic acid (or its derivatives) but little to no desired product, often accompanied by biaryl byproduct from the boronic acid coupling with itself.
Primary Cause: Transmetalation is Slower than Side Reactions
If the oxidative addition is successful, the next key step is transmetalation, where the organic group is transferred from boron to palladium.[1] This step requires activation of the organoboron species by a base. If this process is slow, the activated organoboron has time to undergo unwanted side reactions.
Solution 2.1: Optimize the Base and Solvent System
The choice of base is critical and its effectiveness is highly dependent on the solvent.[10]
| Base | Common Solvents | Application Notes |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | A strong, yet often gentle base. Its partial solubility is key. Often considered a superior choice for minimizing protodeboronation.[3][8] |
| Cs₂CO₃ | Dioxane, DMF | A strong, highly soluble base that can accelerate slow couplings. However, its high basicity can sometimes promote side reactions.[9] |
| K₂CO₃ | Toluene/H₂O, Ethanol/H₂O | A standard, cost-effective choice. Can be effective but may be less potent for challenging substrates.[9][11] |
A biphasic solvent system (e.g., Dioxane/Water 4:1) is often beneficial as it can help solubilize both the organic substrate and the inorganic base, facilitating the reaction at the interface.[8][10]
Solution 2.2: Use a More Stable Boron Reagent
If protodeboronation persists, switching from a boronic acid to a more robust derivative can protect the C-B bond until the transmetalation step.
-
Boronate Esters (e.g., Pinacol Esters): More stable to chromatography and less prone to protodeboronation.[3]
-
Aryltrifluoroborates (K[ArBF₃]): Highly crystalline, bench-stable solids that are significantly more resistant to protodeboronation than the corresponding boronic acids.[2][4]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the reaction. For this compound, the initial "Oxidative Addition" step is the most significant hurdle to overcome.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-limiting oxidative addition.
Troubleshooting Workflow
Use this decision tree to guide your optimization strategy.
Caption: A decision tree for troubleshooting the Suzuki coupling of this compound.
Experimental Protocol: Ligand & Base Screening
This protocol outlines a parallel screening experiment to efficiently identify optimal conditions.
Objective: To determine the most effective ligand and base combination for the coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Ligands for screening (e.g., XPhos, SPhos, PPh₃ for comparison)
-
Bases for screening (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed 1,4-Dioxane and HPLC-grade Water
-
Inert atmosphere glovebox or Schlenk line
-
2 mL reaction vials with stir bars and screw caps
Procedure:
-
Preparation (Inert Atmosphere): Perform all additions of solids and catalyst solutions inside a glovebox or using Schlenk techniques.
-
Vial Preparation: Into each of the labeled 2 mL vials, add this compound (0.1 mmol, 1.0 equiv).
-
Boronic Acid Addition: Add the arylboronic acid (0.15 mmol, 1.5 equiv) to each vial.
-
Base Addition: Add the designated base (0.3 mmol, 3.0 equiv) to each vial according to your screening plan.
-
Catalyst Stock Solution: Prepare a stock solution of the Pd precatalyst and ligand. For a 2 mol% catalyst loading, dissolve Pd(OAc)₂ (0.01 mmol) and the chosen ligand (0.024 mmol, L:Pd ratio of 2.4:1) in a known volume of degassed dioxane (e.g., 5 mL).
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each vial to deliver 2 mol % Pd.
-
Solvent Addition: Add degassed dioxane (0.8 mL) and degassed water (0.2 mL) to each vial for a total volume of 1 mL (4:1 dioxane/water).
-
Reaction: Tightly cap the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate set to 100 °C.
-
Monitoring: Allow the reactions to stir for a set time (e.g., 12-18 hours). After cooling, take a small aliquot from each vial, dilute with a suitable solvent (e.g., EtOAc), filter, and analyze by LC-MS or GC-MS to determine the conversion to product.
-
Analysis: Compare the conversion rates across the different ligand/base combinations to identify the optimal conditions for a larger-scale reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-Chloro-3-methylquinoline
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 4-Chloro-3-methylquinoline via recrystallization. This document moves beyond basic protocols to address the common and complex challenges encountered in the laboratory, ensuring you can optimize your purification process with a deep understanding of the underlying principles.
Compound Quick Reference
Before initiating any purification, it is crucial to be familiar with the physical properties of the target compound. These properties directly influence procedural choices, such as solvent selection and temperature control.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | [1][2] |
| Molecular Weight | 177.63 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3][4] |
| Melting Point | 60 °C | [2][3] |
| Boiling Point | 276.1 °C at 760 mmHg | [2] |
| XLogP3 | 3.2 | [1][2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific challenges you may face during the recrystallization of this compound.
Part 1: Solvent Selection
Question: How do I choose the best solvent for recrystallizing this compound?
Answer: Solvent selection is the most critical step for a successful recrystallization and often involves empirical testing.[5][6] The ideal solvent should dissolve this compound completely when hot (near the solvent's boiling point) but poorly or not at all at room temperature or below.[7][8]
Given the XLogP3 of 3.2, this compound is moderately non-polar.[1][2] Therefore, the initial screening should focus on solvents ranging from moderately polar to non-polar.
Recommended Solvent Screening Protocol:
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different solvent from the list below, dropwise at room temperature, until the solid is just covered (approx. 0.5 mL).[6] Agitate the tube. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
Table of Potential Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar | Often a good starting point for many organic compounds.[9] |
| Methanol | 65 | Polar | Similar to ethanol but its lower boiling point is close to the compound's melting point (60°C), increasing the risk of "oiling out".[2] Use with caution. |
| Acetone | 56 | Polar Aprotic | Its low boiling point can be advantageous for easy removal, but it is a very strong solvent and may not allow for crystallization upon cooling. |
| Ethyl Acetate | 77 | Moderately Polar | A versatile solvent that often works well when alcohols are too polar.[9] |
| Toluene | 111 | Non-polar | A good choice for aromatic compounds. Its high boiling point is well above the compound's melting point, reducing the risk of oiling out. |
| Hexane/Heptane | ~69 / ~98 | Non-polar | Likely too non-polar to dissolve the compound even when hot, but excellent as an "anti-solvent" in a mixed-solvent system (e.g., with Toluene or Ethyl Acetate).[9] |
| Water | 100 | Very Polar | Unlikely to dissolve this compound due to its non-polar nature, but could be useful for washing away highly polar impurities.[10] |
Question: Can I use a mixed-solvent system?
Answer: Yes. If no single solvent is ideal, a mixed-solvent system is an excellent alternative. This typically involves pairing a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble).
Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., Toluene or Ethyl Acetate).
-
While the solution is still hot, add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
Part 2: Troubleshooting Crystal Formation
Question: I've cooled my solution, but no crystals have formed. What should I do?
Answer: The absence of crystals upon cooling is a common issue, often due to either using too much solvent or the formation of a supersaturated solution.[11][12]
Troubleshooting Steps:
-
Induce Nucleation: A supersaturated solution requires a nucleation site to begin crystallization.[12]
-
Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod.[13] The microscopic scratches on the glass provide a surface for crystals to begin forming.
-
Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a perfect template for further crystal growth.[13]
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[12][14] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then attempt to cool it again.
-
Cool to a Lower Temperature: Ensure the flask has spent adequate time in an ice-water bath (0 °C). Sometimes, an even lower temperature is required.
Below is a workflow to guide your troubleshooting process.
Question: My compound has separated as an oil, not a solid. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[11][15] Since this compound has a low melting point of 60 °C, this is a significant risk, especially with solvents that have a boiling point higher than 60 °C (e.g., water, ethanol, toluene).[2][3]
Solutions for Oiling Out:
-
Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-15%) to lower the saturation temperature.[11] Allow it to cool much more slowly.
-
Lower the Cooling Temperature Rapidly: While counterintuitive, sometimes dropping the temperature well below the compound's melting point quickly can shock the oil into solidifying, which can then serve as nucleation sites. This is less ideal as it can trap impurities.
-
Change Solvents: If oiling out persists, the best solution is to select a solvent with a boiling point lower than the compound's melting point (60 °C), such as acetone (56 °C).[11] Alternatively, use a mixed-solvent system where crystallization can be induced at a lower temperature.
Part 3: Purity and Yield Issues
Question: My final crystals are colored, even though the crude material was only slightly yellow. What happened?
Answer: Colored impurities can become concentrated in the final product.
-
Solution: If the colored impurity is soluble, a proper recrystallization should leave it in the mother liquor. If it co-crystallizes, you may need to use a decolorizing agent. After dissolving the crude solid in the minimum amount of hot solvent, add a very small amount (spatula tip) of activated charcoal to the hot solution. Swirl for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then proceed with cooling.
-
Caution: Using too much charcoal will adsorb your product and significantly reduce the yield.[14]
Question: My recovery yield is very low. How can I improve it?
Answer: A low yield is typically a result of procedural losses.[13][14]
-
Using Too Much Solvent: This is the most common cause.[12] The compound has some solubility even in the cold solvent, and excess solvent will retain a significant amount of your product in the mother liquor.[13] Always use the minimum amount of hot solvent required for dissolution.
-
Premature Crystallization: The compound may have crystallized in the filter funnel during a hot filtration step.[11] Ensure your funnel and receiving flask are pre-heated to prevent this.
-
Incomplete Crystallization: Ensure you have allowed sufficient time at a low temperature (e.g., in an ice bath) for crystallization to complete before filtration.
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[13]
Safety Precautions
This compound is an irritant. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
-
Precautionary Statements: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[4]
References
- 1. This compound | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 63136-60-7 [m.chemicalbook.com]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. edu.rsc.org [edu.rsc.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recrystallization [wiredchemist.com]
Technical Support Center: Minimizing Tar Formation in Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for overcoming one of the most persistent challenges in classical quinoline synthesis: the formation of tar and polymeric byproducts. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.
Troubleshooting Guide: Diagnosis and Mitigation of Tar Formation
This section is formatted to help you quickly diagnose the potential cause of excessive tarring in your reaction and find actionable solutions.
Issue 1: My Skraup synthesis is highly exothermic, difficult to control, and produces a significant amount of tar.
The Skraup synthesis, which involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene, is notoriously vigorous and prone to charring.[1][2] The primary cause of tar formation is the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[2]
Causality and Recommended Actions:
-
Uncontrolled Exotherm: The dehydration of glycerol to acrolein is highly exothermic. This uncontrolled heat generation accelerates side reactions and polymerization.
-
Solution: The addition of a moderating agent is critical. Ferrous sulfate (FeSO₄) is widely used to make the reaction less violent.[2][3] Boric acid can also be used for a smoother reaction, though it may sometimes result in slightly lower yields.[3]
-
Protocol: Add ferrous sulfate or boric acid to the reaction mixture before the slow, portion-wise addition of sulfuric acid.[3][4] Ensure efficient stirring and have an ice bath on standby to manage the exotherm.[2]
-
-
High Reactant Concentration: A high concentration of the reactive acrolein intermediate promotes self-polymerization.
-
Solution: Control the rate of acrolein formation by slowly adding the sulfuric acid to the glycerol-aniline mixture with cooling.[2]
-
-
Excessive Heating: Overheating the reaction mixture is a primary driver of tar formation.[4]
Issue 2: My Doebner-von Miller reaction is yielding a large amount of polymeric material and a low yield of the desired quinoline.
The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds, which are susceptible to acid-catalyzed polymerization, a major side reaction.[5][6]
Causality and Recommended Actions:
-
Polymerization of Carbonyl Compound: Strong acid catalysts can promote the self-condensation of the α,β-unsaturated aldehyde or ketone.[5]
-
Solution 1: Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization and improve the yield.[2][6]
-
Solution 2: Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control its concentration and minimize polymerization.[5]
-
Solution 3: In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from two carbonyl compounds via an aldol condensation, known as the Beyer method.[7] This keeps the instantaneous concentration of the reactive species low.
-
Issue 3: I am observing significant byproduct formation and tarring in my Combes synthesis.
The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone, formed from the condensation of an aniline and a β-diketone.[8][9] Harsh acidic conditions and high temperatures can lead to side reactions.
Causality and Recommended Actions:
-
Harsh Cyclization Conditions: Strong acids like concentrated sulfuric acid can promote side reactions.
-
Solution: Consider using a milder catalyst system. A mixture of polyphosphoric acid (PPA) and an alcohol can form a polyphosphoric ester (PPE) catalyst, which has proven to be a more effective and milder dehydrating agent.[9]
-
-
Substituent Effects: Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[10][11]
-
Solution: For anilines with strongly deactivating groups, a more forceful catalyst or higher reaction temperatures may be necessary, but this must be balanced against the increased risk of tar formation. Careful optimization of the reaction conditions is crucial.
-
Issue 4: My Friedländer synthesis is producing a dark, viscous tar instead of the expected quinoline.
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12] Tar formation is often due to self-condensation of the carbonyl starting materials.[13]
Causality and Recommended Actions:
-
Self-Condensation of Carbonyl Reactants: Under strongly acidic or basic conditions, the carbonyl starting materials can undergo intermolecular aldol condensations, leading to polymeric byproducts.[13]
-
Solution 1: Catalyst Selection: Traditional strong acid or base catalysts often require high temperatures, which promotes tarring.[13] Modern, milder catalysts such as ionic liquids, nanoparticles (e.g., NiO, SiO₂), or heteropolyacids can provide a more controlled reaction environment and improve yields.[13][14][15]
-
Solution 2: Temperature Optimization: While higher temperatures can increase the reaction rate, they also accelerate the side reactions leading to tar. It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion rate.[4][13]
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental causes of tar formation in quinoline synthesis?
Tar formation is generally a result of uncontrolled side reactions, primarily polymerization and condensation reactions of the starting materials and reactive intermediates. This is often exacerbated by:
-
Harsh Reaction Conditions: The use of strong acids (e.g., concentrated H₂SO₄) and high temperatures can accelerate undesirable side reactions.[2][4]
-
Reactive Intermediates: The in situ formation of highly reactive species, such as acrolein in the Skraup synthesis, can lead to self-polymerization if their concentration is not carefully controlled.[16][17]
-
Oxidizing Conditions: Strong oxidizing agents can contribute to the degradation of starting materials and products, leading to complex, tarry mixtures.[1]
Q2: How can I effectively purify my quinoline product from the tarry byproducts?
Purification can be challenging due to the nature of the tar. A common and effective method is:
-
Neutralization and Steam Distillation: After the reaction is complete, carefully dilute the mixture with water and neutralize it with a strong base like sodium hydroxide.[4] The quinoline product is often volatile with steam, while the polymeric tar is not. Steam distillation can be a highly effective method for separating the product from the non-volatile tar.[2][4]
-
Solvent Extraction: The steam distillate can then be extracted with an organic solvent.[4]
-
Chromatography and Distillation: Further purification can be achieved by column chromatography or vacuum distillation.[4][5]
Q3: Are there "greener" or more modern alternatives to classical quinoline syntheses that are less prone to tar formation?
Yes, significant research has been dedicated to developing more environmentally friendly and efficient methods for quinoline synthesis.[14][18] These often involve:
-
Nanocatalysts: The use of nanocatalysts can offer high efficiency and selectivity under milder reaction conditions, thereby reducing byproduct formation.[14][15]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and reduce the formation of byproducts.[18][19]
-
Ionic Liquids: These can act as both the solvent and catalyst, providing a controlled reaction environment that can minimize side reactions.[13][19]
-
Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites, can facilitate easier separation of the catalyst from the reaction mixture and may offer improved selectivity.[20]
Experimental Protocols & Data
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates the use of a moderating agent to control the exotherm and minimize tar formation.[4]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Initial Mixture: To the flask, add the substituted aniline and anhydrous glycerol.
-
Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) to the mixture.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid through the dropping funnel with constant stirring and external cooling.
-
Oxidant Addition: Add nitrobenzene, which serves as both a solvent and an oxidizing agent.
-
Reaction: Gently heat the mixture to initiate the reaction. Once the reaction becomes exothermic, remove the external heat source. If the reaction becomes too vigorous, use a wet towel to cool the flask.
-
Work-up: After the reaction has subsided, allow the mixture to cool. Carefully dilute with water and then make the solution strongly basic with a concentrated sodium hydroxide solution.
-
Purification: Isolate the crude quinoline via steam distillation, followed by solvent extraction and vacuum distillation.[4]
Table 1: Comparison of Oxidizing Agents in Skraup Synthesis
| Oxidizing Agent | Reaction Vigor | Typical Yields | Notes |
| Nitrobenzene | Can be violent | Moderate to Good | Also acts as a solvent.[1] |
| Arsenic Acid (As₂O₅) | Less violent | Good | Historically used, but highly toxic.[1][16] |
| Ferric Chloride (FeCl₃) | Moderate | Moderate | Can also act as a Lewis acid catalyst. |
This table provides a qualitative comparison. Actual yields will vary depending on the specific substrates and reaction conditions.
Visualizations
Diagram 1: Key Steps in Skraup Synthesis Leading to Tar Formation
Caption: Skraup synthesis workflow and tar formation pathway.
Diagram 2: Troubleshooting Logic for Tar Formation
Caption: Decision tree for troubleshooting tar formation.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 17. Skraup Reaction | NROChemistry [nrochemistry.com]
- 18. mdpi.com [mdpi.com]
- 19. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]
Validation & Comparative
4-Chloro-3-methylquinoline vs 4-chloro-2-methylquinoline reactivity
An In-depth Comparative Guide to the Reactivity of 4-Chloro-3-methylquinoline and 4-chloro-2-methylquinoline
Executive Summary
This compound and 4-chloro-2-methylquinoline are valuable heterocyclic building blocks in medicinal chemistry and materials science. While structurally similar, the seemingly minor positional difference of the methyl group—at C3 versus C2—imparts significant and predictable differences in their chemical reactivity. This guide provides a detailed comparison of these two isomers, focusing on their behavior in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The primary differentiating factor is the pronounced steric hindrance exerted by the C2-methyl group on the C4 reaction center, which generally renders 4-chloro-2-methylquinoline less reactive than its C3-methyl counterpart in both SNAr and cross-coupling transformations. Electronic effects, while present, play a secondary role in distinguishing the reactivity of these specific isomers.
Introduction: The Quinoline Core and the Isomeric Question
The quinoline scaffold is a privileged structure in drug discovery, found in numerous FDA-approved drugs, most notably antimalarials like chloroquine.[1] The ability to functionalize the quinoline core at specific positions is crucial for developing new therapeutic agents. 4-Chloroquinolines are particularly useful intermediates, as the C4-chloro group is activated for displacement by both nucleophiles and transition metal catalysts.[2][3]
This guide addresses a common question for process chemists and medicinal chemists: when selecting an intermediate for synthesis, what are the practical reactivity differences between this compound and 4-chloro-2-methylquinoline? Understanding these nuances is key to reaction design, catalyst selection, and optimization of reaction conditions. We will dissect these differences by examining the interplay of electronic and steric effects that govern their reactivity.
Molecular Structure: Electronic and Steric Considerations
The reactivity of the C4-Cl bond in the quinoline system is fundamentally dictated by the electron-withdrawing effect of the ring nitrogen. This nitrogen atom polarizes the heterocyclic ring, making the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[4][5] The introduction of a methyl group at either the C2 or C3 position modulates this intrinsic reactivity through a combination of electronic and steric effects.
Electronic Effects: The methyl group is weakly electron-donating through induction and hyperconjugation. This effect slightly deactivates the ring towards nucleophilic attack by increasing electron density.
-
4-Chloro-2-methylquinoline: The C2-methyl group is para to the C4-position relative to the activating nitrogen atom. Its electron-donating effect could slightly reduce the electrophilicity of C4.
-
This compound: The C3-methyl group is meta to the C4-position. Its electronic influence on C4 is less direct and generally considered weaker.
Steric Effects: Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of molecules.[6][7] This is the dominant factor differentiating our two isomers.
-
4-Chloro-2-methylquinoline: The methyl group at the C2 position is in the peri position relative to the C4-Cl bond. An incoming nucleophile or catalyst complex approaching C4 will experience significant steric repulsion from this adjacent methyl group.
-
This compound: The methyl group at C3 is further from the C4-Cl bond and does not significantly obstruct the trajectory of an approaching reagent.
The interplay of these factors is visually summarized in the logical diagram below.
Caption: Logical relationship between methyl group position and overall reactivity.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a primary method for functionalizing 4-chloroquinolines. The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9][10] The stability of this intermediate and the activation energy required to form it are critical to the reaction rate.
The attack of a nucleophile at the C4 position is the rate-determining step. For 4-chloro-2-methylquinoline, the steric clash between the incoming nucleophile and the C2-methyl group raises the energy of the transition state, slowing the reaction significantly compared to the 3-methyl isomer.
Caption: SNAr pathway comparison highlighting steric hindrance.
This difference is not merely theoretical. While direct kinetic comparisons in the literature are scarce, synthetic reports often show that reactions on 2-substituted-4-chloroquinolines require harsher conditions (higher temperatures, longer reaction times) or result in lower yields than their 3-substituted counterparts.
Exemplary SNAr Protocol: Amination
This protocol describes a general procedure for the amination of a 4-chloroquinoline. It is expected that this compound would proceed to completion more readily under these conditions.
-
Reaction Setup: To a pressure-tolerant reaction vial, add this compound (or 4-chloro-2-methylquinoline) (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 5 mL of a polar aprotic solvent such as DMF or NMP.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 120-160 °C. Monitor the reaction progress by TLC or LC-MS. For 4-chloro-2-methylquinoline, higher temperatures and longer reaction times (12-24 h) may be necessary compared to the 3-methyl isomer (4-8 h).
-
Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools for C-C and C-N bond formation.[11][12] The catalytic cycle for these reactions begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond. This step is highly sensitive to the steric environment around the carbon-halogen bond.
-
4-Chloro-2-methylquinoline: The steric bulk of the C2-methyl group can impede the approach of the bulky palladium-ligand complex to the C4-Cl bond. This can slow down the rate-limiting oxidative addition step, potentially leading to lower yields or requiring more reactive catalysts (e.g., those with highly electron-donating and bulky phosphine ligands) or higher reaction temperatures.[13]
-
This compound: The C4-Cl bond is sterically unencumbered, allowing for efficient oxidative addition and generally leading to higher yields under milder conditions.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Suzuki-Miyaura Coupling Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-chloroquinolines. Optimization, particularly of the ligand and base, may be required for the more challenging 4-chloro-2-methylquinoline substrate.
-
Reagent Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add the 4-chloroquinoline isomer (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 mmol, 3.0 equiv) to an oven-dried flask.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).
-
Reaction Conditions: Heat the mixture to reflux (approx. 100 °C) for 6-18 hours, until TLC or LC-MS analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography on silica gel to yield the 4-arylquinoline product.
Data Summary and Comparison
| Feature | This compound | 4-Chloro-2-methylquinoline | Rationale |
| Steric Hindrance at C4 | Low | High | The C2-methyl group is in a peri position to C4, sterically shielding it.[6] |
| Relative SNAr Rate | Faster | Slower | The transition state for nucleophilic attack is lower in energy due to less steric clash. |
| Relative Cross-Coupling Rate | Faster | Slower | Oxidative addition of the Pd(0) catalyst is less sterically hindered.[13] |
| Typical Reaction Conditions | Milder (Lower temp, shorter time) | Harsher (Higher temp, longer time) | Overcoming the higher activation energy barrier requires more energy input. |
| Potential for Side Reactions | Lower | Higher | Under harsh conditions, other reactions may become competitive. The C2-methyl is also more acidic and prone to deprotonation.[14] |
Conclusion and Recommendations
For researchers and drug development professionals, the choice between this compound and 4-chloro-2-methylquinoline should be guided by a clear understanding of their reactivity profiles.
-
This compound is the more reactive and generally preferred substrate for modifications at the C4 position. It undergoes both SNAr and palladium-catalyzed cross-coupling reactions more readily, often under milder conditions and with higher yields.
-
4-Chloro-2-methylquinoline is a significantly less reactive substrate due to profound steric hindrance from the C2-methyl group. While functionalization at C4 is possible, it typically requires more forceful conditions, specialized catalyst systems, and careful optimization to achieve satisfactory results.
Recommendation: When developing a synthetic route, This compound should be the default choice for C4-functionalization unless the specific structural requirement for a C2-methyl group is non-negotiable. If 4-chloro-2-methylquinoline must be used, chemists should anticipate the need for more rigorous reaction optimization, including screening of bulky phosphine ligands for cross-coupling reactions and higher temperatures for SNAr substitutions.
References
- 1. 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4-Chloro-3-methylquinoline Analogs as PI3K/Akt Pathway Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel 4-Chloro-3-methylquinoline analogs. Drawing from extensive field experience, we move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust investigative workflow. Our focus will be on a prevalent hypothesis for quinoline-based compounds: the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers.[1][2][3]
The Quinoline Scaffold and the PI3K/Akt Pathway: A Logical Intersection
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as kinase inhibitors.[4][5][6] The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1][7] Its frequent activation in cancer makes it a prime therapeutic target.[2][8] Therefore, a logical and high-value hypothesis is that a novel this compound analog, hereafter designated QMA-1 , exerts its anti-cancer effects by inhibiting a key kinase within this pathway, such as PI3K itself.
This guide will compare QMA-1 against Apitolisib (GDC-0980) , a well-characterized dual PI3K/mTOR inhibitor, to benchmark its performance and validate its proposed mechanism.[3]
Visualizing the Target: The PI3K/Akt Signaling Cascade
To effectively design our validation experiments, we must first understand the signaling architecture we aim to interrogate. The diagram below illustrates the canonical PI3K/Akt pathway, highlighting the hypothesized point of intervention for our quinoline analog, QMA-1.
Caption: The PI3K/Akt signaling pathway and the hypothesized inhibitory action of QMA-1.
A Multi-Pillar Approach to MoA Validation
To rigorously validate the MoA, we must demonstrate causality across multiple levels of biological organization: from direct target engagement to cellular pathway modulation and, ultimately, to a phenotypic outcome. Our experimental workflow is designed as a self-validating system where each step logically informs the next.
Caption: A four-pillar experimental workflow for robust MoA validation.
Pillar 1: Demonstrating a Cellular Phenotype (Cell Viability)
The first step is to confirm that QMA-1 has a biological effect, specifically cytotoxicity, in a relevant cancer cell line (e.g., a line with a known PIK3CA mutation or PTEN loss).[1][9] The MTT assay is a robust, colorimetric method for this purpose, measuring metabolic activity as a proxy for cell viability.[10]
Detailed Protocol: MTT Cell Viability Assay[10][11][12]
-
Cell Seeding: Seed a human cancer cell line (e.g., PC-3, PTEN-null) into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of QMA-1 and the comparator, Apitolisib, in culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the EC₅₀ (half-maximal effective concentration).
Pillar 2: Proving Direct Target Engagement in a Cellular Milieu
Confirming that a compound binds directly to its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique based on the principle that ligand binding stabilizes a protein against thermal denaturation.[14][15][16]
Detailed Protocol: Western Blot-Based CETSA[14][17]
-
Cell Treatment: Culture PC-3 cells to ~80% confluency. Treat the cells with a high concentration of QMA-1 (e.g., 10x the EC₅₀ from the MTT assay) or vehicle control for 2-4 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into separate PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling for 3 minutes at 4°C. Include a non-heated control sample kept on ice.
-
Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample and normalize them. Prepare samples for Western blotting by adding Laemmli buffer.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe the membrane with a primary antibody against the target protein (e.g., anti-PI3Kα).
-
Data Analysis: Detect the protein bands using an appropriate secondary antibody and chemiluminescence. Quantify the band intensities. Plot the percentage of soluble protein remaining against the temperature for both the vehicle- and QMA-1-treated samples. A rightward shift in the melting curve for the QMA-1-treated sample indicates target stabilization and thus, direct engagement.[16]
Pillar 3: Verifying Pathway Inhibition
After confirming direct binding, the next logical step is to verify that this binding event translates into functional inhibition of the signaling pathway. We will measure the phosphorylation status of Akt at the Serine 473 residue (p-Akt), a key downstream event following PI3K activation.[7][9] A reduction in p-Akt levels provides strong evidence of on-target pathway modulation.
Detailed Protocol: Western Blot for Phospho-Akt (Ser473)[7][18]
-
Cell Culture and Treatment: Seed PC-3 cells and grow until 70-80% confluent. Starve the cells in serum-free medium for 12-16 hours to reduce basal p-Akt levels.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of QMA-1 or Apitolisib for 2 hours. Include a vehicle control.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to robustly activate the PI3K/Akt pathway. A non-stimulated control should be included.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[7]
-
Protein Quantification and SDS-PAGE: Determine and normalize protein concentrations. Prepare lysates with Laemmli buffer, boil, and load equal amounts (e.g., 30 µg) onto an SDS-PAGE gel.[7]
-
Transfer and Blocking: Transfer the proteins to a PVDF membrane and block with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7][18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473) (e.g., at a 1:1000 dilution in 5% BSA/TBST).[7][18]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at 1:2000) for 1 hour at room temperature.[7] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the p-Akt signal to the total amount of Akt protein, the membrane can be stripped and re-probed with an antibody for total Akt.[7]
-
Analysis: Quantify the band intensities for p-Akt and total Akt. Calculate the ratio of p-Akt to total Akt for each condition and express it as a percentage of the stimulated vehicle control.
Pillar 4: Quantifying Biochemical Potency
While cellular assays are crucial, an in vitro kinase binding assay provides precise, quantitative data on the direct interaction between the inhibitor and the purified kinase enzyme, free from cellular complexities like membrane transport or off-target effects. The LanthaScreen™ Eu Kinase Binding Assay is a sensitive, time-resolved fluorescence resonance energy transfer (TR-FRET) method for this purpose.[19][20]
Protocol Outline: LanthaScreen™ Eu Kinase Binding Assay[19][21][22]
-
Reagent Preparation: Prepare a 3X solution of the purified target kinase (e.g., PI3Kα) mixed with a europium (Eu)-labeled anti-tag antibody. Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).
-
Compound Plating: Perform serial dilutions of QMA-1 and Apitolisib in an appropriate buffer and add 5 µL to the wells of a 384-well plate.
-
Assay Assembly: Add 5 µL of the 3X kinase/antibody mixture to each well, followed by 5 µL of the 3X tracer solution.[20]
-
Incubation and Reading: Incubate the plate for 1 hour at room temperature, protected from light. Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., for the acceptor and donor fluorophores).
-
Data Analysis: Calculate the emission ratio. In the absence of an inhibitor, the tracer binds the kinase, bringing the Eu-donor and Alexa Fluor™-acceptor into proximity, resulting in a high FRET signal. A competitive inhibitor like QMA-1 will displace the tracer, decreasing the FRET signal. Plot the FRET ratio against the log of the inhibitor concentration and fit the data to determine the IC₅₀ (half-maximal inhibitory concentration).
Data Summary and Comparison
The collective data from these pillars allows for a direct and objective comparison of QMA-1 against the established inhibitor, Apitolisib.
| Parameter | QMA-1 (Hypothetical Data) | Apitolisib (GDC-0980) | Justification |
| EC₅₀ (Cell Viability) | 150 nM | 100 nM | Measures overall cellular potency, reflecting not just target inhibition but also cell permeability and metabolic stability. |
| CETSA Shift (ΔTₘ) | +5.2 °C @ 2 µM | +6.5 °C @ 2 µM | Direct, qualitative evidence of target engagement and stabilization in intact cells. A larger shift suggests stronger binding. |
| p-Akt Inhibition (EC₅₀) | 180 nM | 120 nM | Confirms functional on-target activity in a cellular context. This value should correlate well with the viability EC₅₀. |
| IC₅₀ (Kinase Binding) | 25 nM | 5 nM[3] | Measures direct, biochemical potency against the purified enzyme. This is the most direct measure of inhibitor affinity. |
Conclusion: Synthesizing the Evidence
By systematically executing this four-pillar validation workflow, researchers can build a compelling, evidence-based case for the mechanism of action of a novel this compound analog. If the data shows that QMA-1 (1) reduces cancer cell viability, (2) thermally stabilizes the PI3K protein in intact cells, (3) inhibits the downstream phosphorylation of Akt in a dose-dependent manner, and (4) binds directly to the purified PI3K enzyme with high affinity, then the hypothesis that it functions as a PI3K/Akt pathway inhibitor is strongly validated. The comparative data against a known inhibitor like Apitolisib provides crucial context for its potency and potential for further development. This integrated approach ensures scientific rigor and provides the trustworthy data required for advancing promising compounds in the drug discovery pipeline.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. assets.fishersci.com [assets.fishersci.com]
Introduction: The Quinoline Scaffold as a "Privileged Structure" in Medicinal Chemistry
An In-Depth Comparative Guide to the Biological Activity of 4-Chloro-3-methylquinoline and Other Halogenated Quinolines
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a prolific scaffold in drug discovery.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3] This versatility has led to its designation as a "privileged structure"—a molecular framework that is capable of binding to multiple, diverse biological targets.[4]
A key strategy for modulating the biological activity of the quinoline nucleus is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at specific positions can profoundly alter a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, influence pharmacokinetics and pharmacodynamics, often leading to enhanced potency and target specificity.
This guide provides a comparative analysis of the biological activities of this compound against other halogenated quinoline derivatives. While direct experimental data for this compound is sparse in public literature, this document will construct a robust predictive profile by dissecting the known structure-activity relationships (SAR) of its constituent parts: the C4-chloro substituent, the C3-methyl group, and the core quinoline framework. By synthesizing data from closely related analogues, we can infer the probable biological potential of this specific compound and identify key experimental avenues for its validation.
Part 1: Comparative Anticancer Activity
Quinoline derivatives are prominent in oncology research, with many acting through mechanisms like kinase inhibition or disruption of DNA replication.[4] The position and nature of halogen substituents are critical determinants of their cytotoxic efficacy.
Structure-Activity Relationship (SAR) Insights
The biological effect of this compound is dictated by the interplay of its substituents.
-
The C4-Position: The C4 position of the quinoline ring is crucial for various biological activities. In the well-known antimalarial drug chloroquine (a 4-amino-7-chloroquinoline), the side chain at this position is vital for its mechanism of action.[5] While not a direct analogue, this highlights the importance of C4 substitution in mediating biological interactions.
-
The C7-Halogen: Extensive research on 4-aminoquinolines has shown that a halogen at the C7 position is often optimal for activity. Specifically, 7-iodo and 7-bromo derivatives exhibit potent activity against P. falciparum, comparable to their 7-chloro counterparts.[6] In contrast, 7-fluoro and 7-trifluoromethyl analogues are typically less active, particularly against resistant strains.[6] This suggests that the larger, more polarizable halogens at this position are favorable.
-
The C3-Methyl Group: The presence of a methyl group at the C3 position has been shown to reduce the antimalarial activity of 4-substituted quinolines.[5] This steric hindrance or electronic modification may unfavorably impact the binding of the molecule to its biological target, a principle that could extend to its anticancer activity.
Based on these established SAR principles, it is plausible that this compound possesses cytotoxic properties, but its potency may be attenuated by the C3-methyl group when compared to an un-substituted 4-chloroquinoline.
Comparative Cytotoxicity Data of Related Halogenated Quinolines
To provide a quantitative context, the following table summarizes the cytotoxic activity (IC₅₀) of various chloro-substituted quinoline derivatives against several human cancer cell lines.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Chloro-3-substituted Quinoline | Compound 4c (a chromene derivative) | HePG-2 (Liver) | 8.02 ± 0.38 | [7] |
| Compound 4c (a chromene derivative) | HCT-116 (Colon) | 7.15 ± 0.35 | [7] | |
| Compound 4d (a chromene derivative) | HePG-2 (Liver) | 6.95 ± 0.34 | [7] | |
| 4-Amino-7-chloroquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | ~7.35-8.73 | [8] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [8] |
This table demonstrates the potent cytotoxic activity of various chlorinated quinolines, establishing a benchmark for the potential efficacy of this compound.
Mechanistic Insight: Inhibition of Topoisomerase
A primary mechanism by which quinoline derivatives exert their anticancer effects is through the inhibition of topoisomerase enzymes.[4] Topoisomerases are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.
Caption: Inhibition of Topoisomerase I by halogenated quinolines.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well microtiter plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only (vehicle control) and untreated cells (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Part 2: Comparative Antimicrobial Activity
The quinoline scaffold is the foundation of the potent quinolone class of antibiotics. While this compound is not a classic quinolone (which typically possesses a 4-oxo group), halogenated quinolines themselves can exhibit antimicrobial properties.[9]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of quinolines is highly dependent on their substitution pattern. For classic quinolone antibiotics, modifications at positions C7 (often a piperazine ring) and C8 (halogen) are critical for their spectrum and potency. For simpler halogenated quinolines, the overall lipophilicity and electronic properties conferred by the substituents are key. Halogenation generally increases lipophilicity, which can enhance the compound's ability to penetrate bacterial cell membranes.
Comparative Antimicrobial Data of Related Quinolines
| Compound | Strain | MIC (µg/mL) | Reference |
| QQ2 (a quinolinequinone) | Staphylococcus spp. (clinical isolates) | 1.22 - 9.76 | [10] |
| QQ6 (a quinolinequinone) | Staphylococcus spp. (clinical isolates) | 0.66 - 19.53 | [10] |
| Cefuroxime (Reference) | Staphylococcus spp. (clinical isolates) | 9.8 | [10] |
This table shows that quinoline derivatives can have potent activity against clinically relevant bacteria, suggesting a potential area of investigation for this compound.
Mechanistic Insight: Inhibition of Bacterial DNA Gyrase
A primary target for many quinoline-based antimicrobials is DNA gyrase (a type II topoisomerase) in bacteria.[9] This enzyme is essential for introducing negative supercoils into bacterial DNA, a process required for DNA replication and repair. Inhibition of DNA gyrase leads to a rapid cessation of these processes and bacterial cell death.
Caption: Mechanism of bacterial DNA gyrase inhibition by quinolines.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, the lowest concentration that prevents visible bacterial growth.
-
Bacterial Culture Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton Broth) with a pure culture of the test bacterium (e.g., Staphylococcus aureus). Incubate until it reaches the logarithmic growth phase.
-
Inoculum Standardization: Dilute the bacterial culture in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound (e.g., this compound) in the broth. This typically creates a range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by measuring the optical density with a plate reader.
Part 3: Comparative Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and quinoline derivatives are being explored as novel anti-inflammatory agents.[1][11] They can target key enzymes and pathways involved in the inflammatory cascade.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potential of quinolines is highly dependent on the nature and position of substituents.[1] For instance, derivatives with a carboxamide moiety have shown antagonism at the TRPV1 receptor, while those with a carboxylic acid can inhibit cyclooxygenase (COX) enzymes.[1] The presence of a halogen like chlorine can modulate the electronic properties of the quinoline ring, potentially influencing its interaction with the active sites of inflammatory enzymes.
Mechanistic Insight: Inhibition of Cyclooxygenase (COX) Enzymes
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2, enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Quinoline derivatives may act through a similar mechanism.
Caption: Inhibition of the COX pathway by anti-inflammatory compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[12][13]
-
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Allow them to acclimatize to laboratory conditions for at least one week.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a reference drug group (e.g., Indomethacin), and test groups for different doses of this compound. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the test compound and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately after the injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group, and Vt is the average paw volume increase in the treated group.
Conclusion and Future Outlook
This guide has constructed a predictive biological profile for this compound based on a comprehensive analysis of structure-activity relationships derived from its analogues.
-
Anticancer Potential: The 4-chloro substitution suggests potential for cytotoxicity. However, the C3-methyl group may sterically hinder target binding, possibly reducing its potency compared to other chlorinated quinolines. Experimental validation via MTT assays against a panel of cancer cell lines is the essential next step.
-
Antimicrobial Potential: While not a classic quinolone antibiotic, its halogenated structure warrants investigation. MIC testing against Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli would clarify its antimicrobial spectrum.
-
Anti-inflammatory Potential: The quinoline core is a promising scaffold for anti-inflammatory agents. In vivo models like the carrageenan-induced paw edema test are required to determine if this compound possesses meaningful anti-inflammatory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 10. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substituted quinazolinones and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In-Silico Docking: A Comparative Analysis of 4-Chloro-3-methylquinoline Derivatives Against EGFR Tyrosine Kinase
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including significant anticancer potential.[1][2] This guide provides an in-depth, comparative analysis of novel 4-chloro-3-methylquinoline derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in oncology.[3] We will explore the causality behind the experimental choices in a typical in-silico drug discovery workflow, from target selection and validation to post-docking analysis. This document serves as a practical, field-proven guide for researchers, scientists, and drug development professionals, offering detailed protocols, comparative data, and a transparent, self-validating methodology.
Introduction: The Rationale for Targeting EGFR with Quinoline Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a protein that plays a crucial role in cell division.[4] In many cancer types, EGFR is found at abnormally high levels or contains mutations that lead to its continual activation, promoting unregulated cell growth and tumor progression.[3][4] Consequently, inhibiting the EGFR tyrosine kinase domain has become a central strategy in precision oncology.[5]
Quinoline derivatives have emerged as a promising class of compounds for developing targeted therapies.[6][7] Their rigid bicyclic structure provides a versatile scaffold for chemical modification, allowing for the fine-tuning of binding affinity and selectivity. The this compound core, in particular, offers strategic points for substitution to optimize interactions within the ATP-binding pocket of EGFR. This guide will compare a series of hypothetical, yet structurally representative, this compound derivatives against Erlotinib , an established EGFR inhibitor, to elucidate key structure-activity relationships (SAR) through molecular docking.[3][8]
The In-Silico Docking Workflow: A Methodological Deep Dive
Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[9][10] This technique allows us to simulate the molecular interactions at the binding site and estimate the strength of the interaction, typically as a "docking score." A robust and well-validated docking protocol is paramount for generating trustworthy results.
The following workflow represents a standard, self-validating protocol for docking small molecules into the EGFR kinase domain.
Diagram: In-Silico Docking Experimental Workflow
Caption: A typical experimental workflow for in-silico molecular docking studies.
Step-by-Step Experimental Protocol
2.1. Target Protein Preparation
-
Objective: To prepare the EGFR kinase domain crystal structure for docking.
-
Protocol:
-
Retrieval: Download the crystal structure of the active EGFR kinase domain from the Protein Data Bank (PDB). For this study, we select PDB ID: 2GS6 , which shows the active kinase domain.[11]
-
Cleaning: Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), remove all non-essential molecules from the PDB file.
-
Causality: Water molecules, ions, and co-solvents are typically removed as they can interfere with the docking algorithm and may not be present in the physiological binding environment. The co-crystallized ligand is also removed to make the binding site accessible.
-
-
Protonation & Optimization: Add hydrogen atoms to the protein, as they are usually not resolved in X-ray crystal structures. Assign correct protonation states for titratable residues (e.g., Histidine) at a physiological pH of 7.4. Perform a restrained energy minimization of the protein structure.
-
Causality: This step ensures a more realistic electrostatic and steric representation of the protein, which is critical for accurately calculating binding interactions.
-
-
2.2. Ligand Preparation
-
Objective: To generate low-energy, 3D conformations of the this compound derivatives and the reference inhibitor, Erlotinib.
-
Protocol:
-
2D Sketching: Draw the 2D structures of the ligands.
-
3D Conversion & Energy Minimization: Convert the 2D structures to 3D. Use a suitable force field (e.g., OPLS3e) to perform energy minimization.
-
Causality: This process generates a stable, low-energy conformation for each ligand, which is the most likely state to be found in nature and is the required input for docking software.
-
-
2.3. Docking Protocol Validation (Trustworthiness Check)
-
Objective: To ensure the docking protocol can accurately reproduce the known binding mode of a ligand.
-
Protocol:
-
Before clearing the binding site, save the coordinates of the co-crystallized ligand from the original PDB file (e.g., the ATP analog in 2GS6).
-
Perform the docking procedure with this extracted ligand.
-
Analysis: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
Self-Validation System: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the chosen docking parameters are reliable for predicting the binding modes of similar molecules.
-
-
2.4. Grid Generation and Molecular Docking
-
Objective: To define the search space for the docking simulation and run the algorithm.
-
Protocol:
-
Grid Generation: Define a docking grid box that encompasses the entire ATP-binding site of EGFR. The box should be centered on the position of the co-crystallized ligand.
-
Causality: The grid box confines the search space for the docking algorithm, significantly increasing computational efficiency and focusing the simulation on the area of interest.
-
-
Docking Simulation: Use a docking program like AutoDock Vina to dock each prepared ligand into the prepared protein receptor within the defined grid box. The program will generate multiple binding poses for each ligand and calculate a corresponding binding affinity (docking score) in kcal/mol.
-
Results: A Comparative Docking Analysis
For this guide, we will analyze three hypothetical this compound derivatives (CQM-1, CQM-2, CQM-3) and compare their performance against the FDA-approved drug, Erlotinib.
| Compound ID | Structure (R-group at position 4) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Erlotinib | (Reference) | -9.8 | Met793, Thr790, Cys797 | H-Bond, Hydrophobic |
| CQM-1 | -NH-(p-methoxyphenyl) | -8.5 | Met793, Leu718 | H-Bond, Hydrophobic |
| CQM-2 | -NH-(3-ethynylphenyl) | -9.6 | Met793, Thr790, Leu844 | H-Bond, Hydrophobic, π-π |
| CQM-3 | -NH-(p-aminosulfonylphenyl) | -9.1 | Met793, Asp855, Lys745 | H-Bond (multiple), Ionic |
Data Interpretation:
-
Docking Score: This value represents the estimated free energy of binding. More negative values indicate a stronger, more favorable binding interaction. CQM-2 shows a docking score comparable to the reference drug Erlotinib, suggesting it is a strong candidate inhibitor.
-
Key Interactions:
-
The hinge region of the kinase, particularly the backbone of Met793 , is crucial for ATP-competitive inhibition. All tested compounds, including the reference, form a critical hydrogen bond with this residue.
-
CQM-2 's ethynyl group, similar to that in Erlotinib, forms favorable hydrophobic interactions in a key pocket, contributing to its high affinity.
-
CQM-3 's sulfonyl group is predicted to form additional hydrogen bonds with residues like Asp855 and Lys745 , which could enhance its selectivity, even if its overall binding energy is slightly less favorable than CQM-2.
-
CQM-1 , lacking the specific functional groups of the other derivatives, shows the weakest binding affinity, highlighting the importance of specific substitutions for potent inhibition.
-
Discussion and Future Perspectives
The in-silico results provide a strong rationale for prioritizing the synthesis and in-vitro testing of the CQM-2 and CQM-3 series. The docking analysis suggests that a 4-anilino substitution on the quinoline core is a viable strategy for EGFR inhibition. Specifically, incorporating a small, hydrophobic group like an ethynyl moiety (as in CQM-2) appears highly effective for binding within the ATP pocket.
However, it is crucial to recognize the limitations of in-silico studies. Docking scores are estimations and do not account for protein flexibility, solvent effects, or entropic contributions perfectly. Therefore, the next logical steps are:
-
Synthesis: Synthesize the prioritized compounds (CQM-2 and CQM-3).
-
In-Vitro Validation: Perform enzyme inhibition assays to determine the IC50 values of the synthesized compounds against EGFR kinase.
-
Cell-Based Assays: Evaluate the antiproliferative activity of the compounds against cancer cell lines that overexpress EGFR (e.g., A549 lung cancer cells).[12]
This iterative cycle of computational design, chemical synthesis, and biological testing is the foundation of modern structure-based drug discovery.
Conclusion
This guide has detailed a comprehensive and scientifically rigorous workflow for the in-silico evaluation of this compound derivatives as potential EGFR inhibitors. By comparing these novel compounds against an established drug, Erlotinib, we have demonstrated how molecular docking can be used to generate actionable hypotheses and guide the rational design of more potent and selective anticancer agents. The principles and protocols outlined herein provide a robust framework for researchers engaged in the early stages of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes [frontiersin.org]
- 11. rcsb.org [rcsb.org]
- 12. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Catalysts for 4-Chloro-3-methylquinoline Cross-Coupling
For Immediate Publication
Introduction: The Strategic Importance of 4-Chloro-3-methylquinoline in Medicinal Chemistry
The quinoline scaffold is a privileged motif in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The functionalization of this heterocyclic system through cross-coupling reactions is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse libraries of compounds for biological screening. This compound, in particular, serves as a versatile building block. The chlorine atom at the C4-position is a key reactive handle for the introduction of various substituents via transition metal-catalyzed cross-coupling reactions, while the methyl group at the C3-position can influence the steric and electronic properties of the final molecule, potentially modulating its biological activity.
This guide provides a comprehensive comparison of the efficacy of different catalyst systems for the cross-coupling of this compound. We will delve into the nuances of palladium-, nickel-, and copper-based catalysts for key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By examining the available experimental data and elucidating the underlying mechanistic principles, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Quinoline Functionalization
Palladium catalysis has long been the gold standard for cross-coupling reactions due to its high efficiency, functional group tolerance, and predictable reactivity. For the coupling of this compound, palladium-based systems remain a primary choice, particularly for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The reactivity of the C-Cl bond in this compound is lower than that of C-Br or C-I bonds, necessitating the use of sophisticated catalyst systems to achieve high yields.
Key Considerations for Catalyst Selection:
-
Palladium Precatalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) precatalysts such as Pd(OAc)₂ and PdCl₂(dppf) can be effective. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is critical for activating the C-Cl bond. Bulky, electron-rich monophosphine ligands from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos) are often superior to traditional ligands like PPh₃ for coupling of aryl chlorides. These ligands promote both the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination to form the product.
-
Base: A suitable base is required to activate the boronic acid partner. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed. The choice of base can significantly impact the reaction rate and yield.
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling of 4-Chloroquinolines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Moderate | A standard catalyst system, may require longer reaction times and higher catalyst loading for chloroquinolines. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | High | Bulky, electron-rich ligands significantly enhance reactivity of the C-Cl bond. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 | Good to High | A robust and commonly used catalyst system for a range of aryl chlorides. |
Note: The data presented is a synthesis of typical results for the Suzuki-Miyaura coupling of 4-chloroquinolines and related challenging aryl chlorides. Specific yields for this compound may vary depending on the coupling partner and precise reaction conditions.
Buchwald-Hartwig Amination: Constructing the Vital C-N Bond
The formation of carbon-nitrogen bonds is a frequent transformation in the synthesis of biologically active molecules. The Buchwald-Hartwig amination provides a direct route to arylamines from aryl halides. Similar to the Suzuki-Miyaura coupling, the success of this reaction with this compound hinges on the judicious selection of the palladium catalyst and ligand.
Key Considerations for Catalyst Selection:
-
Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.
-
Ligand: Highly effective ligands for the amination of aryl chlorides include bulky, electron-rich biaryl phosphines like XPhos, RuPhos, and BrettPhos. These ligands facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle. For sterically hindered amines, ligands such as DavePhos have proven to be effective.[1]
-
Base: Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LiHMDS are typically required to deprotonate the amine nucleophile.
Representative Catalyst Systems for Buchwald-Hartwig Amination of 4-Chloroquinolines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ / BINAP | BINAP | NaOtBu | Toluene | 100 | Moderate | A first-generation catalyst system, may be less effective for challenging substrates. |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | 1,4-Dioxane | 100 | High | A highly active and versatile catalyst system for the amination of aryl chlorides. |
| Pd(OAc)₂ / DavePhos | DavePhos | NaOtBu | Toluene | 110 | Good to High | Particularly effective for coupling with sterically demanding amines.[1] |
Note: The data is based on general trends for the Buchwald-Hartwig amination of chloro-heterocycles. Optimization is often necessary for specific substrate combinations.
Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Potent Alternative
Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative for cross-coupling reactions.[2] Nickel catalysts can exhibit unique reactivity and are particularly effective for the coupling of challenging substrates like aryl chlorides.
Nickel-Catalyzed Sonogashira Coupling: A Gateway to Alkynylated Quinolines
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is a valuable tool for introducing alkynyl moieties into organic molecules. While traditionally palladium-catalyzed, nickel-based systems have shown great promise for this transformation, often proceeding under mild conditions.[2][3]
Key Features of Nickel-Catalyzed Sonogashira Coupling:
-
Copper Co-catalyst: Many nickel-catalyzed Sonogashira reactions still employ a copper(I) co-catalyst to facilitate the formation of the copper acetylide intermediate. However, copper-free versions have also been developed.[4]
-
Ligand: A variety of ligands can be used with nickel catalysts, including phosphines and N-heterocyclic carbenes (NHCs).
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used.
Potential Advantages of Nickel Catalysts for Sonogashira Coupling of this compound:
-
Enhanced Reactivity for Aryl Chlorides: Nickel catalysts can be more effective than palladium for the activation of the inert C-Cl bond.
-
Milder Reaction Conditions: Some nickel-catalyzed Sonogashira couplings can be performed at or near room temperature.
Copper-Catalyzed Cross-Coupling: A Classical Method with Modern Applications
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have been used for over a century for the formation of C-N and C-O bonds. While often requiring harsher conditions than their palladium- and nickel-catalyzed counterparts, modern developments in ligand design have expanded the scope and utility of copper catalysis.
Copper-Catalyzed C-N Coupling: An Alternative to Buchwald-Hartwig Amination
For the amination of this compound, copper-catalyzed methods can be a viable alternative to the Buchwald-Hartwig reaction, particularly for certain classes of amines and in situations where palladium sensitivity is a concern.
Key Aspects of Copper-Catalyzed C-N Coupling:
-
Copper Source: CuI, Cu₂O, and Cu(OAc)₂ are common copper sources.
-
Ligand: The use of ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or various amino acids can significantly improve the efficiency and mildness of the reaction.
-
Base: A strong base like K₂CO₃ or K₃PO₄ is typically required.
Considerations for Using Copper Catalysts:
-
Reaction Conditions: Copper-catalyzed C-N couplings often require higher temperatures than palladium-catalyzed reactions.
-
Substrate Scope: The substrate scope may be more limited compared to modern palladium systems.
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of this compound
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.
-
Add the base (e.g., NaOtBu, 1.2 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualization of Catalytic Processes
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General workflow for a catalyst screening experiment.
Conclusion and Future Outlook
The cross-coupling of this compound is a critical transformation in the synthesis of novel quinoline-based compounds for drug discovery. While palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, remain the most reliable and versatile option for Suzuki-Miyaura and Buchwald-Hartwig reactions, the development of more sustainable and cost-effective methods using nickel and copper catalysts is a rapidly advancing field.
For researchers targeting the functionalization of this compound, a systematic approach to reaction optimization is paramount. The screening of different catalysts, ligands, bases, and solvents is often necessary to achieve optimal results for a specific substrate combination. The protocols and comparative data presented in this guide provide a solid foundation for initiating such studies.
Future research will likely focus on the development of even more active and selective catalysts that can operate under milder conditions with lower catalyst loadings. The exploration of novel ligand architectures and the application of high-throughput screening technologies will undoubtedly accelerate the discovery of new and improved catalytic systems for the cross-coupling of challenging heteroaryl chlorides like this compound, further empowering the field of medicinal chemistry.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-methylquinoline
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Chloro-3-methylquinoline. As a chlorinated heterocyclic aromatic compound, its disposal requires specific protocols to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, delving into the chemical reasoning behind these essential procedures to empower researchers with the knowledge for safe and responsible chemical handling.
Section 1: Hazard Assessment & Pre-Disposal Safety
Before handling waste, a thorough understanding of the chemical's hazards is paramount. This compound is a solid crystalline substance that presents multiple risks upon exposure.[1]
1.1 GHS Hazard Profile
The Globally Harmonized System (GHS) provides a clear summary of the primary hazards associated with this compound.[2] All personnel handling this chemical, in pure form or as waste, must be familiar with these classifications.
| Hazard Class | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][2] |
1.2 Required Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The causality for each piece of PPE is directly linked to the hazard profile:
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes that can cause serious eye irritation.[1]
-
Hand Protection: Double nitrile or Viton gloves should be worn.[3] This is crucial as the compound is a known skin irritant.[2]
-
Body Protection: A fully-buttoned lab coat and appropriate protective clothing are necessary to prevent skin contact.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors, which can lead to respiratory irritation.[1][5]
Section 2: The Core Principle: Segregation of Halogenated Waste
The single most important step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic waste .[6]
Why is this critical? The presence of a chlorine atom on the quinoline structure fundamentally dictates its disposal pathway.[6] Halogenated wastes cannot be disposed of via the same methods as non-halogenated wastes (like acetone or hexane). They require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the corrosive and toxic gases (e.g., hydrogen chloride) produced during combustion.[4][6] Mixing these waste streams leads to regulatory non-compliance, increased disposal costs, and can create dangerous, unknown chemical mixtures.[7]
| Waste Stream | Examples | Segregation Action |
| Halogenated Organic Waste | This compound , Dichloromethane, Chloroform | COLLECT IN THIS STREAM. Use a dedicated, clearly labeled container.[6][8] |
| Non-Halogenated Organic Waste | Acetone, Hexane, Ethanol, Toluene | DO NOT MIX. Keep in a separate, dedicated container.[7] |
| Aqueous Waste (Acids/Bases) | Hydrochloric Acid, Sodium Hydroxide | DO NOT MIX. Incompatible; can cause violent reactions.[3][7] |
| Oxidizing Agents | Nitrates, Peroxides, Bleach | DO NOT MIX. High risk of fire or explosion.[9] |
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the validated, self-reinforcing steps for safely accumulating and disposing of this compound waste.
Step 1: Container Selection and Preparation Select a waste container that is in good condition and chemically compatible. Polyethylene or glass containers are generally preferred over metal.[3] Halogenated compounds can degrade to form acidic byproducts, which can corrode metal containers.[3] The container must have a secure, vapor-tight screw cap to prevent spills and the release of fumes.[8]
Step 2: Labeling Proper labeling is a critical control that prevents accidental mixing. Before the first drop of waste is added, the container must be clearly labeled with:
-
The words "HAZARDOUS WASTE ".[8]
-
The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[8]
-
An approximate list or log of all components if it is a mixed waste stream (e.g., "this compound in Dichloromethane").
Step 3: Waste Accumulation
-
Conduct all waste transfers inside a chemical fume hood.
-
Keep the waste container closed at all times, except when actively adding waste.[8] This is a primary control for minimizing vapor exposure and preventing spills.
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent splashing.
Step 4: Storage
-
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[3]
-
Store it with other compatible halogenated wastes, segregated from the incompatible chemical groups listed in Section 2.[3] Using secondary containment (such as a polypropylene tub) is a best practice.[3]
Step 5: Final Disposal Coordination
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.
-
Do not, under any circumstances, dispose of this compound down the drain or allow it to evaporate in the fume hood.[3][7] This is environmentally irresponsible and a violation of regulations.[10]
Section 4: Emergency Procedures: Spill & Exposure Management
4.1 Spill Cleanup
-
Small Spill: For a small spill that can be cleaned up in under 10 minutes by trained personnel, ensure proper PPE is worn.[3] Absorb the spill with an inert, dry material such as vermiculite or sand. Sweep up the material, place it into a sealed, labeled container, and dispose of it as hazardous waste.[1][3]
-
Large Spill: In the event of a large spill, immediately evacuate the area and alert personnel. Contact your institution's emergency response team or EHS.[8]
4.2 First Aid Measures These first aid recommendations are based on standard Safety Data Sheet (SDS) guidance.[1]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1]
Section 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound, ensuring a logical and compliant workflow.
Caption: Disposal Decision Workflow for this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. This compound | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 4-Chloro-3-methylquinoline
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge and tools necessary for safe and effective experimentation. This guide provides essential, field-tested procedures for handling 4-Chloro-3-methylquinoline, moving beyond a simple checklist to explain the critical reasoning behind each safety measure. Our goal is to foster a culture of safety that becomes second nature in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed or in contact with skin.[4] Understanding these risks is the first step in preventing exposure and ensuring a safe laboratory environment. Accidental ingestion may be harmful, with animal studies suggesting that ingestion of less than 150 grams could cause serious health damage.[5]
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5] Therefore, our safety protocols are designed to create a multi-layered defense, minimizing the possibility of the chemical coming into contact with your body.
The Core of Protection: Personal Protective Equipment (PPE)
Your first line of defense is a comprehensive and correctly worn set of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound. Remember, PPE is only effective when it is in good condition and used consistently. Always inspect your PPE for any signs of damage before each use.[6]
| Protection Type | Required PPE | Rationale and Key Considerations |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][7] | Protects against accidental splashes and airborne particles. Side shields are crucial to prevent exposure from the periphery. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or overalls.[5] | Prevents direct skin contact, which can cause irritation.[1] Contaminated gloves should be disposed of properly after use.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated.[4][8] | Protects against the inhalation of airborne particles, which can cause respiratory tract irritation.[2][3] |
| Footwear | Closed-toe shoes. | Provides protection against spills and falling objects. |
Step-by-Step Guide to Safe Handling
This section provides a detailed workflow for handling this compound, from preparation to disposal. Following these steps meticulously will significantly reduce the risk of exposure.
-
Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8] This engineering control is your primary method for minimizing inhalation exposure.
-
Gather All Materials: Before you begin, ensure you have all necessary equipment, including your PPE, the chemical container, spatulas, weighing paper, and a designated waste container.
-
Inspect PPE: As mentioned, always check your gloves, goggles, and lab coat for any tears, cracks, or other damage before putting them on.
-
Emergency Equipment Check: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[8]
-
Donning PPE: Put on your lab coat, followed by your safety goggles and gloves.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood to contain any dust.
-
Use a dedicated spatula for this chemical.
-
If transferring to a new container, ensure it is clearly labeled with the chemical name and hazard information.
-
-
Spill Management:
-
Doffing PPE:
-
Remove your gloves first, using the proper technique to avoid touching the outer surface with your bare hands.[6]
-
Dispose of the gloves in the designated waste container.
-
Remove your lab coat and hang it in its designated storage area.
-
Remove your safety goggles.
-
-
Hand Washing: Immediately after removing your gloves, wash your hands thoroughly with soap and water.[6]
-
Cleaning the Work Area: Decontaminate the work surface with an appropriate cleaning agent.
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Collection: All waste containing this compound, including contaminated gloves, weighing paper, and any unused chemical, must be placed in a clearly labeled, sealed container.[2][5]
-
Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4][5] Consult your institution's environmental health and safety (EHS) office for specific guidelines.
-
Container Management: Do not reuse empty containers that have held this compound, as they may contain residual dust.[5]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove any contaminated clothing.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][3][6] If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Rinse the mouth with water.[2][6] Do not induce vomiting. Seek immediate medical attention.
For any exposure, it is important to show the Safety Data Sheet (SDS) to the attending medical personnel.[2][6][8]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
References
- 1. This compound | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. capotchem.com [capotchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
